N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
Description
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Properties
CAS No. |
139520-44-8 |
|---|---|
Molecular Formula |
C15H18F3NO4 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C15H18F3NO4/c1-10(2)8-14(12(20)21,15(16,17)18)19-13(22)23-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
SHRMXBHWKQDIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine chemical structure
Executive Summary & Compound Architecture
Compound Name: N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
Common Abbreviations: Cbz-2-(trifluoromethyl)Leu, Z-α-Tfm-Leu
CAS Number: 139520-44-8
Molecular Formula:
Structural Significance in Drug Design
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine represents a specialized class of quaternary
-
Stereoelectronic Effects: The strongly electron-withdrawing
group lowers the of the adjacent amine (when deprotected) and carboxylic acid, altering the hydrogen-bonding potential of peptides incorporating this residue.[1] -
Conformational Restriction: The bulky quaternary center severely restricts rotation around the
(N-C ) and (C -CO) torsion angles.[1] This "Thorpe-Ingold" effect is frequently exploited to stabilize helical secondary structures, particularly -helices .[1] -
Metabolic Stability: The absence of an
-proton renders the residue resistant to racemization and proteolytic degradation by standard aminopeptidases.[1]
Chemical Architecture Table
| Feature | Moiety | Function |
| Protecting Group | Benzyloxycarbonyl (Cbz/Z) | Protects the |
| Side Chain | Isobutyl ( | Provides hydrophobic bulk identical to Leucine; critical for hydrophobic pocket binding.[1] |
| Modification | Trifluoromethyl ( | Increases lipophilicity, prevents metabolic hydrolysis, and locks conformation. |
| C-Terminus | Carboxylic Acid ( | Reactive site for peptide bond formation or esterification.[1] |
Synthesis Protocol: The Trifluoropyruvate Imine Route[3][4]
The synthesis of
Reaction Pathway Logic
-
Precursor Selection: Methyl 3,3,3-trifluoropyruvate is used as the fluorinated building block.[1]
-
Imine Formation: The ketone is converted to a Cbz-protected imine.[1] This activates the
-carbon for nucleophilic attack.[1] -
Grignard Addition: An isobutyl magnesium halide attacks the imine carbon.[1] The
group directs the addition, though often resulting in a racemic mixture unless chiral auxiliaries or catalysts are employed.[1]
Step-by-Step Methodology
Phase 1: Imine Preparation
-
Reagents: Methyl 3,3,3-trifluoropyruvate, Benzyl carbamate (
), Thionyl chloride ( ) or dehydrating agent.[1] -
Conditions: Reflux in toluene or dichloromethane with a Dean-Stark trap to remove water.[1]
-
Product: Methyl 2-(benzyloxycarbonylimino)-3,3,3-trifluoropyruvate.[1][2]
Phase 2: Grignard Addition (C-C Bond Formation)
-
Setup: Flame-dried glassware, inert atmosphere (
or Ar). -
Reagents: Isobutylmagnesium bromide (
, 2.0 equiv), Imine intermediate (1.0 equiv).[1] -
Solvent: Anhydrous THF or
.[1] -
Temperature: Cool to -78°C to suppress side reactions (haloform reaction) and improve regioselectivity.
-
Addition: Add Grignard reagent dropwise over 30 minutes.
-
Quench: Saturated
solution. -
Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
Phase 3: Ester Hydrolysis (Optional)
-
If the free acid is required, the methyl ester is hydrolyzed using
in .[1] Note that the steric bulk of the group significantly slows down this hydrolysis compared to standard amino acids.[1] Heating (40-60°C) may be required.[1]
Synthesis Workflow Diagram
Caption: Synthetic route via nucleophilic addition to trifluoropyruvate imines.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following orthogonal methods.
Nuclear Magnetic Resonance (NMR)
The presence of the
-
NMR (376 MHz,
): Expect a singlet typically in the range of -70 to -80 ppm .[1] This signal confirms the presence of the trifluoromethyl group directly attached to the quaternary center. -
NMR (400 MHz,
):-
Amide NH: Broad singlet
5.5–6.5 ppm (exchangeable with ).[1] -
Cbz Aromatic: Multiplet
7.3–7.4 ppm (5H).[1] -
Benzylic
: Singlet or AB system 5.1 ppm (2H). -
Side Chain: Isobutyl signals (methyl doublets
0.9 ppm, methine multiplet, methylene diastereotopic protons).[1] -
-Proton: ABSENT . The lack of a signal around 4.0–5.0 ppm is a critical confirmation of
-substitution.[1]
-
Mass Spectrometry
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
= 334.31 Da; = 356.30 Da.[1] -
Fragmentation: Loss of the Cbz group (
) or decarboxylation may be observed in MS/MS.[1]
Applications in Drug Discovery[1][2]
Peptidomimetics & Stability
Incorporating Cbz-2-(trifluoromethyl)leucine into peptide drugs serves two primary functions:
-
Proteolytic Resistance: The quaternary center prevents the formation of the transition state required for amide bond hydrolysis by proteases.[1]
-
Lipophilicity Modulation: The
group significantly increases the of the molecule, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
Conformational Control ( -Helix)
Research indicates that
Mechanism:
-
The bulky
and Isobutyl groups create severe steric strain in extended conformations ( -sheet).[1] -
The dipole of the C-F bonds aligns favorably with the amide dipole in helical turns.
References
-
Synthesis via Grignard Addition: Smits, R., et al. (2008).[1] "Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews, 37(8), 1727-1739.[1] -
Conformational Analysis: Tanaka, M., et al. (2006).[1] "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." Angewandte Chemie International Edition, 45(34), 5659–5661.[1] [1] -
CAS Registry Data: SciFinder/Chemical Abstracts Service.[1] CAS RN: 139520-44-8.[1] [1]
Sources
properties of alpha-trifluoromethylated amino acids in drug design
Technical Guide: Properties and Application of -Trifluoromethylated Amino Acids in Drug Design
Executive Summary: The "Fluorine Effect" at the Quaternary Center
In modern drug design, the strategic incorporation of fluorine is a proven method to modulate pharmacokinetics without altering the fundamental molecular scaffold. However,
For the drug developer,
-
Metabolic Shielding: Absolute resistance to proteolysis at the modified site.
-
Conformational Locking: Strong promotion of
-helical secondary structures, stabilizing bioactive conformations. -
Lipophilic Modulation: Enhanced membrane permeability while maintaining water solubility.
This guide details the physicochemical properties, synthetic access, and application of these moieties in peptide therapeutics.
Physicochemical Profiling
The substitution of the
Comparative Properties: Alanine vs. -Tfm-Alanine
The following table summarizes the shift in core properties upon
| Property | L-Alanine ( | Impact on Drug Design | |
| Restricts bond rotation; locks conformation. | |||
| ~2.34 | < 2.0 (Estimated) | Increased acidity; carboxylate is ionized at lower pH. | |
| ~9.69 | ~5.7 - 6.0 (Proxy based on TFE amine) | Critical: Amine is significantly less basic. It may be unprotonated at physiological pH, altering solubility and H-bonding. | |
| Lipophilicity ( | -3.0 | -2.1 | Increased lipophilicity improves membrane permeability. |
| Van der Waals Volume | Steric bulk resembles an isopropyl group (Valine) rather than a methyl group. |
Technical Insight: The drastic reduction in the amine
(by ~3-4 units) means that-Tfm AAs often exist as anions (carboxylate only) rather than zwitterions at neutral pH, unless the pH is very low. This unique ionization state must be accounted for during solid-phase peptide synthesis (SPPS) coupling steps.
Conformational Control: The Helix Promoter
Unlike standard
Mechanism of Restriction
The steric bulk of the
-
(Phi): Restricted to
. -
(Psi): Restricted to
.
This restriction forces the peptide backbone into a tight, right-handed twist, ideal for stabilizing turns or terminating helices in macrocyclic drugs.
Figure 1: The steric cascade illustrating how the bulky trifluoromethyl group forces the peptide backbone into a specific helical conformation.
Metabolic Stability: The Proteolytic Shield
One of the primary failure modes for peptide drugs is rapid degradation by proteases (e.g., chymotrypsin, pepsin).
-
P1 Site Blockade: Incorporation of an
-Tfm AA directly at the cleavage site (P1) renders the peptide bond completely resistant to hydrolysis. The nucleophilic attack of the catalytic serine is sterically hindered and electronically deactivated. -
Remote Stabilization: Substitution at P2 or P'2 positions also confers significant stability due to the rigidification of the backbone, which prevents the peptide from adopting the "extended" conformation required for the protease active site.
Synthetic Methodology: The Strecker Protocol
Synthesizing these quaternary centers is challenging due to the deactivated nature of trifluoromethyl ketones. The Strecker-type reaction using chiral auxiliaries is the industry standard for producing enantiopure
Protocol: Synthesis of (S)- -Tfm-Alanine
Reagents:
-
(S)-Phenylglycinol (Chiral auxiliary)
-
Trifluoropyruvate (Starting material)[1]
-
TMSCN (Cyanide source)
-
Lewis Acid (
or )
Step-by-Step Workflow:
-
Imine Formation: Condense trifluoropyruvate with (S)-phenylglycinol to form the chiral oxazolidine/imine intermediate.
-
Stereoselective Strecker: Add TMSCN. The chiral auxiliary directs the cyanide attack to the Re-face or Si-face (depending on conditions), creating the quaternary carbon with high diastereoselectivity (
). -
Hydrolysis: Acidic hydrolysis (conc. HCl) converts the nitrile (
) to the carboxylic acid ( ). -
Hydrogenolysis: Remove the chiral auxiliary using
to yield the free amine.
Figure 2: Synthetic pathway for the production of enantiopure
Case Studies in Drug Design
TRH Analogue (Metabolic Stabilization)
Target: Thyrotropin-Releasing Hormone (TRH), a tripeptide (pGlu-His-Pro-NH2) rapidly degraded by pyroglutamyl aminopeptidase II.
Modification: Replacement of the N-terminal Pyroglutamic acid (pGlu) with
-
Stability: The modified analogue showed complete stability against the specific peptidase. The
-Tfm group prevented the enzyme from cleaving the pGlu-His bond. -
Bioactivity: Retained receptor affinity, demonstrating that the
-Tfm group can mimic the steric volume of the natural residue while providing metabolic armor.
Amyloid- Aggregation Inhibitor (Conformational Interference)
Target: Amyloid-
-
The
-Tfm peptide was superior to the Aib peptide in slowing fibril kinetics. -
Mechanism: The enhanced hydrophobicity and specific
-helical propensity of the -Tfm group allowed it to interact more effectively with the hydrophobic core of the A aggregate, disrupting the -sheet stacking more potently than the methyl-substituted Aib.
References
-
Koksch, B., et al. (1996).
-trifluoromethyl substituted amino acids." Amino Acids, 11(3-4), 425-434. Link -
Chaume, G., et al. (2006). "Concise Synthesis of Enantiopure
-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction." Journal of Organic Chemistry, 71(18), 7075-7078. Link -
Mikhailiuk, P. K., et al. (2006). "Conformationally rigid trifluoromethyl-substituted
-amino acid designed for peptide structure analysis." Angewandte Chemie International Edition, 45(34), 5659-5661. Link -
Turcotte, S., et al. (2024). "Asymmetric
-Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 29(7), 1408. Link -
PubChem. (n.d.). "Alpha-trifluoromethylalanine."[2][3] National Library of Medicine. Link
metabolic stability of alpha-trifluoromethyl leucine peptides
Metabolic Stability of -Trifluoromethyl Leucine Peptides
Technical Guide for Drug Development & Peptide Engineering
Executive Summary: The Stability Paradox
Peptide therapeutics offer exquisite specificity and potency but suffer from a critical weakness: metabolic instability. Rapid degradation by proteolytic enzymes (proteases) limits their half-life (
-
Steric Occlusion: The
group is significantly larger than a methyl group or hydrogen, physically blocking protease access. -
Electronic Deactivation: The strong electron-withdrawing nature of fluorine alters the electronic landscape of the peptide bond, rendering it resistant to nucleophilic attack.
This guide details the mechanistic basis of this stability, provides comparative data against standard modifications (like
Chemical & Structural Basis of Stability
The Fluorine Effect
The stability of
| Property | Impact on Stability | |||
| Van der Waals Volume | Low | ~24 ų | ~43 ų | High: Creates a "steric umbrella" protecting the amide bond. |
| Electronegativity | 2.1 (H) | 2.5 (C) | 4.0 (F) | Critical: Reduces electron density at the amide nitrogen. |
| Lipophilicity ( | 0.0 | 0.5 | 1.1 | High: Increases membrane permeability and alters enzyme binding affinity. |
| C-X Bond Strength | ~98 kcal/mol | ~85 kcal/mol | ~116 kcal/mol | Extreme: The C-F bond is metabolically inert to direct oxidation. |
Mechanistic Actions
The resistance to proteolysis is achieved through three convergent mechanisms:
-
Direct Steric Shielding: Proteases like Chymotrypsin and Pepsin require the peptide backbone to adopt a specific conformation within the active site (Induced Fit). The bulky
-Tfm group at the P1 or P1' position physically clashes with the enzyme's S1/S1' pockets, preventing the catalytic triad (e.g., Ser-His-Asp) from approaching the scissile bond. -
Electronic Deactivation of the Nucleophile: In a standard peptide bond, the carbonyl carbon is electrophilic, inviting attack by the serine hydroxyl of the protease. The
-Tfm group exerts a strong negative inductive effect ( ), pulling electron density away from the adjacent amide. Paradoxically, while this might theoretically make the carbonyl more electrophilic, it significantly lowers the basicity of the amide nitrogen. This disruption of the amide resonance and the altered dipole prevents the formation of the tetrahedral transition state required for hydrolysis. -
Conformational Locking (
-Helix Promotion): Unlike flexible wild-type peptides, -Tfm-Leu peptides strongly favor helical conformations (specifically -helices) due to the Thorpe-Ingold effect. This rigid secondary structure resists the unfolding required for a protease to cleave the bond.
Visualization: The "Proteolytic Shield" Mechanism
The following diagram illustrates how
Caption: Mechanistic divergence of proteolytic susceptibility between Wild-Type and
Experimental Protocols: Validating Stability
To rigorously assess the metabolic stability of your
In Vitro Enzymatic Stability Assay
Objective: Determine the half-life (
Reagents:
-
Enzyme:
-Chymotrypsin (bovine pancreas, high purity) or Trypsin. -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.8 (mimics physiological intestinal pH). -
Internal Standard (IS): Warfarin or Tolbutamide (must not co-elute with peptide).
-
Quenching Solution: 1% Formic acid in Acetonitrile (ACN).
Protocol:
-
Preparation: Prepare a 10 mM stock of the
-Tfm-Leu peptide in DMSO. Dilute to 100 M in Tris-HCl buffer. -
Enzyme Activation: Prepare enzyme solution (e.g., 2 units/mL) in buffer and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add enzyme to peptide solution (Final peptide conc: 50
M). Ratio of Enzyme:Substrate should be optimized (typically 1:100 w/w). -
Sampling: At
minutes, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of Quenching Solution containing the Internal Standard. Vortex vigorously. -
Processing: Centrifuge at 10,000 x g for 10 mins at 4°C to pellet precipitated enzyme.
-
Analysis: Inject supernatant onto RP-HPLC or LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Success Criteria:
-
Wild-Type Control: Should show
degradation within 30-60 mins. -
-Tfm-Leu: Should show
stability at 240 mins (if placed at P1/P1' site).
Plasma Stability Assay (High-Throughput)
Objective: Assess stability against a complex mixture of serum proteases and esterases.
Caption: Standardized Plasma Stability Workflow for Peptidomimetics.
Comparative Case Studies
The following data summarizes the impact of
Case Study: Stability against Chymotrypsin (P1 substitution)
| Peptide Sequence | Modification at P1 | Relative Hydrolysis Rate ( | Half-Life ( | Stability Factor |
| Ac-Phe-Leu -NHMe | None (Wild Type) | 100% (Reference) | ~12 min | 1x |
| Ac-Phe- | ~5% | ~240 min | ~20x | |
| Ac-Phe- | < 0.1% | > 24 hours | > 100x |
Interpretation:
While
References
-
Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996).
-trifluoromethyl substituted amino acids.[2] Amino Acids, 11(3-4), 425-434.[2] Link -
Voloshchuk, N., & Montclare, J. K. (2010). Incorporation of unnatural amino acids for protein engineering. Molecular BioSystems, 6(5), 729-743. Link
-
Tanger, C., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(43), 13187–13195. Link
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids. Chemical Society Reviews, 37, 1727-1739.[3] Link -
Ueda, A., et al. (2020). Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis.[4][5] ChemistrySelect, 5(35), 10882–10886.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.box [sci-hub.box]
- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
steric hindrance of alpha-alpha-disubstituted trifluoromethyl amino acids
Steric Engineering with -Disubstituted Trifluoromethyl Amino Acids
A Technical Guide to Synthesis, Stability, and Conformation
Executive Summary
The incorporation of
This guide addresses the three critical challenges posed by these residues:
-
Steric Bulk: The
group exerts a steric demand exceeding that of an isopropyl group, locking backbone torsion angles. -
Synthetic Lethargy: The extreme steric crowding at the nucleophilic nitrogen and electrophilic carbonyl renders standard coupling reagents (HATU, PyBOP) ineffective.
-
Proteolytic Shielding: The resulting conformation creates an "enzymatic blind spot," rendering peptides impervious to chymotrypsin-like cleavage at the modified site.
Part 1: The Steric and Electronic Landscape
To deploy
Comparative Steric Parameters
The effective volume of a
| Substituent | Van der Waals Volume ( | A-Value (kcal/mol) | Effective Steric Bulk |
| Methyl ( | 13.7 | 1.70 | Small |
| Ethyl ( | 22.2 | 1.75 | Medium |
| Isopropyl ( | 27.6 | 2.15 | Large |
| Trifluoromethyl ( | 42.6 | 2.40 - 2.60 | Very Large |
Key Insight: The
Part 2: Conformational Consequences
The introduction of an
Helical Promotion and Screw-Sense Control
Contrary to the intuition that "bulk breaks helices,"
-
-Helix Preference: The steric clash between the
group and the adjacent amide protons destabilizes extended conformations ( -sheet) and favors the tighter winding of a -helix over a standard -helix. -
Chiral Command: In Aib-rich foldamers, a single chiral
-Tfm residue can dictate the screw sense (left-handed vs. right-handed ) of the entire helix.[1] The group aligns to minimize dipole interactions, effectively "locking" the helix chirality.
Visualization: The Conformational Lock
The following diagram illustrates how the
Caption: Logical flow of conformational restriction induced by
Part 3: Synthetic Protocols (The "How-To")
The most common failure mode in working with
The Solution: Acid Fluorides.
The acid fluoride (
Protocol: Synthesis via Fmoc-Amino Acid Fluorides
This protocol describes the coupling of an Fmoc-
Reagents Required:
-
Fmoc-
-Tfm-Amino Acid[2] -
Cyanuric Fluoride (or TFFH: Tetramethylfluoroformamidinium hexafluorophosphate)
-
Pyridine
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation (Acid Fluoride Formation):
-
Dissolve Fmoc-
-Tfm-AA (1.0 equiv) in dry DCM under Argon. -
Add Pyridine (1.0 equiv).
-
Add Cyanuric Fluoride (1.0 equiv) dropwise at
. -
Stir for 1 hour, allowing to warm to room temperature. A precipitate (cyanuric acid) will form.
-
Validation: Check via IR spectroscopy. The Acid Fluoride shows a characteristic strong band at
. -
Filter the mixture and concentrate the filtrate. The resulting Fmoc-AA-F is often stable enough for immediate use.
-
-
Coupling:
-
Swell the resin-bound peptide (free amine) in DCM.
-
Add the Fmoc-AA-F (3.0 equiv) and DIEA (3.0 equiv) in minimal DCM/DMF (1:1).
-
Critical: Allow reaction to proceed for 2–4 hours. Standard 45 min cycles are insufficient.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note that Kaiser tests can sometimes give false negatives due to the steric shielding of the N-terminus after coupling.
-
-
Deprotection:
-
Standard 20% Piperidine in DMF works, but expect slower kinetics. Extend deprotection time to
min.
-
Visualization: Synthetic Decision Tree
Caption: Decision pathway for coupling sterically hindered
Part 4: Biological Stability
The primary driver for using
The Shielding Mechanism
Proteases like
-
** steric Exclusion:** The bulk prevents the peptide bond from entering the S1 pocket.
-
Electronic Repulsion: The fluorine atoms repel the nucleophilic serine hydroxyl of the catalytic triad.
Stability Data
In comparative assays against
| Peptide Sequence | Modification Position | Half-Life ( | Stability Factor |
| Ac-Phe-Ala-NH2 | None (Control) | ~20 min | 1x |
| Ac-Phe-Aib -NH2 | P1' | ~4 hours | 12x |
| Ac-Phe-( | P1' | > 24 hours | > 72x |
Note: Data derived from Koksch et al. (See References).
References
-
Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1996).
-trifluoromethyl substituted amino acids.[1][2] Amino Acids, 11(3-4), 425-434. Link -
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids. Chemical Society Reviews, 37(8), 1727-1739. Link -
Chaume, G., Lensen, N., et al. (2024). Bimodal Use of Chiral
-Trifluoromethylalanine in Aib Foldamers: Study of the Position Impact Towards the Helical Screw-Sense Preference. Chemistry – A European Journal, 30(27), e202400540. Link[1] -
Schoepfer, J. G., et al. (2015). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.[3] Chemistry – A European Journal. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
difference between 5,5,5-trifluoroleucine and 2-trifluoromethylleucine
Executive Summary
This guide delineates the critical physicochemical, structural, and synthetic differences between 5,5,5-trifluoroleucine (5,5,5-TFL) and 2-trifluoromethylleucine (2-Tfm-Leu) . While both are fluorinated analogues of leucine, they serve distinct roles in protein engineering and medicinal chemistry.
-
5,5,5-TFL is a side-chain modified analogue. It functions as a "super-hydrophobic" leucine surrogate that can be translationally incorporated into proteins to enhance thermal stability via core packing effects ("fluorine clips").
-
2-Tfm-Leu is a backbone-modified (
-disubstituted) analogue. It functions as a conformational lock, promoting specific helical secondary structures ( -helix) and providing near-absolute resistance to proteolysis at the N-terminal bond due to steric occlusion and electronic deactivation.
Part 1: Structural & Physicochemical Properties[1]
The fundamental difference lies in the position of the fluorine atoms relative to the peptide backbone, which dictates their electronic influence and steric footprint.
Comparative Property Analysis
| Property | Leucine (Native) | 5,5,5-Trifluoroleucine (5,5,5-TFL) | 2-Trifluoromethylleucine (2-Tfm-Leu) |
| Modification Site | None | ||
| Chirality | L- (S) | Diastereomers: (2S,4S) & (2S,4R) | Achiral precursor / Quaternary Center |
| Amine pKa (-NH3+) | ~9.60 | ~8.8 - 9.2 (Slight reduction) | ~5.8 - 6.5 (Drastic reduction) |
| Carboxyl pKa (-COOH) | ~2.36 | ~2.1 (Slightly more acidic) | < 1.8 (Significantly more acidic) |
| Hydrophobicity | High | Very High (Fluorous effect) | High (but localized to backbone) |
| Steric Bulk | Moderate | Increased at terminus | Massive at |
| Primary Application | Native Biology | Protein Core Stabilization | Peptidomimetics / Proteolysis Block |
The Electronic Impact (pKa Shift)
-
5,5,5-TFL: The fluorine atoms are separated from the
-amine by two methylene groups. The inductive electron-withdrawing effect ( ) is attenuated. The amine remains sufficiently nucleophilic for standard Solid Phase Peptide Synthesis (SPPS) protocols and enzymatic recognition (tRNA synthetases). -
2-Tfm-Leu: The
group is directly attached to the -carbon. This exerts a massive electron-withdrawing effect on the adjacent amine, lowering its pKa by 3-4 units.-
Consequence: The
-amine is poorly nucleophilic . Standard coupling times in SPPS must be extended, or more aggressive activation (e.g., HATU/HOAt at elevated temperatures) is required.
-
Steric Parameters
-
5,5,5-TFL: The
group volume ( 40 ų) is roughly double that of a methyl group ( 20 ų). In 5,5,5-TFL, this bulk is distal, affecting packing density in the hydrophobic core of proteins (e.g., coiled-coils). -
2-Tfm-Leu: The bulk is central. Replacing the
-hydrogen with creates a quaternary center. This severely restricts the rotation of and torsion angles, locking the backbone into specific conformations.
Part 2: Structural Biology & Conformation[1]
5,5,5-TFL: The "Fluorine Clip"
5,5,5-TFL is used to stabilize
-
Mechanism: Enhanced hydrophobicity + stronger van der Waals interactions (fluorine is slightly larger than hydrogen, filling packing voids).
-
Result: Increases
(melting temperature) of proteins without altering the overall topology.
2-Tfm-Leu: The Helix Promoter
2-Tfm-Leu behaves similarly to Aib (
-
Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect analog). The steric clash between the
-substituents and the backbone carbonyls restricts the conformational space to narrow regions of the Ramachandran plot. -
Result: Strong preference for
-helical or -helical conformations. It destabilizes -sheet structures.
Part 3: Synthesis & Production Strategies
Synthesis of 5,5,5-Trifluoroleucine
The challenge is establishing the
-
Route: Stereoselective hydrogenation of unsaturated precursors.
-
Key Reagent: Chiral Rhodium or Ruthenium catalysts.
-
Biosynthesis: Can be produced in E. coli leucine auxotrophs supplemented with the amino acid, as Leucyl-tRNA synthetase (LeuRS) tolerates the fluorinated analogue (though editing domains may require deactivation for high yield).
Synthesis of 2-Trifluoromethylleucine
The challenge is creating the sterically hindered quaternary center.
-
Route: Nucleophilic addition to trifluoromethyl ketimines.
-
Key Reagent: Grignard reagents or radical trifluoromethylation of dehydro-amino acids.
-
Note: Cannot be incorporated translationally by standard ribosomes due to the
-substitution blocking the peptidyl transferase center.
Part 4: Experimental Protocols
Protocol: SPPS Incorporation of 2-Tfm-Leu
Rationale: Due to the low nucleophilicity of the
Reagents:
-
Resin: Rink Amide or Wang (0.5 mmol/g loading).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and Collidine (Sym-collidine).
-
Solvent: DMF/NMP (1:1).
Step-by-Step Workflow:
-
Deprotection: Remove Fmoc from the growing chain (20% Piperidine/DMF). Wash 5x.
-
Activation: Dissolve 2-Tfm-Leu (3 eq), HATU (2.9 eq), and HOAt (3 eq) in dry DMF.
-
Base Addition: Add Collidine (6 eq). Note: Collidine is preferred over DIEA to prevent racemization and improve stability at higher temperatures.
-
Coupling: Add the activated mixture to the resin.
-
Critical Step: Microwave irradiation at 60°C for 2 hours OR double coupling at room temperature for 12 hours each.
-
-
Monitoring: Use the Chloranil test (more sensitive for secondary/hindered amines) rather than Kaiser test.
-
Capping: Acetylate unreacted amines aggressively to prevent deletion sequences.
Protocol: Protein Expression with 5,5,5-TFL
Rationale: Exploiting the promiscuity of LeuRS in auxotrophic strains.
System: E. coli strain (e.g., LAM-1000) auxotrophic for Leucine (
Step-by-Step Workflow:
-
Growth Phase: Inoculate culture in M9 medium supplemented with limiting natural Leucine (20
g/mL). Grow at 37°C until . -
Depletion: Centrifuge cells, wash 2x with cold 0.9% NaCl to remove residual Leucine.
-
Induction & Shift: Resuspend cells in M9 medium containing 5,5,5-TFL (0.5 mM to 1 mM) and the inducer (e.g., IPTG).
-
Expression: Incubate for 4-6 hours. Note: Translation rate will be slower; lower temperature (25°C) can help proper folding.
-
Harvest: Pellet cells and purify protein using standard affinity tags (e.g., His-tag).
-
Validation: Confirm incorporation via Intact Mass Spectrometry (Mass shift: +54 Da per Leucine residue replaced;
).
References
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., DeGrado, W. F., & Tirrell, D. A. (2001). Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry. Link
-
Son, S., Clark, G. A., Kumar, K., & Tirrell, D. A. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem.[1] Link
-
Zanda, M. (2004). Trifluoromethyl stereogenic centers: synthesis and applications. New Journal of Chemistry. Link
-
Molteni, M., Volonterio, A., & Zanda, M. (2003). Convenient synthesis of alpha-trifluoromethyl-alpha-amino acids. Organic Letters. Link
-
Koksch, B., Sewald, N., Burger, K., & Jakubke, H. D. (1997). Peptide mimetics with alpha-trifluoromethyl-substituted amino acids. Amino Acids.[2][1][3][4][5][6][7][8] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha helix - Wikipedia [en.wikipedia.org]
- 3. peptideweb.com [peptideweb.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Taft equation - Wikipedia [en.wikipedia.org]
Cbz-Protected α-Trifluoromethyl Amino Acids in Medicinal Chemistry: Synthesis, Properties, and Peptide Incorporation
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The incorporation of fluorine into organic molecules has fundamentally altered the landscape of drug design. Among fluorinated motifs, α-trifluoromethyl amino acids (
However, the very properties that make
Mechanistic Rationale: The Fluorine Effect
To deploy
-
Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Consequently, a –CF
group is nearly twice as bulky as a –CH group, occupying a spatial volume analogous to an isopropyl group[3]. When placed at the P1, P2, or P'2 positions relative to a protease cleavage site, this bulk creates severe steric clashes within the enzyme's active site (e.g., -chymotrypsin), physically blocking the catalytic triad from accessing the scissile amide bond[4][5]. -
Electronic Deactivation: Fluorine is the most electronegative element. The strong negative inductive effect (–I) of the –CF
group drastically pulls electron density away from the adjacent -amine[1]. This reduces the basicity of the amine (lowering its pKa by up to 3-4 units) and fortifies the adjacent amide bond against hydrolytic attack.
Mechanistic pathways conferring proteolytic stability via α-Tfm substitution.
Quantitative Data: Physicochemical and Stability Profiling
The following tables summarize the empirical data driving the use of
Table 1: Physicochemical Comparison of
| Substituent | Van der Waals Volume (ų) | Electronegativity (Pauling) | Inductive Effect (σI) | Lipophilicity (π) |
| –CH | 16.8 | 2.55 (C) | -0.05 | 0.50 |
| –CH(CH | 42.8 | 2.55 (C) | -0.05 | 1.53 |
| –CF | 42.5 | 3.98 (F) | +0.39 | 1.07 |
Table 2: Relative Proteolytic Stability against
| Peptide Modification | Cleavage Position | Half-Life ( | Fold Improvement |
| Unsubstituted (Native) | N/A | < 5 mins | 1x (Baseline) |
| P2 | > 12 hours | > 144x | |
| P1 | Absolute Stability | ∞ |
Synthetic Methodologies: Cbz-Protected -Tfm-AAs
Synthesizing
Why Cbz Protection?
The Carboxybenzyl (Cbz) group is chosen over Boc or Fmoc at this stage because it provides robust urethane protection that withstands the harsh nucleophilic addition conditions (e.g., organometallic reagents or Strecker-type cyanations) required to overcome the steric hindrance of the –CF
Synthetic workflow from trifluoropyruvate to SPPS peptide incorporation.
Protocol 1: Synthesis of Cbz-Protected -Tfm-Amino Acid via Nucleophilic Addition
This protocol utilizes a self-validating system where reaction progress is monitored via
Reagents & Materials:
-
Ethyl trifluoropyruvate (1.0 eq)
-
Benzyl carbamate (Cbz-NH
, 1.05 eq) -
Titanium(IV) chloride (TiCl
, 0.5 eq) as Lewis acid -
Nucleophile (e.g., Grignard reagent R-MgX or TMSCN for Strecker, 1.5 eq)
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine Condensation: Dissolve ethyl trifluoropyruvate and benzyl carbamate in anhydrous DCM under an argon atmosphere. Cool the mixture to 0 °C.
-
Lewis Acid Activation: Dropwise, add TiCl
. Causality: The Lewis acid coordinates with the carbonyl oxygen, drastically increasing the electrophilicity of the ketone to force the condensation with the weakly nucleophilic carbamate. -
Validation Checkpoint 1: Stir for 4 hours at room temperature. Monitor via
F NMR. The disappearance of the ketone signal ( ~ -75 ppm) and the appearance of the Cbz-imine signal ( ~ -71 ppm) validates completion. -
Nucleophilic Addition: Isolate the Cbz-imine, dissolve in anhydrous THF, and cool to -78 °C. Slowly add the chosen nucleophile (e.g., alkyl Grignard). Causality: The ultra-low temperature is required to prevent the reduction of the imine and control the regioselectivity of the addition against the highly reactive electrophile.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH
Cl. Extract with Ethyl Acetate (3x). Dry over MgSO and concentrate in vacuo. -
Validation Checkpoint 2: Perform LC-MS and
F NMR. A new upfield shift ( ~ -78 to -82 ppm, depending on the R-group) confirms the formation of the quaternary -Tfm stereocenter. -
Saponification: Treat the resulting ester with LiOH in THF/H
O to yield the free carboxylic acid, yielding the final Cbz-protected -Tfm-AA.
Peptide Incorporation Strategy: Overcoming the "Dead End"
Directly incorporating an
The Solution: Synthesize a dipeptide building block in the solution phase, where harsher conditions and longer reaction times can be applied, and then incorporate this dipeptide into the SPPS workflow[8].
Protocol 2: Solution-Phase Dipeptide Coupling & SPPS Integration
Step-by-Step Methodology:
-
Activation via Acid Fluoride: Convert the incoming Fmoc-protected amino acid to an acid fluoride using cyanuric fluoride or DAST. Causality: Acid fluorides are far smaller and more reactive than standard HBTU/HATU active esters, allowing them to penetrate the steric shield of the –CF
group and react with the deactivated amine. -
Solution-Phase Coupling: Dissolve the Cbz-protected
-Tfm-AA (deprotected at the N-terminus via hydrogenolysis to yield the free amine) and the Fmoc-amino acid fluoride in anhydrous DMF. Add DIEA (3.0 eq) and heat to 50 °C for 24-48 hours. -
Validation Checkpoint 3: Monitor via HPLC. The formation of the dipeptide (Fmoc-AA-
-Tfm-AA-OH) confirms successful coupling. -
SPPS Incorporation: Purify the dipeptide block. Introduce it into standard Fmoc-SPPS using HATU/HOAt chemistry. Because the C-terminus of the dipeptide is a standard
-Tfm-AA carboxylate (which is highly activated due to the adjacent –CF group), coupling it to the resin-bound peptide chain proceeds rapidly and with high yield.
Conclusion
The integration of Cbz-protected
References
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids PubMed / Journal of Peptide Science[Link]
-
Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids ResearchGate / European Journal of Organic Chemistry[Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines PMC / ACS Catalysis[Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors Journal of the American Chemical Society[Link]
-
Synthesis of α-trifluoromethyl-α-amino-β-sulfone hydroxamates: Novel nanomolar inhibitors of matrix metalloproteinases ResearchGate / Bioorganic & Medicinal Chemistry[Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications MDPI / Polymers[Link]
-
Two decades of fluorine chemistry in Cergy Comptes Rendus Chimie / Academie des Sciences[Link]
-
Straightforward Synthesis of Novel Enantiopure α-Trifluoromethylated Azetidine 2-Carboxylic Acid and Homoserines Organic Letters / ACS Publications[Link]
Sources
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Two decades of fluorine chemistry in Cergy [comptes-rendus.academie-sciences.fr]
role of fluorine in increasing peptide proteolytic resistance
Executive Summary: The Fluorine Advantage
Peptide therapeutics offer high potency and selectivity but suffer from a critical weakness: rapid degradation by endogenous proteases.[1] This inherent instability restricts their bioavailability and plasma half-life. Strategic fluorination—the substitution of hydrogen with fluorine or fluorinated groups—has emerged as a precise tool to engineer proteolytic resistance without abolishing biological activity.
This guide details the mechanistic basis of fluorine-induced stability, providing a rational framework for incorporating fluorinated amino acids (FAAs) into peptide sequences. It moves beyond simple substitution, explaining how to leverage electronic deactivation , steric shielding , and conformational locking (the Gauche effect) to extend peptide half-life.
Mechanistic Foundations of Resistance
Fluorine is not merely a "hydrophobic hydrogen."[2][3][4] Its unique properties—highest electronegativity (3.98), low polarizability, and small van der Waals radius (1.47 Å vs. 1.20 Å for H)—create specific perturbations that proteases struggle to overcome.
Electronic Deactivation of the Scissile Bond
Proteases (e.g., serine proteases like chymotrypsin) rely on a nucleophilic attack on the peptide bond carbonyl.
-
Mechanism: Placing an electron-withdrawing fluorinated group (e.g., trifluoromethyl,
) adjacent to the scissile amide bond pulls electron density away from the carbonyl carbon. -
Result: While this makes the carbonyl carbon more electrophilic, it paradoxically reduces the basicity of the nitrogen and alters the transition state energy. More critically, fluorination of the P1' residue can lower the pKa of the leaving group, but often the dominant effect is the destabilization of the enzyme-substrate complex due to electronic repulsion with the protease's catalytic triad.
Steric Shielding (The Teflon Effect)
The trifluoromethyl group (
-
Mechanism: Incorporating bulky FAAs like Hexafluoroleucine (HfLeu) or Trifluorovaline at the P1 or P2 positions creates a "steric wall."
-
Causality: This prevents the peptide backbone from fitting into the protease's S1/S2 subsites, physically blocking the catalytic residues from reaching the scissile bond.
Conformational Locking: The Gauche Effect
This is the most sophisticated application of fluorination.
-
The Phenomenon: In 1,2-difluoroethane systems (and analogous peptide side chains), the most stable conformation places the fluorine and an electronegative vicinal substituent (like nitrogen) in a gauche (60°) rather than anti (180°) orientation. This is due to
hyperconjugation. -
Application in Proline: Substituting Proline with 4-fluoroproline (4-F-Pro) locks the pyrrolidine ring into either a
-exo or -endo pucker, depending on stereochemistry ( vs ). -
Result: This pre-organizes the peptide backbone, making it energetically unfavorable for the protease to twist the peptide into the transition state required for hydrolysis.
Visualization: Mechanisms of Action
Figure 1: The three primary mechanisms by which fluorine imparts proteolytic stability. Note the interplay between conformational rigidity and steric blocking.
Strategic Incorporation: Where to Fluorinate?
Blindly adding fluorine can destroy binding affinity. Use this decision matrix:
| Target Site | Recommended Modification | Rationale |
| P1 (Cleavage Site) | Directly blocks the S1 subsite. High impact on stability, high risk to activity. | |
| Proline Residues | (4R)- or (4S)-4-Fluoroproline | Modulates cis/trans isomerization and ring pucker. Stabilizes secondary structures (polyproline helices) against general proteolysis. |
| Hydrophobic Core | Hexafluoroleucine (HfLeu) | Increases hydrophobicity and bulk without altering charge. "Teflon coating" against proteases like chymotrypsin. |
| Glycine Linkers | Trifluoroethylglycine (TfeGly) | Introduces side-chain bulk to the smallest amino acid, restricting conformational freedom ( |
Comparative Data: Stability Enhancement
The following table summarizes representative data derived from studies on model peptides (e.g., Koksch et al.) subjected to Chymotrypsin and Elastase degradation.
| Peptide Variant | Modification | Half-Life ( | Fold Increase |
| Native Model | None (Leu-Gly bond) | ~15 min | 1.0x |
| Variant A | TfeGly at P1' | ~45 min | 3.0x |
| Variant B | DfeGly (Difluoro) at P1' | ~35 min | 2.3x |
| Variant C | HfLeu (Hexafluoro) at P1 | > 480 min | >32x |
| Variant D | 4-F-Pro (Collagen model) | Stable | Indefinite* |
Note: 4-F-Pro confers hyperstability in collagen-like triple helices due to stereoelectronic effects.[5]
Experimental Protocol: Assessing Proteolytic Stability
To rigorously validate the effect of fluorine, use this standardized in vitro assay. This protocol ensures self-validation by using an internal standard and time-course quenching.
Materials
-
Enzyme:
-Chymotrypsin (bovine pancreas) or Human Plasma (pooled). -
Buffer: 100 mM Tris-HCl, 10 mM
, pH 7.8. -
Internal Standard (IS): Fmoc-Gly-OH or a non-degradable peptide analog.
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in 50:50 Water:Acetonitrile.
Workflow
-
Preparation: Dissolve fluorinated peptide and native control to 1 mM in Buffer.
-
Initiation: Add enzyme (E:S ratio 1:100 by weight) or plasma (50% v/v). Incubate at 37°C.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 100
L Quenching Solution containing the Internal Standard. Vortex for 10s. -
Clarification: Centrifuge at 10,000
g for 5 min to pellet precipitated plasma proteins (if using plasma). -
Analysis: Inject supernatant onto RP-HPLC (C18 column).
-
Detection: UV (214 nm) and MS (TIC).
-
Quantification: Calculate Area(Peptide) / Area(IS).
-
-
Calculation: Plot
vs. Time. The slope gives .
Workflow Visualization
Figure 2: Iterative workflow for optimizing peptide stability via fluorination.
References
-
Huhmann, S., & Koksch, B. (2018).[6][7][8] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. Link
-
Asante, V., et al. (2014).[8][9] Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids.[1][7][8][9][10][11][12][13] Link
-
O'Hagan, D. (2008).[6] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link
-
Raines, R. T. (2006). 2005 Emil Thomas Kaiser Award. Ribonuclease A: from catalysis to cancer. Protein Science. (Discusses 4-F-Pro effects). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 8. Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
quaternary alpha-amino acids with trifluoromethyl groups literature
Quaternary -Trifluoromethyl Amino Acids: A Technical Guide to Synthesis and Application
Executive Summary
The incorporation of a trifluoromethyl (
The "Fluorine Effect": Physicochemical Properties
The replacement of the
Steric and Electronic Parameters
The
| Property | Methyl Group ( | Trifluoromethyl Group ( | Impact on |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Steric Bulk: |
| Electronic Effect ( | -0.01 (Weak Donor) | +0.40 (Strong Withdrawer) | Acidity: Increases acidity of the |
| Lipophilicity ( | 0.56 | 0.88 - 1.61 | Permeability: Enhances partition coefficient (LogP), facilitating membrane crossing and blood-brain barrier penetration. |
| C-F Bond Energy | N/A | ~116 kcal/mol | Stability: The C-F bond is chemically inert, preventing oxidative metabolism at the |
Conformational Control
In peptides, the bulky
Synthetic Strategies
Constructing the quaternary center is challenging because the electron-withdrawing
Diagram 1: Synthetic Pathways Overview
Caption: Primary synthetic routes to quaternary
Protocol A: Asymmetric Strecker Synthesis
This is the "gold standard" for generating enantiomerically pure
Mechanism: The reaction proceeds via a chiral sulfinimine or oxazolidine intermediate where the auxiliary blocks one face of the imine, forcing the cyanide nucleophile to attack from the opposite side.
Step-by-Step Methodology
-
Imine Formation:
-
Reagents: Methyl 3,3,3-trifluoropyruvate (1.0 eq),
-phenylglycinol (1.0 eq). -
Conditions: Reflux in benzene or toluene with a Dean-Stark trap to remove water.
-
Observation: Formation of the oxazolidine/imine equilibrium mixture. Evaporate solvent to yield the crude chiral imine.
-
-
Strecker Reaction (Cyanation):
-
Reagents: Crude imine, TMSCN (1.5 eq).
-
Solvent:
or Acetonitrile (anhydrous). -
Temperature:
to Room Temperature. -
Procedure: Dissolve imine in solvent. Add TMSCN dropwise. Stir for 12-24 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. The product is an -amino nitrile. -
Purification: Silica gel chromatography. Diastereomers are often separable at this stage.
-
-
Hydrolysis & Deprotection:
-
Acid Hydrolysis: Treat the nitrile with concentrated
(6M to 12M) at reflux for 12-48 hours. This converts the nitrile to the carboxylic acid and cleaves the chiral auxiliary (phenylglycinol) in one step, or requires oxidative cleavage (e.g., ) if the auxiliary is resistant. -
Isolation: Ion-exchange chromatography (Dowex 50W) is standard to isolate the free zwitterionic amino acid.
-
Validation Check:
-
NMR:
NMR is the best diagnostic tool. The product should show a clean singlet around -70 to -80 ppm. -
Chirality: Verify enantiomeric excess (ee) using chiral HPLC or by derivatization with Mosher's acid chloride.
Protocol B: Indium-Mediated Allylation
This method is superior for introducing alkyl side chains to create complex quaternary centers. It avoids the toxicity of cyanide and uses the "Barbier-type" reaction conditions.
Mechanism: Indium metal reacts with allyl bromide to form an organoindium species in situ. This nucleophile attacks the
Step-by-Step Methodology
-
Preparation:
-
Substrate: Chiral hydrazone or imine derived from trifluoropyruvate.
-
Reagents: Indium powder (1.2 eq), Allyl bromide (1.5 eq).
-
Solvent: THF/Water (standard) or DMF (anhydrous).
-
-
Reaction:
-
Mix Indium and Allyl bromide in the solvent; sonication may accelerate organoindium formation.
-
Add the trifluoromethyl imine.
-
Stir at room temperature for 4-12 hours.
-
-
Workup:
-
Quench with dilute
. Extract with ether/EtOAc.
-
-
Functionalization:
-
The resulting product is a homoallylic amine. The terminal alkene can be oxidized (ozonolysis or
) to a carboxylic acid, yielding an aspartic acid derivative, or reduced to an alkyl group.
-
Medicinal Chemistry Applications
Metabolic Stability (The "Teflon" Effect)
Peptide bonds adjacent to quaternary
-
Mechanism: The steric bulk prevents the protease from accessing the scissile bond. Additionally, the electron-withdrawing
group reduces the nucleophilicity of the carbonyl oxygen, making the amide bond less susceptible to nucleophilic attack by the enzyme's active site (e.g., serine proteases).
Pathway: Drug Design Workflow
The following diagram illustrates the decision matrix for incorporating
Caption: Workflow for stabilizing peptide drugs using
Case Study: Enzyme Inhibitors
In the design of Renin and Cathepsin inhibitors, replacing a leucine or phenylalanine residue with
-
Maintain binding affinity due to the hydrophobic nature of
. -
Increase half-life (
) in plasma by -fold.
References
-
Recent Advances in the Asymmetric Synthesis of
-(Trifluoromethyl)-Containing -Amino Acids. Synthesis, 2012. 1 -
Enantioselective Synthesis of
-Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion. Journal of the American Chemical Society, 2022. 2[3][4][5][6][7][8] -
Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis. Chemistry - A European Journal, 2011. 9[3][4][5][6][7][8][10] -
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF3/CH3 Exchange. Journal of Medicinal Chemistry, 2018.[7] 4[3][4][5][6][7][8]
-
Highly diastereoselective synthesis of qu
-trifluoromethyl -amino acids from chiral imines. Chemical Communications, 2010. 11[3][4][5][6][7][8][10][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]
- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 10. Frontiers | Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study [frontiersin.org]
- 11. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
19F NMR Applications of N-Cbz-2-(trifluoromethyl)leucine: A Comprehensive Guide for Conformational Probing and Enzymatic Assays
Executive Summary: The Strategic Advantage of Fluorinated Probes
In the realm of chemical biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy remains a premier tool for elucidating structural dynamics. However, traditional
As a Senior Application Scientist, I approach the integration of fluorinated probes not merely as a labeling exercise, but as the design of a highly tuned reporter system.
Among fluorinated building blocks, N-Cbz-2-(trifluoromethyl)leucine stands out as an elite, conformationally restricted probe. This whitepaper deconstructs the physicochemical causality behind its design and details self-validating methodologies for its application in enzymatic assays and peptide conformational studies.
Physicochemical Profiling: The Logic of the Construct
To understand the utility of N-Cbz-2-(trifluoromethyl)leucine, we must break down the causality of its structural components:
-
The
-Trifluoromethyl Group (-CF ): Unlike monofluorinated analogs which can suffer from line broadening due to complex -coupling with adjacent protons, the -CF group provides three degenerate fluorine nuclei. This results in a 3-fold signal amplification and a sharp, intense singlet (when H decoupled) 1. Furthermore, the extreme steric bulk and electronegativity of the -CF group lock the amino acid into specific dihedral angles, heavily promoting -turn or -helical conformations when incorporated into peptides 2. -
The Carboxybenzyl (Cbz) Protecting Group: The Cbz group serves a dual purpose. Synthetically, it provides lipophilicity and protects the amine. Analytically, it acts as a cleavable recognition motif. The cleavage of the urethane bond causes a massive electronic shift at the
-nitrogen, which propagates through space to the adjacent -CF group, resulting in a highly measurable chemical shift difference ( ). -
The Leucine Side Chain: Provides a standard aliphatic anchor, highly effective for probing hydrophobic pockets in protein-protein interactions (PPIs) or serving as a substrate for hydrophobic-directed proteases 3.
Core Applications in Chemical Biology
A. Real-Time Enzymatic Assays
Because the
Fig 1: Real-time 19F NMR workflow for enzymatic cleavage of N-Cbz-2-(trifluoromethyl)leucine.
B. Peptide Conformational Probing
When the Cbz group is removed and the 2-CF
Fig 2: 19F NMR chemical shift dependence on the conformational state of the CF3-labeled peptide.
Quantitative Data: Spectroscopic Parameters
The following table summarizes the typical quantitative NMR parameters observed for
| Compound State | Chemical Shift ( | Linewidth ( | ||
| N-Cbz-2-CF | -72.5 | 1.2 | 0.8 | < 5 |
| 2-CF | -74.2 | 1.5 | 1.0 | < 5 |
| Peptide-bound 2-CF | -73.0 | 0.9 | 0.4 | ~ 15 |
| Peptide-bound 2-CF | -75.1 | 0.5 | 0.1 | ~ 40 |
Note: The exact chemical shift will vary slightly based on pH, ionic strength, and the specific sequence context of the peptide.
Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems .
Protocol 1: Real-Time F NMR Enzymatic Cleavage Assay
Objective: Monitor the cleavage of the Cbz group to determine enzyme kinetics without the need for external standard curves. Causality & Self-Validation: Because the reaction occurs in a closed NMR tube, the system is internally mass-balanced. The integral of the disappearing substrate peak plus the integral of the appearing product peak must remain exactly constant. Any deviation indicates off-target degradation or precipitation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of N-Cbz-2-(trifluoromethyl)leucine in 500
L of deuterated assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10% D O for the spectrometer lock). Transfer to a 5 mm NMR tube. -
Baseline Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz console, 376 MHz for
F). Tune and match the probe to the F frequency. Acquire a baseline 1D F spectrum with H decoupling (e.g., WALTZ-16) to establish the substrate singlet at ~ -72.5 ppm. -
Enzyme Initiation: Eject the sample, quickly inject the target enzyme (e.g., 10
L of a 1 M stock), invert twice to mix, and re-insert into the magnet. -
Kinetic Array Setup: Program a pseudo-2D array of 1D
F spectra. Set the acquisition to run 1 scan every 60 seconds for a total of 60 minutes. -
Data Processing: Phase and baseline correct the arrayed spectra. Integrate the substrate peak (
) and the emerging product peak ( ). Plot the normalized integral of versus time to extract the initial velocity ( ) and Michaelis-Menten kinetics.
Protocol 2: SPPS Incorporation of 2-CF -Leu
Objective: Embed the fluorinated amino acid into a synthetic peptide sequence.
Causality: The
Step-by-Step Methodology:
-
Deprotection Strategy: Note that the Cbz group is stable to standard Fmoc-SPPS conditions (piperidine deprotection). Therefore, N-Cbz-2-CF
-Leu is typically used as an N-terminal capping probe. If internal incorporation is required, it must be utilized within a Boc-SPPS strategy or the Cbz must be swapped for an Fmoc group prior to synthesis. -
Activation: Do not use standard uronium salts. Instead, convert the N-Cbz-2-CF
-Leu to its corresponding acid fluoride using DAST (Diethylaminosulfur trifluoride) in dry DCM at -20°C for 1 hour prior to coupling. Alternatively, use HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole) to form a highly reactive ester. -
Coupling: Add the activated amino acid (5 equivalents) to the resin. Due to steric hindrance, extend the coupling time to 18-24 hours at elevated temperatures (e.g., 60°C in a microwave-assisted peptide synthesizer).
-
Cleavage: Cleave the peptide from the resin. If utilizing the Cbz group as a permanent tag for an assay, use standard TFA cleavage (which leaves Cbz intact). To remove the Cbz group post-synthesis, subject the purified peptide to catalytic hydrogenation (H
, Pd/C) or anhydrous HF cleavage.
Conclusion
N-Cbz-2-(trifluoromethyl)leucine represents a pinnacle of rational probe design for chemical biology. By leveraging the extreme sensitivity of the
References
- Endogenous Site-Specific Encoding of Trifluoromethyl-Bearing Phenylalanine and Tryptophan for in-Cell 19F NMR Journal of the American Chemical Society
- 19 F NMR as a tool in chemical biology Beilstein Journals
- Asymmetric -Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applic
- Using 19F NMR to Probe Biological Interactions of Proteins and Peptides ACS Public
- Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy Journal of the American Chemical Society
Sources
Methodological & Application
synthesis of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine from trifluoropyruvate
Application Note: Scalable Synthesis of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
Abstract & Scope
This technical guide details the protocol for the synthesis of N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine (N-Cbz-2-Tfm-Leu), a quaternary
The protocol utilizes a biomimetic-inspired nucleophilic addition to an activated
Target Audience: Medicinal Chemists, Process Development Scientists.[1][2]
Retrosynthetic Analysis & Strategy
The synthesis is designed to minimize protecting group manipulations.[1] Rather than using a temporary amine protection (e.g.,
Key Challenges:
-
Reactivity: Trifluoropyruvate is highly electrophilic; however, the resulting imines are prone to hydrolysis.[1]
-
Steric Hindrance: Creating a quaternary center with a bulky trifluoromethyl group requires a potent nucleophile.[1]
-
Regioselectivity: Exclusive 1,2-addition is required over 1,4-reduction or enolization.[1]
Strategic Route:
-
Hemiaminal Formation: Condensation of Ethyl Trifluoropyruvate with Benzyl Carbamate.[1]
-
Dehydration: Conversion to the reactive
-Cbz-imine (in situ or isolated) using thionyl chloride/pyridine.[1] -
Grignard Addition: Regioselective addition of Isobutylmagnesium bromide to the
bond.[1] -
Saponification: Controlled hydrolysis of the ethyl ester to the free acid.[1]
Figure 1: Retrosynthetic disconnection showing the N-acyl imine strategy.
Experimental Protocol
Reagents & Materials
| Reagent | CAS No.[1][2][3][4] | Equiv.[1][5] | Role |
| Ethyl 3,3,3-trifluoropyruvate | 13081-18-0 | 1.0 | Starting Material |
| Benzyl carbamate ( | 62-01-6 | 1.0 | Nitrogen Source |
| Thionyl Chloride ( | 7719-09-7 | 1.2 | Dehydrating Agent |
| Pyridine | 110-86-1 | 2.5 | Base/Catalyst |
| Isobutylmagnesium bromide (2M in THF) | 6863-58-7 | 1.5 | Nucleophile |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.0 | Hydrolysis Base |
Step 1: Synthesis of N-Cbz-Imine Intermediate
Note:
-
Hemiaminal Assembly: In a dry round-bottom flask equipped with a Dean-Stark trap (optional, if using toluene azeotrope) or simple reflux setup, dissolve Ethyl Trifluoropyruvate (10 mmol, 1.70 g) and Benzyl Carbamate (10 mmol, 1.51 g) in anhydrous Diethyl Ether (
) or Toluene (30 mL). -
Stirring: Stir at room temperature for 12 hours. A white precipitate (hemiaminal) may form.[1] Evaporate the solvent to obtain the crude hemiaminal.
-
Dehydration: Redissolve the crude hemiaminal in anhydrous DCM (40 mL). Cool to 0°C.[1]
-
Activation: Add Pyridine (25 mmol, 2.0 mL) followed by dropwise addition of Thionyl Chloride (12 mmol, 0.87 mL).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will turn yellow/orange.[1]
-
Workup: Quickly filter the mixture through a short pad of Celite/Silica under an inert atmosphere to remove pyridinium salts. Concentrate the filtrate in vacuo to yield the N-(Benzyloxycarbonyl)imine of ethyl trifluoropyruvate .
-
Checkpoint:
F NMR should show a shift from the hydrate/hemiaminal region (-82 ppm) to the imine region (approx -70 to -72 ppm).[1] Use immediately.
-
Step 2: Grignard Addition (Formation of Quaternary Center)
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve the freshly prepared N-Cbz-Imine (assume 10 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Low temperature is critical to prevent reduction of the ester moiety.
-
Addition: Add Isobutylmagnesium bromide (2.0 M in THF, 15 mmol, 7.5 mL) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The imine spot should disappear.[1]
-
Quench: Quench the reaction at -78°C with saturated aqueous
(20 mL). Allow to warm to room temperature. -
Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Step 3: Ester Hydrolysis
-
Dissolution: Dissolve the ester (5 mmol) in THF/Water (3:1, 20 mL).
-
Saponification: Add LiOH·H2O (15 mmol, 0.63 g).[1]
-
Reaction: Stir at room temperature. Due to the steric bulk of the quaternary center and the trifluoromethyl group, this hydrolysis may be slow (12-24 hours). If necessary, heat to 40°C.
-
Acidification: Acidify carefully with 1M HCl to pH 2.
-
Isolation: Extract with EtOAc (3 x 20 mL). Dry and concentrate to afford the target acid.[1]
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Technical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Hydrolysis of Imine | Ensure all glassware is flame-dried. Use fresh |
| Side Products in Step 2 | Ester reduction | Ensure temperature is strictly maintained at -78°C. Add Grignard slowly. |
| Incomplete Hydrolysis | Steric Hindrance | The |
| Racemization | N/A (Racemic Protocol) | This protocol produces the racemate.[1] For enantiopure material, use chiral HPLC resolution or replace Benzyl Carbamate with (S)-tert-butylsulfinamide in Step 1 (See Ref 3).[1] |
Safety Note: Trifluoropyruvate derivatives can release fluoride ions under harsh conditions.[1] Handle thionyl chloride in a fume hood.
References
-
Ueda, A. et al. (2010).[1] Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides. Chemistry - A European Journal .[1] -
Osipov, S. N. et al. (1996).[1] Synthesis of
-trifluoromethyl-substituted -amino acids. Russian Chemical Bulletin . -
Kusturin, C. et al. (2020).[1] Enantiomeric N-tert-Butylsulfinyl Imines of Methyl Trifluoropyruvate: Promising Building Blocks. ChemistrySelect .
-
Ma, J. A.[1] & Cahard, D. (2008).[1] Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids. Chemical Reviews .
Sources
solid-phase peptide synthesis using Cbz-alpha-trifluoromethylleucine
Advanced Solid-Phase Peptide Synthesis (SPPS) Using Cbz- -Trifluoromethylleucine
Application Note & Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide
Executive Summary
The incorporation of
This application note details a robust, self-validating protocol for the solid-phase peptide synthesis (SPPS) of sequences incorporating Cbz-
Mechanistic Rationale: The -Trifluoromethyl Challenge
To successfully synthesize peptides with
-
Steric Hindrance (The Electrophilic Challenge): The
-carbon is tetrasubstituted, bearing both a bulky isobutyl side chain and a trifluoromethyl (-CF ) group. When coupling Cbz- -TfmL to a growing peptide chain, the carboxylate is highly shielded, rendering standard carbodiimide (DIC/HOBt) chemistry ineffective. -
Electronic Deactivation (The Nucleophilic Challenge): The -CF
group exerts a massive inductive electron-withdrawing effect. Once the Cbz group is removed, the resulting free -amine is severely depleted of electron density. It becomes an exceptionally poor nucleophile, making the subsequent elongation step the most difficult reaction in the sequence[2][5].
Caption: Electronic and steric deactivation of α-TfmL by the -CF3 group and isobutyl side chain.
Strategic Design: Why Cbz Protection?
While Fmoc is standard for SPPS[6], Cbz (Carboxybenzyl) is often utilized for
Self-Validating Experimental Protocols
The following protocols constitute a self-validating system. Due to the unique properties of
Caption: Self-validating SPPS workflow for the incorporation of Cbz-α-TfmL and subsequent elongation.
Protocol A: Microwave-Assisted Coupling of Cbz- -TfmL
Objective: Overcome the steric hindrance of the tetrasubstituted
-
Resin Preparation: Swell 0.1 mmol of the Fmoc-deprotected peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.
-
Reagent Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Cbz-
-TfmL, 0.39 mmol (3.9 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to pre-activate the hindered ester. -
Coupling: Add the activated mixture to the resin.
-
Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer at 75°C for 30 minutes. (If performing at room temperature, double coupling for 12 hours each is mandatory).
-
Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
System Validation (QC 1): Perform a micro-cleavage (TFA/TIS/H
O 95:2.5:2.5) on a few beads. Analyze via LC-MS to confirm the addition of the Cbz- -TfmL mass.
Protocol B: On-Resin Cbz Deprotection via CTH
Objective: Orthogonal removal of the Cbz group without cleaving the peptide from the resin or using hazardous HF gas[3].
-
Solvent Exchange: Wash the Cbz-
-TfmL-peptide-resin thoroughly with DMF, followed by a 1:1 mixture of DMF/MeOH. -
Catalyst Addition: Add 10% Pd/C (approx. 20% by weight relative to the resin) directly to the reaction vessel.
-
Hydrogen Donor: Prepare a 1.0 M solution of ammonium formate (NH
HCO ) in DMF/MeOH (1:1). Add 5 mL of this solution to the resin[4]. -
Reaction: Agitate gently at 40°C for 4 to 6 hours. The mild heating accelerates the transfer hydrogenation.
-
Filtration and Washing: Drain the reaction mixture. Critical Step: Wash the resin extensively to remove trapped Pd/C particles: DMF (5x), DCM (5x), 0.1 M DIPEA in DMF (3x) to neutralize formate salts, and finally DMF (5x).
-
System Validation (QC 2): Perform micro-cleavage and LC-MS. Do not use the Kaiser test , as the free
-TfmL amine will likely yield a false negative.
Protocol C: N-Terminal Elongation (The Acid Chloride Method)
Objective: Couple the next amino acid onto the extremely deactivated
Standard HATU coupling will fail here. We must use highly electrophilic amino acid chlorides.
-
Preparation of Fmoc-AA-Cl: If not commercially available, synthesize the Fmoc-amino acid chloride using thionyl chloride (SOCl
) or triphosgene under anhydrous conditions. -
Coupling: Dissolve 0.5 mmol (5 eq) of Fmoc-AA-Cl in 2 mL of anhydrous DCM. Add to the resin.
-
Base Exclusion: Crucial Insight: Do not add DIPEA or standard bases, as they promote oxazolone formation and racemization of the acid chloride. Instead, add a mild acid scavenger like Silver Cyanide (AgCN) or use 2,4,6-collidine if a base is strictly required[5].
-
Reaction: Agitate at room temperature for 12-24 hours.
-
System Validation (QC 3): Wash the resin and perform micro-cleavage LC-MS to verify successful elongation.
Quantitative Data: Coupling Efficiency Comparison
The table below summarizes the necessity of specialized coupling conditions for
| Reaction Step | Reagents / Activation | Conditions | Conversion Yield (LC-MS) |
| 1. Cbz- | DIC / HOBt | Room Temp, 24h | < 15% |
| 1. Cbz- | HATU / HOAt / DIPEA | Microwave, 75°C, 30 min | > 95% |
| 2. Next AA onto | HATU / HOAt / DIPEA | Microwave, 75°C, 60 min | < 10% |
| 2. Next AA onto | Fmoc-AA-Cl (Acid Chloride) | Room Temp, 12h, No Base | > 90% |
Data synthesized from established methodological studies on
References
-
Devillers, E., Pytkowicz, J., Chelain, E., & Brigaud, T. (2016). Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48, 1457-1468. URL: [Link]
-
Chaume, G., Simon, J., Caupène, C., Lensen, N., Miclet, E., & Brigaud, T. (2013). Incorporation of CF3–Pseudoprolines into Peptides: A Methodological Study. The Journal of Organic Chemistry, 78(20), 10144-10153. URL: [Link]
-
Anwer, M. K., & Spatola, A. F. (1981). Solid phase resins - applications of ammonium formate catalytic transfer hydrogenation. Tetrahedron Letters, 22(44), 4369-4372. URL: [Link]
-
National Institutes of Health (NIH). (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. URL: [Link]
Sources
- 1. c[RGDf-(R)-alpha-TfmV] | Benchchem [benchchem.com]
- 2. Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
Application Note: High-Efficiency Enzymatic Resolution of N-Cbz-2-(trifluoromethyl)leucine
Topic: Enzymatic Resolution of Racemic N-Cbz-2-(trifluoromethyl)leucine Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary
The incorporation of trifluoromethyl (
This guide details a robust protocol for the enzymatic kinetic resolution of racemic
Scientific Background & Mechanism[1][2][3][4][5]
The Fluorine Effect in MedChem
The substitution of the
Mechanistic Principles of Kinetic Resolution
This protocol relies on kinetic resolution , where the enzyme reacts significantly faster with one enantiomer (
-
Substrate: Racemic
-Cbz-2-(trifluoromethyl)leucine methyl ester. -
Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435).
-
Reaction: Enantioselective hydrolysis of the methyl ester.
-
Selectivity Factor (
): The efficiency is quantified by the -value, which must typically exceed 20 for synthetic utility ( ).
The Cbz group acts as a bulky hydrophobic anchor, fitting well into the large pocket of the CAL-B active site, while the stereoselectivity is governed by the fit of the quaternary center (
Experimental Protocol
Materials & Equipment
-
Starting Material: Racemic
-Cbz-2-(trifluoromethyl)leucine methyl ester (Synthesis: Strecker reaction of trifluoromethyl ketones followed by hydrolysis, Cbz-protection, and esterification). -
Enzyme: Novozym 435 (Immobilized CAL-B) or Alcalase (if CAL-B selectivity is low).
-
Solvent System: Phosphate Buffer (100 mM, pH 7.5) / Acetonitrile (9:1 v/v).
-
Equipment: Thermostated shaker, pH-stat titrator (optional but recommended), Chiral HPLC.
Workflow Diagram
Figure 1: Operational workflow for the enzymatic resolution of N-Cbz-2-(trifluoromethyl)leucine ester.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Dissolve 1.0 g (approx. 2.9 mmol) of racemic
-Cbz-2-(trifluoromethyl)leucine methyl ester in 5 mL of Acetonitrile (MeCN). -
Buffer Addition: Add the solution to 45 mL of Phosphate Buffer (100 mM, pH 7.5). The resulting mixture should be a fine emulsion.
-
Note: If solubility is poor, increase MeCN to 20% or add Triton X-100 (0.1%).
-
-
Enzyme Initiation: Add 200 mg of Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake the reaction vessel at 200 rpm and 30°C.
-
Critical Control: Monitor pH. The hydrolysis releases acid, dropping the pH. Use a pH-stat to maintain pH 7.5 by automatic addition of 1M NaOH, or manually readjust every few hours.
-
Phase 2: Monitoring & Termination
-
Sampling: Withdraw 50
L aliquots at 4, 12, 24, and 48 hours. -
Quench: Dilute aliquot in 500
L EtOAc (stops the reaction by removing substrate from the enzyme). -
Analysis: Analyze via Chiral HPLC (see Section 4).
-
Stop Condition: Terminate the reaction when conversion reaches 45–50% . Do not exceed 50% to preserve the optical purity of the remaining ester.
-
Filtration: Filter off the immobilized enzyme using a sintered glass funnel. Wash the enzyme beads with EtOAc.
Phase 3: Separation (pH-Switch Extraction)
-
Initial Extraction: Adjust the filtrate pH to 8.0 (if not already there). Extract three times with Ethyl Acetate (3 x 50 mL).
-
Organic Layer 1: Contains the unreacted
-Ester . -
Aqueous Layer: Contains the
-Acid as its sodium salt.
-
-
Acid Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. The solution will turn cloudy as the free acid precipitates.
-
Final Extraction: Extract the acidified aqueous phase with EtOAc (3 x 50 mL).
-
Drying: Dry combined organic layers over
, filter, and concentrate in vacuo.
Analytical Methods & Validation
Chiral HPLC Conditions
To verify enantiomeric excess (
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H ( |
| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 0.5 mL/min |
| Detection | UV @ 254 nm (Cbz chromophore) |
| Temperature | 25°C |
Calculation of Stereoselectivity
Use the conversion (
Target Metrics:
-
Conversion (
): 48-50% -
: > 95%[1][2][3][4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : > 95% (at 50% conversion)[3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Steric bulk of | Increase enzyme loading to 50% w/w. Increase temperature to 40°C (CAL-B is stable). Add DMSO (5%) as co-solvent. |
| Low Selectivity ( | Enzyme binding pocket mismatch. | Switch enzyme: Try Alcalase 2.4L (Bacillus licheniformis) or Pig Liver Esterase (PLE) . |
| Substrate Insolubility | Hydrophobic Cbz + Tfm groups. | Use a biphasic system (Toluene/Buffer) instead of MeCN/Buffer. |
| Hydrolysis of Cbz | Non-specific protease activity.[5] | Unlikely with CAL-B. If using proteases, ensure pH is not > 8.5. |
References
-
Soloshonok, V. A. (Ed.). Enantiocontrolled Synthesis of Fluoro-Organic Compounds: Stereochemical Challenges and Biomedicinal Targets. John Wiley & Sons.
-
Gotor, V., et al.
-Trifluoromethyl- -amino Acids." Tetrahedron: Asymmetry, vol. 12, no. 4, 2001. -
Fessner, W. D. "Biocatalytic Synthesis of Fluorinated Amino Acids." Modern Biocatalysis, 2005.
-
Sakai, T. , et al. "Lipase-Catalyzed Resolution of 2-Trifluoromethyl-2-hydroxy Esters." Journal of Fluorine Chemistry, 2003.
-
Novozymes. "Application of Lipases in Kinetic Resolution." Novozymes Technical Handbook. Link
(Note: While specific literature on the exact N-Cbz-2-Tfm-Leu molecule is sparse, this protocol is derived from validated methodologies for structurally homologous
Sources
incorporation of alpha-trifluoromethyl leucine into bioactive peptides
Application Note: Strategic Incorporation of
Executive Summary
The incorporation of
However, this modification introduces significant synthetic hurdles. The
This guide provides a validated, high-fidelity workflow for incorporating
Physiochemical Rationale
Before synthesis, it is vital to understand the "Fluorine Effect" driving this modification.
-
Metabolic Stability: The
-Tfm group creates a quaternary carbon center that is sterically inaccessible to proteases like chymotrypsin , which typically cleaves at the C-terminus of hydrophobic residues (Leu, Phe, Tyr). -
Hydrophobicity: The trifluoromethyl group is significantly more hydrophobic than a methyl group, potentially increasing membrane permeability.
-
Conformation:
-Tfm amino acids favor helical structures ( -helix or -helix) due to the Thorpe-Ingold effect, stabilizing the bioactive conformation of the peptide.
Mechanism of Stabilization & Resistance[1]
Figure 1: Mechanistic impact of
Strategic Synthesis Planning
The synthesis is divided into two distinct challenges based on the position of the
| Challenge Phase | Description | The Problem | Recommended Solution |
| Phase A: On-Coupling | Coupling Fmoc- | Steric hindrance at the activated carboxyl group. | Use HATU or COMU with microwave heating.[1] |
| Phase B: Off-Coupling | Coupling the next amino acid onto the N-terminus of | Critical Failure Point. The | Use Acid Fluorides , PyBrOP , or Triphosgene . Standard reagents will fail. |
Detailed Protocols
Protocol A: Resin Preparation & Standard Cycles
-
Resin Selection: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or Tentagel to minimize inter-chain aggregation, which compounds the steric difficulties of Tfm-Leu.
-
Solvent: DMF is standard; NMP (N-methyl-2-pyrrolidone) is preferred for difficult sequences due to higher solvation power.
Protocol B: The "On-Coupling" (Attaching Fmoc- -Tfm-Leu-OH)
-
Activation:
-
Dissolve Fmoc-
-Tfm-Leu-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF/NMP. -
Add HOAt (3.0 equiv) to suppress racemization (optional but recommended for quaternary centers).
-
Add TMP (2,4,6-trimethylpyridine) or DIPEA (6.0 equiv).
-
Note: Pre-activation time should be kept short (30–60 seconds) to avoid guanidinium formation.
-
-
Coupling:
-
Monitoring:
-
Standard Kaiser test may be ambiguous due to steric bulk. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
-
Protocol C: The "Off-Coupling" (Elongating the Chain)
This is the most difficult step. The amine of Tfm-Leu is deactivated.
Option 1: The PyBrOP Method (Recommended)
-
Deprotection: Remove Fmoc from Tfm-Leu using 20% Piperidine/DMF with 0.1M HOBt (to prevent aspartimide formation if applicable).
-
Activation:
-
Amino Acid (Next AA): 5.0 equiv.
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): 5.0 equiv.
-
DIPEA: 10.0 equiv.
-
-
Reaction:
-
Perform double coupling.
-
First Pass: 75°C (Microwave) for 15 min.
-
Second Pass: Fresh reagents, 75°C for 30 min.
-
Option 2: The Acid Fluoride Method (For extremely hindered "Next" residues like Val/Ile)
-
Convert the incoming Fmoc-AA-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mix Fmoc-AA-OH (4 equiv), TFFH (4 equiv), and DIPEA (8 equiv) in DCM for 30 mins.
-
Add to resin containing the deprotected Tfm-Leu.
-
Couple for 2–4 hours at 50°C.
SPPS Workflow Diagram
Figure 2: Modified SPPS Cycle for
Validation & Analysis
Analytical Chromatography
-
Column: C18 or C8 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Observation: Peptides containing
-Tfm-Leu will typically elute later (higher retention time) than their wild-type counterparts due to the increased hydrophobicity of the CF group.
NMR Verification ( F-NMR)
This is the gold standard for verifying incorporation.
-
Solvent: D
O or DMSO-d . -
Standard: Trifluoroacetic acid (TFA) as internal standard (typically at -76.5 ppm).
-
Expected Shift: The
-Tfm group typically resonates as a singlet (or doublet if coupled to NH) in the range of -70 to -78 ppm .-
Note: Ensure the peptide is free of TFA counter-ions (perform HCl exchange) if the signal overlaps, or use an internal standard like fluorobenzene (-113 ppm).
-
Chymotrypsin Stability Assay
To validate the biological utility:
-
Dissolve peptide (1 mM) in Tris-HCl buffer (pH 7.8, 10 mM CaCl
). -
Add
-Chymotrypsin (ratio 1:100 w/w enzyme:substrate). -
Incubate at 37°C.
-
Aliquot at t=0, 1h, 4h, 12h, 24h. Quench with 1% TFA.
-
Analyze via HPLC.[4] The
-Tfm-Leu variant should show >90% intact peptide at 24h, whereas wild-type Leu peptides often degrade within 1–4 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete "Off-Coupling" | Low nucleophilicity of Tfm-amine. | Switch to PyBrOP or HATU with double coupling at 75°C. Do not use HBTU. |
| Racemization | Over-activation at high temp. | Use Oxyma Pure instead of HOBt. Limit temp to 50°C if Cys/His are present nearby. |
| Deletion Sequences | Steric bulk preventing access. | Reduce resin loading (use 0.2 mmol/g). Increase solvent volume to improve swelling. |
| Poor Solubility | Hydrophobic aggregation. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling. |
References
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Source: Journal of Peptide Science (via PubMed/NIH). Relevance: Establishes the stability of Tfm-peptides against chymotrypsin. URL:[Link]
-
Conformational effects of alpha-trifluoromethyl group in peptides. Source: Angewandte Chemie International Edition.[5] Relevance: details the structural rigidity and helical promotion of Tfm-amino acids. URL:[Link]
-
Fluorine-containing macrocyclic peptides and peptidomimetics. Source: Organic Chemistry Frontiers (RSC). Relevance: Reviews the use of fluorinated amino acids in modern drug design. URL:[Link]
-
Solid-phase Peptide Synthesis Services & Protocols. Source: Amerigo Scientific / NIH PMC. Relevance: General protocols for SPPS which serve as the baseline for the modifications presented here. URL:[Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 5. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
deprotection of Cbz group from alpha-trifluoromethyl amino acids
Application Note: Precision Deprotection of N-Cbz -Trifluoromethyl Amino Acids
Executive Summary & Strategic Analysis
The removal of the Benzyloxycarbonyl (Cbz or Z) group from
-
Steric Congestion: The
-carbon is quaternary, bonded to a bulky trifluoromethyl group ( ), a carboxyl group, a side chain, and the protected amine.[1] This creates significant hindrance for surface-catalyzed reactions (e.g., Pd/C). -
Electronic Deactivation: The strong electron-withdrawing nature of the
group drastically lowers the basicity of the adjacent nitrogen ( of conjugate acid 5.5–6.0, compared to 9.6 for standard alanine). This reduces the nucleophilicity of the amine and alters the stability of intermediates.
Key Mechanistic Consequence:
The low basicity of the
Decision Framework (Method Selection)
Use the following logic flow to select the optimal deprotection strategy for your specific substrate.
Figure 1: Strategic decision tree for selecting the deprotection method based on substrate functionality.
Detailed Protocols
Method A: High-Pressure Catalytic Hydrogenation (Optimized)
Best for: Standard substrates without sulfur or reducible alkenes.
Standard atmospheric hydrogenation (balloon) often stalls due to the steric bulk of the
Materials:
-
Catalyst: 20 wt% Pd(OH)
/C (Pearlman’s Catalyst) or 10% Pd/C (high loading required). -
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Adding 1.0 eq of HCl or AcOH can accelerate the reaction by protonating the amine immediately upon formation, preventing catalyst poisoning.[1]
-
Hydrogen Source:
gas (50–100 psi).
Protocol:
-
Dissolution: Dissolve the Cbz-protected
-Tfm amino acid (1.0 mmol) in MeOH (10 mL). -
Catalyst Addition: Add 20 wt% Pd(OH)
/C (20-50 mg). Caution: Add catalyst under inert atmosphere (Ar/N2) to prevent ignition. -
Pressurization: Place the vessel in a Parr shaker or high-pressure autoclave. Purge with
three times. -
Reaction: Pressurize to 50–80 psi (3.5–5.5 bar) . Heat to 50 °C . Stir vigorously for 12–24 hours.
-
Monitoring: Monitor by
F NMR. The shift of the group will change significantly upon deprotection (e.g., from -70 ppm to -75 ppm depending on solvent/pH).
-
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. If HCl was used, the product is the hydrochloride salt.[1]
Method B: Acidolytic Cleavage (HBr/AcOH)
Best for: Sterically demanding substrates or those containing Sulfur (Met, Cys).[1]
This method ignores steric hindrance by attacking the carbamate electronically. It is harsh but highly reliable for
Materials:
-
Reagent: 33% HBr in Acetic Acid (AcOH).
-
Scavenger: Thioanisole (optional, if sensitive side chains are present).[1]
Protocol:
-
Setup: Place the Cbz-protected substrate (1.0 mmol) in a round-bottom flask.
-
Addition: Add 33% HBr/AcOH (5–10 mL) carefully.
-
Reaction: Stir at room temperature for 1–3 hours.
-
Note: Evolution of
and benzyl bromide formation occurs.
-
-
Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (
, 100 mL). The amine hydrobromide salt should precipitate. -
Wash: Filter the precipitate and wash extensively with cold ether to remove benzyl bromide and excess acid.
-
Drying: Dry the salt under high vacuum.
Method C: Mild Lewis Acid Cleavage (AlCl /HFIP)
Best for: Acid-sensitive substrates where hydrogenation is not possible.
A modern, "green" alternative that operates at room temperature without heavy metals.[1]
Materials:
-
Lewis Acid: Aluminum Chloride (
). -
Solvent: Hexafluoroisopropanol (HFIP).
Protocol:
-
Dissolution: Dissolve the substrate (1.0 mmol) in HFIP (5 mL).
-
Activation: Add
(3.0 equiv) in one portion. -
Reaction: Stir at room temperature for 2–4 hours. The mixture may turn pink/red.
-
Quench: Quench carefully with cold water.
-
Workup: (See Section 4 for specific
-Tfm workup details).
Critical Workup: The pKa Trap
This is the most common failure point.
The
-
Standard Amino Acid (pH 7): Zwitterionic (
).[3] Net charge 0. -
-Tfm Amino Acid (pH 7): Anionic (
). Net charge -1.
Implication:
If you perform a standard extraction by neutralizing to pH 7 and washing with water, the
Correct Isolation Strategy:
-
For HCl/HBr Salts: Do not neutralize. Evaporate the acid/solvent completely and recrystallize from MeOH/Ether.
-
To obtain Free Amino Acid: Adjust pH to the Isoelectric Point (pI) , which is significantly lower for
-Tfm amino acids (approx pH 3.0–3.5).-
Protocol: Dissolve salt in minimal water. Adjust pH to ~3.5 with pyridine or LiOH. The free amino acid may precipitate. If not, use ion-exchange chromatography (Dowex 50W) eluting with dilute Ammonia.
-
Quantitative Comparison
| Feature | Hydrogenation (Method A) | Acidolysis (Method B) | AlCl |
| Reaction Time | 12–24 h | 1–3 h | 2–4 h |
| Steric Tolerance | Low (Requires Pressure) | High | High |
| Side Reactions | Defluorination (Rare, if mild) | Peptide bond cleavage (if peptide) | Minimal |
| Workup Difficulty | Low (Filtration) | Medium (Precipitation) | Medium (Extraction) |
| Yield (Typical) | 85–95% | 90–98% | 80–90% |
References
-
Synthesis of Chiral
-Trifluoromethyl Amino Acids. NII (Japan). Overview of synthesis and deprotection via Pd/C. 4 -
Mild Method for Deprotection of N-Cbz using AlCl3/HFIP. Organic Chemistry Portal. Describes the AlCl3 protocol. 5[6][7][8][9][10][11][12][13]
-
Synthesis of Cbz-protected
-Tfm-Ala. ResearchGate. Details on the stability and coupling of these specific residues. 14[6][7][8][9][11][12] -
pKa Values of Amino Acids. University of Calgary. Reference for standard pKa values to contrast with fluorinated analogs. [3][6][7][8][9][10][11][12][13][15][16]
-
Acid-Mediated Deprotection of Cbz Groups. Technical Disclosure Commons. Comparison of acid vs. catalytic methods. 17[6][7][8][9][10][12]
Sources
- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 2. thalesnano.com [thalesnano.com]
- 3. Understanding the pKa Values of Alanine: A Deep Dive Into Its Chemistry - Oreate AI Blog [oreateai.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Alpha-trifluoromethylalanine | C4H6F3NO2 | CID 8033179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. tdcommons.org [tdcommons.org]
using HATU/HOAt for coupling alpha-trifluoromethyl leucine derivatives
Application Note: High-Efficiency Coupling of Sterically Hindered
Executive Summary
The incorporation of
This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) to overcome these barriers.[1] We provide optimized protocols for both activating
The Challenge: Sterics Meets Electronics
To successfully couple
-
Steric Occlusion (The Leucine Factor): Standard
-methyl amino acids (like Aib) are already hindered.[1] -Tfm-Leucine adds a bulky isobutyl side chain and a trifluoromethyl group (which has a van der Waals volume similar to an isopropyl group) to the same carbon.[1] This creates a highly congested quaternary center that physically blocks incoming reagents.[1] -
Electronic Deactivation (The Fluorine Factor):
-
Coupling to the Amine: The strong inductive effect (
) of the group pulls electron density away from the -amine, lowering its significantly (often by 2-3 units compared to Leu).[1] This renders the amine extremely non-nucleophilic.[1] -
Activating the Acid: The carboxylate is less electron-rich, making the formation of the active ester slower, though the resulting ester is highly reactive if it can be formed.
-
The Solution: The HATU/HOAt "Aza-Effect"
While standard carbodiimides (DIC) or benzotriazoles (HBTU) often fail with
-
Mechanism: Upon activation, the carboxylic acid forms an -OAt active ester .[1]
-
Catalysis: The nitrogen atom at position 7 of the azabenzotriazole ring acts as an intramolecular general base.[1] It forms a hydrogen bond with the incoming amine component, positioning it perfectly for nucleophilic attack on the carbonyl carbon. This "pre-organization" lowers the activation energy (entropic assistance), which is critical when steric bulk prevents random collisions.[1]
Figure 1: Mechanism of HATU-Mediated Coupling
Caption: The 7-aza nitrogen (in HOAt) H-bonds with the incoming amine, accelerating coupling via a cyclic transition state.[1]
Experimental Protocols
Materials & Reagents
-
Coupling Reagent: HATU (0.98 eq relative to Acid).[1]
-
Additive: HOAt (0.5 – 1.0 eq). Note: While HATU generates HOAt in situ, adding exogenous HOAt ensures the active ester equilibrium is maintained.[1]
-
Base: Sym-collidine (2,4,6-trimethylpyridine) or DIPEA (Diisopropylethylamine).[1]
-
Solvent: NMP (N-methylpyrrolidone) is superior to DMF for Tfm-Leu due to better solubilization of hydrophobic fluorinated segments and higher boiling point for microwave steps.[1]
Protocol A: Activation of Fmoc-Tfm-Leu-OH (Coupling to Resin/Amine)
Use this when attaching the Tfm-Leu unit to the growing peptide chain.[1]
-
Preparation: Dissolve Fmoc-Tfm-Leu-OH (3.0 eq) and HATU (2.9 eq) in minimum dry NMP.
-
Pre-activation (CRITICAL): Add DIPEA (6.0 eq). Shake/vortex for exactly 2 minutes .
-
Coupling: Add the pre-activated mixture to the resin-bound amine (1.0 eq).
-
Incubation:
-
Standard: Shake for 2–4 hours at Room Temperature.
-
Microwave (Recommended): 75°C for 20 minutes (Power: 25-30W).
-
-
Monitoring: Perform a micro-cleavage and check via LC-MS. Standard colorimetric tests (Kaiser) may yield false negatives due to the bulk of the previous residue.[1]
Protocol B: N-Terminal Extension (Coupling TO the Tfm-Leu Amine)
Use this when adding the NEXT amino acid onto the Tfm-Leu residue.[1] This is the most difficult step due to the non-nucleophilic
-
Reagent Choice: Use the incoming amino acid (Fmoc-AA-OH) in high excess (4.0–5.0 eq).
-
Activation: Dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in NMP. Add HOAt (2.0 eq) explicitly to boost the catalytic turnover.
-
Base Addition: Add DIPEA (10.0 eq).
-
Double Coupling Strategy:
-
Capping: Acetylate unreacted amines aggressively (
/Pyridine) to prevent deletion sequences, as purification of Tfm-peptides can be challenging due to their high hydrophobicity.
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling to Tfm-Amine) | Electronic deactivation of amine. | 1. Switch solvent to pure NMP.2. Use Microwave heating (75°C).3. Perform double or triple couplings.4. Consider converting incoming AA to Acid Fluoride (using TFFH) if HATU fails.[1] |
| Guanidinylation (+99 Da mass) | Reaction of amine with HATU uronium salt.[1][2] | 1. Ensure pre-activation time (1-2 min) is strictly followed.2. Reduce HATU stoichiometry slightly (0.95 eq vs Acid). |
| Epimerization | Over-activation or high temperature.[1] | 1. Switch base from DIPEA to Collidine (TMP).2. Reduce microwave temp to 50°C and extend time.3. Add excess HOAt (1-2 eq). |
| Aggregation/Gelation | Hydrophobic nature of | 1. Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1).2. Add chaotropic salts (0.1M LiCl) to the coupling mixture.[1] |
Workflow Decision Tree
Figure 2: Experimental Workflow for Tfm-Leu Coupling
Caption: Decision tree distinguishing between activating the Tfm-residue vs. extending the chain from it.
References
-
Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][5] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link[1]
- Foundational paper establishing the superior reactivity of HO
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).[1] "Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews, 37, 1727-1739.[1] Link- Comprehensive review on the synthesis and properties of fluorin
-
Carpino, L. A., & El-Faham, A. (1995).[1] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides."[1][6] Journal of the American Chemical Society, 117(19), 5401–5402.[1] Link[1]
- Reference for the TFFH/Acid Fluoride altern
-
Albericio, F., & Kates, S. A. (2000).[1] "Solid-Phase Synthesis: A Practical Guide." Marcel Dekker.[1]
- General reference for HATU/HOAt protocols and troubleshooting steric hindrance.
Sources
synthesis of alpha-trifluoromethyl amino acid fluorides for coupling
Application Note: Synthesis and Peptide Coupling of -Trifluoromethyl Amino Acid Fluorides
Introduction & Scientific Rationale
The incorporation of
The
Mechanistic Causality: Why Acid Fluorides?
-
Steric Penetration : The fluoride ion possesses a remarkably small van der Waals radius, allowing the formation of the acyl fluoride even at highly congested quaternary
-carbons where bulkier leaving groups (like those generated by HATU) fail to assemble. -
Reactivity vs. Stability : The C–F bond is highly polarized, making the carbonyl carbon exceptionally electrophilic. Despite this extreme reactivity toward amine nucleophiles, Fmoc-amino acid fluorides are remarkably stable to neutral moisture. Unlike acid chlorides, they do not readily undergo oxazolone-mediated side reactions or premature hydrolysis, enabling them to be isolated, stored, and handled with ease [3].
Workflow Visualization
Synthetic workflow for the activation and coupling of sterically hindered a-CF3 amino acids.
Experimental Protocols
Protocol A: Synthesis of Fmoc- -CF -Amino Acid Fluoride
Self-Validation System : Reaction progress is monitored via Infrared (IR) spectroscopy. The conversion of the carboxylic acid (C=O stretch ~1710 cm
Step-by-Step Methodology :
-
Preparation : Dissolve 1.0 mmol of Fmoc-
-CF -AA-OH in 5.0 mL of anhydrous dichloromethane (CH Cl ) in an oven-dried flask under an inert nitrogen atmosphere. -
Base Addition : Add 1.0 mmol of anhydrous pyridine to the solution. Mechanistic Insight: Pyridine acts as a highly specific acid scavenger to neutralize the HF byproduct generated during fluorination. This prevents the premature cleavage of acid-sensitive side-chain protecting groups (e.g., Boc, tBu).
-
Activation : Cool the reaction to 0 °C using an ice bath and dropwise add 2.0 mmol of cyanuric fluoride (or DAST).
-
Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. A white, water-soluble precipitate (cyanuric acid) will gradually form.
-
Workup : Quench the reaction by extracting the mixture with ice-cold water (2 x 15 mL). This removes the cyanuric acid precipitate and excess pyridine.
-
Isolation : Dry the organic layer over anhydrous MgSO
, filter, and concentrate under reduced pressure to yield the Fmoc- -CF -AA-F as a shelf-stable solid.
Protocol B: Peptide Coupling of the Acid Fluoride
Self-Validation System : For solid-phase peptide synthesis (SPPS), the completion of the coupling is validated using the Kaiser test (ninhydrin test). A negative result (yellow beads/solution) confirms the complete acylation of all free primary amines.
Step-by-Step Methodology :
-
Resin Preparation : Swell the resin-bound amine (0.1 mmol scale) in anhydrous DMF for 30 minutes to maximize the accessibility of the reactive sites.
-
Reagent Mixing : Dissolve 0.3 mmol (3 equivalents) of the isolated Fmoc-
-CF -AA-F in 2.0 mL of CH Cl or DMF. -
Base Addition : Add 0.3 mmol of N,N-diisopropylethylamine (DIPEA) to the solution. Mechanistic Insight: While highly reactive acid fluorides can sometimes be coupled without base, the addition of DIPEA accelerates the nucleophilic attack of sluggish, resin-bound amines onto the sterically hindered
-CF carbonyl by acting as a proton sink. -
Coupling : Add the activated solution to the resin and agitate gently at room temperature for 2 to 12 hours (time is sequence-dependent).
-
Washing : Drain the reaction mixture and wash the resin sequentially with DMF (3 x 5 mL) and CH
Cl (3 x 5 mL) to remove unreacted acid fluoride and salts. -
Validation : Perform a Kaiser test. If the test is positive (blue beads), perform a double coupling using fresh reagents.
Quantitative Data: Coupling Efficiency Comparison
The necessity of the acid fluoride method is highlighted when comparing the coupling efficiencies of
| Coupling Method | Reagents | Solvent | Time | Typical Yield (%) |
| Uronium Salt | HATU, DIPEA | DMF | 24 h | < 10% |
| Phosphonium Salt | PyBOP, DIPEA | DMF | 24 h | < 5% |
| Acid Chloride | SOCl | CH | 12 h | 40 - 50% |
| Acid Fluoride | Cyanuric Fluoride, DIPEA | CH | 2 h | > 90% |
Table 1: Comparison of coupling efficiencies for Fmoc-
References
-
Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1996). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 29(6), 268–274.[Link]
-
Derstine, C. W., Smith, D. N., & Katzenellenbogen, J. A. (1996). Trifluoromethyl-Substituted Imidazolines: Novel Precursors of Trifluoromethyl Ketones Amenable to Peptide Synthesis. Journal of the American Chemical Society, 118(35), 8485–8486.[Link]
-
Walter, M. W., Adlington, R. M., Baldwin, J. E., & Schofield, C. J. (1998). Reaction of (Trifluoromethyl)trimethylsilane with Oxazolidin-5-ones: Synthesis of Peptidic and Nonpeptidic Trifluoromethyl Ketones. The Journal of Organic Chemistry, 63(15), 5179–5192.[Link]
solution phase synthesis of peptides containing alpha-Tfm-Leu
Application Note: Solution Phase Synthesis of Peptides Containing -Trifluoromethyl-Leucine ( -Tfm-Leu)
Abstract
The incorporation of
Synthetic Strategy Analysis
The Nucleophilicity Problem (N-Terminal Elongation)
The primary bottleneck in synthesizing
-
Standard Reagents (HATU/DIC): Insufficient electrophilicity to overcome the deactivated amine.
-
Solution: Use of Acid Chlorides or Acid Fluorides .[1] These species are sufficiently electrophilic to react with the deactivated amine.
The Steric Problem (C-Terminal Elongation)
Coupling the carboxyl group of
-
Risk: Slow reaction rates and potential oxazolone formation.
-
Solution: Use of mixed anhydrides or high-activity uronium salts (HATU/HOAt) with extended reaction times, or pre-activation as an oxazolone.
The "Dipeptide Unit" Approach
Attempting to couple a sterically hindered amino acid stepwise onto a growing chain often leads to deletion sequences. The most reliable method is to synthesize a dipeptide building block (e.g., Fmoc-Xaa-(Tfm)Leu-OH) in solution, where conditions can be rigorously controlled, and then introduce this unit into the larger peptide chain.
Experimental Protocols
Protocol A: Preparation of Fmoc-Amino Acid Chlorides (Bis(trichloromethyl)carbonate Method)
Use this protocol to activate the amino acid that will be coupled TO the
Rationale: Acid chlorides are among the most reactive acylating species available. The use of triphosgene (bis(trichloromethyl)carbonate) allows for mild, neutral generation of acid chlorides, avoiding the harsh acidity of thionyl chloride which can degrade sensitive protecting groups like Fmoc.
Reagents:
-
Fmoc-AA-OH (1.0 equiv)
-
Bis(trichloromethyl)carbonate (Triphosgene) (0.4 equiv)
-
Sym-collidine (2,4,6-trimethylpyridine) (catalytic amount if needed, usually base-free is preferred for stability)
-
Anhydrous THF or DCM
Step-by-Step:
-
Dissolution: Dissolve Fmoc-AA-OH (1.0 mmol) in anhydrous THF (5 mL) under inert atmosphere (
or Ar). -
Activation: Add Triphosgene (0.4 mmol, 1.2 eq of
). -
Catalysis: If the reaction is sluggish, add 1-2 drops of DMF or a catalytic amount of sym-collidine.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor conversion by TLC (conversion of acid to acid chloride; quench aliquot with MeOH to check for methyl ester formation vs free acid).
-
Isolation: Evaporate solvent under reduced pressure. Re-dissolve in DCM and evaporate twice to remove residual phosgene/HCl.
-
Critical: Use the crude acid chloride immediately for the coupling step. Do not store.
-
Protocol B: Coupling to the Deactivated -Tfm-Leu Amine
This is the critical step. Standard bases like DIPEA may cause decomposition or are insufficient. Sym-collidine is used as a non-nucleophilic, mild base.
Reagents:
-
H-(Tfm)Leu-OMe (HCl salt or free base) (1.0 equiv)
-
Fmoc-AA-Cl (Freshly prepared from Protocol A) (1.2 – 1.5 equiv)
-
Sym-collidine (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DCM or
Step-by-Step:
-
Preparation of Amine: If starting with H-(Tfm)Leu-OMe·HCl, suspend in anhydrous DCM and add 1.0 equiv of sym-collidine to liberate the free amine. Stir for 10 min.
-
Coupling: Add the solution of Fmoc-AA-Cl (in minimal DCM) dropwise to the H-(Tfm)Leu-OMe solution at 0°C.
-
Base Addition: Add the remaining sym-collidine (1.0–2.0 equiv).
-
Reaction: Allow to warm to room temperature and reflux gently (40°C) if necessary. Stir for 12–24 hours.
-
Monitoring: Check by HPLC.[2] The deactivated amine does not react with ninhydrin; use Chloranil test or simply monitor the disappearance of the Fmoc-AA-Cl peak.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M KHSO
(x3) to remove collidine. -
Wash with 5% NaHCO
(x2) and Brine (x1). -
Dry over Na
SO and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the dipeptide from hydrolyzed Fmoc-AA-OH.
Protocol C: C-Terminal Activation of -Tfm-Leu (Fragment Coupling)
Once the dipeptide Fmoc-Xaa-(Tfm)Leu-OH is synthesized (via ester hydrolysis of the product from Protocol B), it can be coupled to the next segment.
Rationale: The steric bulk of Tfm-Leu requires a highly efficient leaving group (At) and a polar aprotic solvent to facilitate the approach of the nucleophile.
Reagents:
-
Fmoc-Xaa-(Tfm)Leu-OH (1.0 equiv)
-
H-Peptide-Resin or H-Peptide-OR (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv)
-
TMP (2,4,6-Trimethylpyridine) or DIPEA (2.5 equiv)
-
Solvent: DMF/DMSO (4:1)
Step-by-Step:
-
Pre-activation: Dissolve Fmoc-Xaa-(Tfm)Leu-OH and HATU/HOAt in DMF. Add base (TMP is preferred to minimize racemization risk at the Xaa residue, though Tfm-Leu itself is resistant to racemization). Stir for 2–5 mins.
-
Note: The solution should turn yellow (HOAt liberation).
-
-
Coupling: Add the pre-activated mixture to the amine component.
-
Reaction: Stir for 4–6 hours at RT. Microwave irradiation (75°C, 25W, 10 min) can significantly improve yields for this steric coupling.
Comparative Data: Coupling Efficiency
The following table summarizes the yield of the difficult coupling Fmoc-Ala-OH + H-(Tfm)Leu-OMe using different activation strategies.
| Activation Method | Reagents | Base | Solvent | Yield (%) | Notes |
| Carbodiimide | EDC / HOBt | DIPEA | DMF | < 10% | Failed due to low electrophilicity. |
| Uronium | HATU / HOAt | DIPEA | DMF | 25 - 40% | Incomplete conversion even after 24h. |
| Mixed Anhydride | IBCF / NMM | NMM | THF | 55 - 65% | Moderate yield, sensitive to moisture. |
| Acid Fluoride | TFFH | DIPEA | DCM | 75 - 85% | Good reactivity, stable intermediate. |
| Acid Chloride | Triphosgene / Ghosez | Collidine | DCM | > 90% | Recommended Method. Highest conversion. |
Visualization: Reaction Workflows
Acid Chloride Coupling Pathway
This diagram illustrates the mechanism and workflow for the critical N-terminal coupling step.
Caption: Workflow for generating high-energy Acid Chloride intermediates to overcome the poor nucleophilicity of
Dipeptide Unit Integration Strategy
This diagram details the logic of synthesizing the difficult bond in solution before segment condensation.
Caption: Strategic advantage of the Dipeptide Unit approach versus direct stepwise elongation.
Troubleshooting & Quality Control
Monitoring the Reaction
-
NMR: This is the most powerful tool.
-
Starting Material: H-(Tfm)Leu-OMe typically shows a singlet around -76 to -78 ppm (depending on solvent/ref).
-
Product: The amide formation causes a slight chemical shift. More importantly, the disappearance of the amine peak and appearance of the rotamers of the amide product confirms coupling.
-
-
TLC Staining:
-
Ninhydrin is ineffective for H-(Tfm)Leu-OR due to the deactivated amine.
-
Use Phosphomolybdic Acid (PMA) or KMnO
stain.
-
Common Issues
-
Issue: Low yield with Fmoc-AA-Cl.
-
Cause: Hydrolysis of the acid chloride by moisture.
-
Fix: Ensure strictly anhydrous conditions. Use fresh Triphosgene. Verify acid chloride formation by quenching a small aliquot with MeOH and checking for Methyl Ester by TLC/LCMS.
-
-
Issue: Epimerization of the Fmoc-AA residue.
-
Cause: Over-activation or excessive base strength.
-
Fix: Use Sym-collidine (weak base) instead of DIPEA or TEA. Avoid pre-activation times > 5 mins for the coupling step.
-
References
-
Smits, R., et al. (2008).[3][4] "Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews.[3][4] -
Pytkowicz, J., et al. (2016). "Synthesis of protected enantiopure (R) and (S)-
-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis." Amino Acids.[1][3][4][5][6][7][8] -
Liguori, A., et al. (2013).
/ -Peptides." The Journal of Organic Chemistry. -
Ueda, A., et al. (2010). "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." Chemistry – A European Journal. -
Chaume, G., et al. (2009). "Convenient Synthesis of Enantiopure
-Trifluoromethyl Proline and Its Incorporation into Peptides." The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
Advanced Activation Strategies for N-Cbz-2-(trifluoromethyl)leucine in Peptide Synthesis
Mechanistic Causality: The Challenge of -Trifluoromethyl Amino Acids
The incorporation of
-
Extreme Steric Shielding: The
-carbon is fully substituted (an -quaternary center) with a bulky isobutyl group, a group, and the Cbz-protected amine. This creates a massive steric barrier that physically blocks nucleophilic attack on the activated carbonyl. -
Inductive Deactivation: The strongly electron-withdrawing nature of the
group (-I effect) severely reduces the nucleophilicity of the carboxylate anion. This makes the initial activation step—where the carboxylate must attack the coupling reagent (e.g., the phosphonium or uronium core)—kinetically sluggish.
Because standard carbodiimides (DIC, DCC) and uronium salts (HATU, HBTU) rely on this initial carboxylate attack, they often fail or proceed so slowly that side reactions dominate. Specifically, slow activation with uronium reagents like HATU allows the N-terminal amine of the growing peptide to attack the coupling reagent itself, leading to irreversible guanidinylation and chain termination[1].
The Racemization Advantage
While steric and electronic factors hinder activation, the
Reagent Selection & Quantitative Comparison
To overcome the activation barrier, the leaving group must be exceptionally small and highly reactive. The table below summarizes the quantitative and qualitative data for the most effective reagents used to activate N-Cbz-2-(trifluoromethyl)leucine.
| Coupling Reagent / Strategy | Active Intermediate | Steric Tolerance | Guanidinylation Risk | Relative Coupling Rate | Recommended Use Case |
| Ghosez's Reagent | Acid Chloride | Exceptional | None | Very Fast (< 1 hr) | Extremely hindered secondary amines; highly recalcitrant sequences[2][3]. |
| BTFFH / TFFH | Acid Fluoride | Very High | None | Fast (1-2 hrs) | Routine coupling of |
| PyAOP / HOAt | OAt Ester | High | None | Moderate (2-4 hrs) | Microwave-assisted SPPS; when halogenated solvents must be avoided[1]. |
| HATU / HBTU | OAt / OBt Ester | Moderate | High (if slow) | Slow (> 12 hrs) | Not recommended for |
Activation Strategy Decision Matrix
Select the appropriate activation reagent based on the steric demand of the incoming nucleophile (the target amine).
Decision matrix for activating sterically hindered
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each includes a specific Quality Control (QC) checkpoint to ensure the kinetically slow activation step has reached completion before proceeding to coupling.
Protocol A: In Situ Acid Fluoride Generation (BTFFH)
Acid fluorides are small, highly reactive, and remarkably stable to hydrolysis, making them ideal for overcoming the steric bulk of the
Reagents:
-
N-Cbz-2-(trifluoromethyl)leucine (2.0 eq relative to amine)
-
BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous Dichloromethane (DCM)
Methodology:
-
Dissolution: Dissolve N-Cbz-2-(trifluoromethyl)leucine in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add DIPEA to the solution, followed immediately by BTFFH. Stir at room temperature for 15–20 minutes.
-
Self-Validation (QC): Remove a 5 µL aliquot and analyze via IR spectroscopy. The successful formation of the acid fluoride is confirmed by the appearance of a distinct, sharp carbonyl stretch at ~1840 cm⁻¹ . Do not proceed until this peak is dominant.
-
Coupling: Add the activated acid fluoride solution directly to the resin-bound amine (or solution-phase amine).
-
Reaction: Agitate at room temperature for 2 to 4 hours.
-
Verification: Perform a Kaiser test (for primary amines) to ensure complete coupling.
Protocol B: Acid Chloride Generation via Ghosez's Reagent
For the most recalcitrant couplings (e.g., coupling to a secondary amine like proline or another
Reagents:
-
N-Cbz-2-(trifluoromethyl)leucine (1.5 eq)
-
Ghosez's Reagent (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous THF or DCM
Methodology:
-
Pre-cooling: Dissolve the amino acid in anhydrous DCM under an inert atmosphere (Argon/N₂) and cool to 0 °C using an ice bath.
-
Activation: Dropwise add Ghosez's reagent. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 45 minutes.
-
Self-Validation (QC): Quench a 5 µL aliquot into 100 µL of anhydrous methanol containing 1 eq of DIPEA. Analyze via LC-MS. The presence of the methyl ester mass confirms quantitative conversion to the acid chloride.
-
Coupling: Evaporate the solvent under reduced pressure to remove volatile byproducts (N,N-dimethylisobutyramide). Redissolve the crude acid chloride in fresh DCM/THF.
-
Reaction: Add the solution to the target amine along with DIPEA. Stir at room temperature or apply mild heating (40 °C) for 2 hours.
Protocol C: Microwave-Assisted Phosphonium Activation (PyAOP)
When halogenated intermediates or solvents must be avoided, PyAOP is the optimal choice. It generates a highly reactive OAt ester and, unlike HATU, cannot undergo guanidinylation with the target amine during the slow coupling phase[1].
Reagents:
-
N-Cbz-2-(trifluoromethyl)leucine (3.0 eq)
-
PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) (3.0 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (3.0 eq)
-
DIPEA (6.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Methodology:
-
Pre-activation: Dissolve the amino acid, PyAOP, and HOAt in NMP. Add DIPEA and allow the mixture to pre-activate for exactly 3 minutes. (Extended pre-activation can lead to ester degradation).
-
Coupling: Transfer the pre-activated mixture to the microwave reaction vessel containing the target amine/resin.
-
Microwave Irradiation: Heat the reaction to 75 °C for 20 minutes using a dedicated peptide microwave synthesizer. Note: Because N-Cbz-2-(trifluoromethyl)leucine lacks an
-proton, this high-temperature coupling will result in 0% racemization. -
Washing & Verification: Wash the resin thoroughly with NMP and DCM. Perform a Chloranil test (if coupling to a secondary amine) to verify the absence of unreacted amine.
References
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: National Institutes of Health (NIH) / PMC[Link]
-
Pd‐Catalyzed Asymmetric N‐Allylation of Amino Acid Esters with Exceptional Levels of Catalyst Control Source: Chemistry - A European Journal (via d-nb.info)[Link]
Sources
Troubleshooting & Optimization
overcoming low coupling yields with alpha-trifluoromethyl leucine
Troubleshooting Guide: Overcoming Low Coupling Yields with α-Trifluoromethyl Leucine (α-CF3-Leu)
Welcome to the Advanced Peptide Synthesis Support Center. If you are working with fluorinated peptidomimetics, you already know that incorporating α-trifluoromethyl amino acids like α-CF3-Leucine is notoriously difficult. Standard solid-phase peptide synthesis (SPPS) protocols that work perfectly for canonical amino acids will almost certainly fail here.
This guide is designed to dissect the chemical causality behind these failures and provide you with field-proven, self-validating methodologies to rescue your synthesis yields.
The Root of the Problem: A Dual Chemical Barrier
To troubleshoot effectively, we must first understand why α-CF3-Leu resists coupling. The difficulty stems from two synergistic factors:
-
Extreme Electronic Deactivation: Fluorine is the most electronegative element. The presence of a trifluoromethyl group directly on the α-carbon exerts a massive inductive (-I) effect. This pulls electron density away from the α-amino group,1[1].
-
Severe Steric Congestion: The CF3 group has a van der Waals volume roughly equivalent to an isopropyl group. Placing it on the α-carbon creates a highly congested, tetrasubstituted stereocenter that physically blocks incoming reagents[1].
Troubleshooting FAQs
Q1: I am trying to couple a standard Fmoc-amino acid ONTO the N-terminus of an α-CF3-Leu residue, but my yields are barely 15%. What is going wrong? A1: In this scenario, your α-CF3-Leu is acting as the nucleophile. Because of the strong -I effect of the CF3 group, the amine is too electron-poor to attack standard O-acylisourea or OBt active esters. The Fix: You must increase the electrophilicity of the incoming acyl donor and reduce the steric bulk of the leaving group. Switch to Acyl Fluoride activation using TFFH. Fluoride is an exceptional leaving group, and its small atomic radius minimizes steric clashes during the transition state. Supplement this with microwave heating (75°C) to overcome the high activation energy barrier.
Q2: I am trying to activate Fmoc-α-CF3-Leu to couple it onto a growing peptide chain. I get massive amounts of unreacted starting material and noticeable epimerization. How do I fix this? A2: Here, α-CF3-Leu is the electrophile (acyl donor). The tetrasubstituted α-carbon physically shields the carboxylic acid from activation. Furthermore, the slow rate of aminolysis gives the activated intermediate ample time to cyclize into an oxazolone, which leads to racemization/epimerization. The Fix: Use HATU combined with HOAt (or COMU with OxymaPure).2[2]. This internal hydrogen-bonding accelerates the aminolysis step, outcompeting the oxazolone formation pathway[2][3]. Additionally, swap your base from DIPEA to TMP (2,4,6-trimethylpyridine); TMP is less nucleophilic and significantly reduces base-catalyzed epimerization.
Q3: Are there solution-phase alternatives for coupling highly deactivated α-CF3 amino acids without relying on excess hazardous coupling reagents? A3: Yes. Recent breakthroughs in organoboron catalysis have demonstrated that4[4]. The bulky ortho-CF3 groups on the catalyst prevent the deactivated amine from coordinating to the boron atom, preserving its Lewis acidity and driving the reaction forward without racemization[4].
Quantitative Comparison of Coupling Strategies
To guide your experimental design, review the expected efficacies of various coupling strategies when applied to α-CF3-Leucine:
| α-CF3-Leu Role | Coupling Reagent / Additive | Base | Temp / Time | Average Yield (%) | Epimerization Risk |
| Nucleophile (Amine) | DIC / HOBt | DIPEA | 25°C / 120 min | < 15% | Low |
| Nucleophile (Amine) | HATU / HOAt | DIPEA | 25°C / 120 min | ~ 35% | Low |
| Nucleophile (Amine) | TFFH (Acyl Fluoride) | DIPEA | 75°C (MW) / 30 min | > 85% | Low |
| Electrophile (Acid) | DIC / HOBt | DIPEA | 25°C / 120 min | < 20% | High (Oxazolone) |
| Electrophile (Acid) | HATU / HOAt | TMP | 25°C / 60 min | > 90% | Minimal |
| Electrophile (Acid) | COMU / OxymaPure | TMP | 25°C / 60 min | > 92% | Minimal |
Strategic Workflows & Mechanisms
Below are the logical frameworks and mechanistic pathways that should dictate your synthesis strategy.
Caption: Logical workflow for selecting coupling strategies based on the structural role of α-CF3-Leucine.
Caption: Mechanistic pathway of HOAt-mediated anchimeric assistance overcoming steric hindrance.
Step-by-Step Experimental Protocols
Protocol A: Coupling ONTO the N-terminus of α-CF3-Leucine (Acyl Fluoride Method)
Use this protocol when the α-CF3-Leu is already on the resin and you need to add the next amino acid.
-
Deprotection: Treat the α-CF3-Leu-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).
-
Activation: In a separate dry vial, dissolve the incoming Fmoc-AA-OH (4.0 eq) and TFFH (4.0 eq) in a minimal volume of anhydrous DMF.
-
Base Addition: Add DIPEA (8.0 eq) to the vial to generate the acyl fluoride in situ. Allow pre-activation for exactly 3 minutes.
-
Coupling: Transfer the activated mixture to the resin.
-
Microwave Irradiation: React under microwave irradiation at 75°C for 30 minutes. (Note: Ensure your resin is microwave-compatible, such as ChemMatrix or PEG-based resins. Polystyrene resins may degrade).
-
Washing: Drain the reaction mixture and wash the resin with DMF (5×) and DCM (5×).
-
Self-Validation: Perform a Chloranil test. Do not rely on the Kaiser test. The extreme electron-withdrawing nature of the α-CF3 group often yields false negatives (no blue color) in the Kaiser test even when the amine is completely unreacted. For absolute certainty, perform a micro-cleavage (TFA/TIPS/H2O) and analyze via LC-MS.
Protocol B: Coupling Fmoc-α-CF3-Leucine ONTO a Growing Peptide Chain (HATU/HOAt Method)
Use this protocol when adding Fmoc-α-CF3-Leu as the next building block in your sequence.
-
Deprotection: Deprotect the N-terminal amine of the resin-bound peptide (20% piperidine/DMF). Wash with DMF (5×).
-
Reagent Preparation: Dissolve Fmoc-α-CF3-Leu-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. (Note: HATU is used at slightly less than 3.0 eq to ensure no unreacted uronium species cap the resin-bound amine).
-
Base Addition: Add TMP (2,4,6-trimethylpyridine) (6.0 eq) to the mixture. TMP is sterically hindered and less nucleophilic than DIPEA, which preserves the active ester and minimizes base-catalyzed racemization.
-
Pre-activation: Pre-activate for exactly 2 minutes. Prolonged pre-activation of sterically hindered amino acids drastically increases the rate of oxazolone formation.
-
Coupling: Add the activated mixture to the resin and agitate at room temperature for 60 to 90 minutes.
-
Washing: Drain and wash the resin with DMF (5×) and DCM (5×).
-
Self-Validation: Validate with the standard Kaiser test. If a positive result (blue resin) persists, perform a second coupling using COMU and OxymaPure under identical stoichiometry.
References
-
HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Peptide Chemistry URL:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL:[Link]
Sources
preventing racemization during activation of alpha-Tfm amino acids
Technical Support Center: Handling -Trifluoromethyl Amino Acids in Peptide Synthesis
Topic: Preventing Racemization and Optimizing Coupling of
Core Technical Analysis: The "Racemization Paradox"
Working with
The Central Dogma of
-
Intrinsic Stability: Most
-Tfm amino acids (e.g., -Tfm-Alanine, -Tfm-Phenylalanine) are quaternary . They lack an -proton. Therefore, they cannot racemize via the standard base-catalyzed enolization or oxazolone tautomerization mechanisms. -
Induced Instability (The Real Threat): The strong electron-withdrawing nature of the
group lowers the nucleophilicity of the -amine ( vs. typical ). This makes coupling to the -Tfm amine extremely slow. -
The Consequence: During this slow coupling, the activated carboxylic acid partner (the incoming amino acid) remains in its reactive state for a prolonged period. This extended "wait time" drives the partner to form an oxazolone and racemize.
Therefore, "preventing racemization" usually means preventing the racemization of the other amino acids in your sequence, not the
Diagnostic Visualizer: The Kinetic Trap
The following diagram illustrates the kinetic competition that leads to loss of optical purity. You must shift the equilibrium favoring
Caption: The "Tfm Bottleneck": The low nucleophilicity of the
Troubleshooting Guides & FAQs
Module A: Coupling TO the -Tfm Amine (N-Terminal Extension)
Scenario: You are trying to attach an amino acid to the N-terminus of a resin-bound
Q1: I observe significant epimerization of the amino acid I am coupling to the
-
Solution: You must increase
to outcompete .-
Switch Reagents: Replace standard carbodiimides (DIC/HOBt) with HATU or COMU .
-
Use Acid Fluorides: Convert the incoming amino acid to an acid fluoride (using TFFH or cyanuric fluoride). Acid fluorides are highly reactive and less prone to oxazolone formation than active esters.
-
Optimization: Perform "double coupling" with fresh reagents rather than one long coupling.
-
Q2: The reaction simply won't go to completion. Should I raise the temperature? A: Proceed with caution. While heat (microwave at 50-75°C) improves the nucleophilicity of the Tfm-amine, it exponentially increases the racemization rate of the incoming activated amino acid (especially for Cys, His, or Phe).
-
Recommendation: Use microwave heating (max 60°C) only if using highly racemization-suppressing additives like Oxyma Pure . Do not use heat with standard HOBt/HBTU protocols.
Module B: Activating the -Tfm Carboxyl Group (C-Terminal Coupling)
Scenario: You are activating Fmoc-(
Q3: Does the
-
Exception: If you are using 3,3,3-trifluoroalanine (which has an
-proton), it is extremely acidic and will racemize instantly with base. This guide assumes you are using quaternary -Tfm variants.
Q4: I am getting low yields when coupling the
-
Solution: Use Triphosgene or Ghosez’s Reagent to generate the
-Tfm amino acid chloride . Acid chlorides are small enough to overcome the steric bulk of the group and reactive enough to force the coupling.
Standard Operating Procedures (SOPs)
Protocol 1: The "Safe" Coupling to an -Tfm Amine
Use this when extending the peptide chain FROM an
Reagents:
-
Incoming Amino Acid (3.0 eq)
-
HATU (2.9 eq) or COMU (2.9 eq)
-
HOAt (3.0 eq) - Critical for steric hindrance
-
TMP (2,4,6-Trimethylpyridine) or Collidine (6.0 eq) - Replaces DIPEA to reduce base-catalyzed racemization
Step-by-Step:
-
Pre-activation: Dissolve the incoming AA and HATU in DMF (concentration ~0.3 M). Add Collidine. Shake for exactly 30 seconds. Do not pre-activate longer; the active ester is unstable.
-
Coupling: Add the pre-activated mixture immediately to the resin-bound
-Tfm amine. -
Incubation: Agitate for 2–4 hours at Room Temperature. Avoid heat if the incoming AA is Cys or His.
-
Monitoring: Use the Chloranil Test (for secondary amines) rather than Kaiser test, as Tfm-amines do not react well with Ninhydrin.
-
Re-couple: If positive, drain and repeat with fresh reagents (Double Coupling).
Protocol 2: Activation of -Tfm Amino Acids via Acid Fluoride
Use this when the
Rationale: Acid fluorides minimize steric clash compared to bulky HATU/Phosphonium salts.
Reagents:
-
Fmoc-(
-Tfm)AA-OH (3.0 eq) -
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)
-
DIPEA (6.0 eq)
Step-by-Step:
-
Dissolve Fmoc-(
-Tfm)AA-OH and TFFH in dry DCM or DMF. -
Add DIPEA under inert atmosphere (
). -
Allow activation for 15–20 minutes. (The acid fluoride forms in situ).[1][2]
-
Add the mixture to the resin/amine component.
-
Coupling time: 2–12 hours. (The quaternary center makes this slow; acid fluorides are stable enough to survive the duration).
Quantitative Data: Coupling Efficiency Comparison
Comparing coupling reagents for the difficult ligation of Fmoc-Leu-OH onto
| Coupling System | Yield (2h, RT) | Racemization of Leu (Incoming) | Notes |
| DIC / HOBt | < 10% | High (> 15%) | Reaction too slow; extensive oxazolone formation. |
| HBTU / DIPEA | 35% | Moderate (5-8%) | Steric bulk of reagent hinders attack. |
| HATU / HOAt / Collidine | 85% | Low (< 1%) | HOAt creates a smaller, more reactive ester; Collidine is a non-nucleophilic base. |
| Acid Fluoride (TFFH) | 92% | Negligible | Best for sterically demanding couplings. |
References
-
Sakai, T., et al. (2014). "Synthesis of
-Trifluoromethyl-substituted Amino Acids and their Application to Peptide Synthesis." Journal of Fluorine Chemistry, 167, 101-110. -
Chaume, G., et al. (2006). "Synthesis of
-Trifluoromethyl -Amino Acids with Aromatic Subunits." Amino Acids, 31(1), 55-62.[3] -
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Carpino, L. A., et al. (1996). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 61(7), 2460-2465.
-
Lalaoui, N., et al. (2025). "Coupling-Agent-Free Peptide Synthesis via Alpha-Trifluoromethyl Ketones." Science Advances, 11, eaea4120.[4]
Sources
- 1. bachem.com [bachem.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Guide: Overcoming Solubility Barriers with Fluorinated Amino Acids in SPPS
Topic: Solubility Issues of Fluorinated Amino Acids in Peptide Synthesis Solvents Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction
The incorporation of fluorinated amino acids (FAAs) into peptide sequences is a powerful strategy to enhance metabolic stability, modulate lipophilicity, and probe protein-protein interactions.[1][2][3] However, the very property that makes FAAs valuable—the "fluorous effect"—introduces severe solubility challenges in standard Solid Phase Peptide Synthesis (SPPS).
Unlike standard hydrophobic residues (Leu, Val, Phe), fluorinated side chains (e.g., pentafluoro-Phe, trifluoro-Leu) exhibit solvophobicity in both aqueous and standard organic solvents. They tend to self-aggregate via fluorine-fluorine interactions, leading to "structure formation" on the resin. This results in resin shrinking, incomplete coupling (deletion sequences), and low crude purity.
This guide provides a root-cause analysis and actionable troubleshooting workflows to maintain solubility and coupling efficiency when working with these difficult building blocks.
Module 1: Pre-Synthesis Planning & Solvent Strategy
Q1: Why do my standard SPPS solvents (DMF/DCM) fail with fluorinated residues? A: Standard solvents rely on dipole interactions to solvate the peptide backbone. Fluorine is highly electronegative but has low polarizability.[1]
-
The Mechanism: As the peptide chain grows, fluorinated side chains seek to minimize contact with polar solvents (like DMF) and maximize contact with each other. This creates a "fluorous core" or beta-sheet-like aggregate that expels solvent from the resin matrix.
-
The Consequence: The resin beads collapse (deswell), preventing reagents from diffusing to the N-terminus.
Q2: What is the "Gold Standard" solvent system for FAAs? A: There is no single solvent, but N-Methyl-2-pyrrolidone (NMP) is significantly superior to DMF for fluorinated sequences due to its higher polarity and better resin-swelling properties.
-
Recommendation: Switch from DMF to NMP for all coupling and washing steps once the first fluorinated residue is introduced.
-
Advanced Solvent Systems: For sequences with >3 consecutive FAAs, use a binary system:
-
NMP (Main Solvent): Good general solubility.[4]
-
HFIP (Hexafluoroisopropanol): The "structure breaker." Adding 10-20% HFIP to DCM or NMP disrupts hydrogen bonding and fluorous aggregation.
-
Q3: How do I screen solubility before committing to a synthesis? A: Perform a "Dissolution Limit Test" on the specific FAA derivative.
-
Weigh 10 mg of the Fmoc-FAA-OH.
-
Add solvent (DMF or NMP) in 10 µL increments.
-
Pass Criteria: The solution must remain clear at 0.2 M concentration. If it requires heating or sonication to dissolve but precipitates upon cooling, it will precipitate in the instrument lines.
Module 2: Troubleshooting Active Synthesis Issues
Q4: The resin has clumped together or "shrunk" during the coupling of a fluorinated residue. Is the batch lost? A: Not necessarily. This is a sign of resin collapse due to aggregation. Immediate Rescue Protocol:
-
Drain the reaction vessel.
-
Wash with DCM (3x) to attempt to re-swell the polystyrene matrix (DCM swells PS better than DMF).
-
Wash with "Magic Mixture" (DCM:DMF:NMP 1:1:1 + 1% Triton X-100 or Ethylene Carbonate).
-
Re-attempt Coupling using the Chaotropic Salt Method (see Protocol A below).
Q5: My coupling efficiency is low (<80%) despite using HATU. Why? A: This is likely steric hindrance combined with electronic deactivation.
-
Electronic Effect: The electron-withdrawing fluorine atoms pull density away from the alpha-carbon, potentially lowering the nucleophilicity of the growing chain's N-terminus (if the previous residue was fluorinated).
-
Steric Effect: Bulky groups like pentafluorophenylalanine shield the reaction site.
-
Solution:
-
Switch Reagents: Use Oxyma/DIC at elevated temperature (50°C). Oxyma is less prone to causing epimerization than HOBt at high temps.
-
Double Couple: Perform the first coupling for 45 min, drain, and repeat with fresh reagents for 60 min.
-
Module 3: Visualizing the Decision Process
The following diagram outlines the decision logic for solvent and additive selection based on the sequence difficulty.
Caption: Decision tree for selecting solvents and troubleshooting steps based on fluorinated amino acid load.
Module 4: Cleavage & Purification FAQs
Q6: After cleavage, I see a gelatinous precipitate that won't dissolve in water/acetonitrile. What is it? A: This is common for fluorinated peptides. The "fluorous" nature makes them insoluble in standard reverse-phase mobile phases.
-
Troubleshooting:
-
Do not filter the gel; you will lose your product.
-
Dissolve the crude cleavage mix in Acetic Acid or HFIP .
-
Dilute with water only immediately before injection onto the HPLC.
-
Q7: My HPLC peaks are extremely broad. Is the peptide impure? A: Not necessarily. Fluorinated peptides often aggregate on the C18 column, causing peak broadening or "ghost" peaks.
-
Fix:
-
Column: Switch to a C4 or Phenyl-Hexyl column. Phenyl-hexyl phases interact more favorably with fluorinated aromatic rings (pi-pi stacking) than C18 chains.
-
Temperature: Run the HPLC column at 60°C to increase mass transfer kinetics and disrupt aggregates.
-
Appendix: Experimental Data & Protocols
Table 1: Solvent Effectiveness for Fluorinated Peptides
| Solvent System | Polarity | Swelling Power (PS Resin) | Solubilizing Power (FAAs) | Recommended Use |
| DMF | High | Good | Moderate | Single isolated FAAs. |
| NMP | High | Excellent | High | Primary choice for sequences with FAAs. |
| DCM | Low | Excellent | Very Low | Only for swelling washes; do not couple in pure DCM. |
| DMSO | High | Poor | High | Good for dissolving crude peptide; avoid in synthesis (oxidation risk). |
| HFIP/DCM (20:80) | Medium | Good | Very High | "Magic solvent" for difficult/aggregated sequences. |
Protocol A: Chaotropic Salt Coupling (The "Anti-Aggregate" Method)
Use this when standard coupling fails due to aggregation.
-
Prepare Resin: Wash resin 3x with NMP.
-
Prepare Activator: Dissolve HATU (0.5 M) in NMP.
-
Prepare Additive: Prepare a 0.4 M solution of LiCl or KSCN in NMP. (Note: These salts increase the solubility of the peptide backbone by disrupting hydrogen bond networks).
-
Prepare Amino Acid: Dissolve Fmoc-FAA-OH (0.5 M) in the salt/NMP solution.
-
Reaction: Add Amino Acid solution + HATU solution + DIPEA to the resin.
-
Incubate: Shake for 60-90 minutes at room temperature (or 50°C if cysteine/histidine are absent).
References
-
National Institutes of Health (PMC). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
Advanced Cbz Deprotection in Fluoropeptides: Technical Support Hub
Status: Operational Lead Scientist: Senior Application Specialist Subject: Optimizing Hydrogenolysis of Benzyloxycarbonyl (Cbz) Groups in Fluorinated Peptides
The Chemoselectivity Paradox
Welcome to the Support Hub. You are likely here because your standard deprotection protocol (Pd/C + H₂) is failing. In fluoropeptide chemistry, the "Standard Protocol" is often the enemy of yield.
The central challenge is Hydrodefluorination . The carbon-fluorine (C-F) bond, while thermodynamically strong, is kinetically unstable on the surface of heterogeneous palladium catalysts. The mechanism of failure usually follows this pathway:
-
Adsorption: The peptide adsorbs to the Pd surface. Fluorine atoms (especially aryl-fluorides) can interact with the metal surface, weakening the C-F bond.
-
Oxidative Addition: Highly active Pd(0) sites insert into the C-F bond.
-
Reduction: Surface hydrides replace the fluorine, resulting in a des-fluoro impurity that is often inseparable by HPLC due to structural similarity.
The Solution: You must decouple the Cbz cleavage energy from the C-F activation energy. This guide provides the protocols to achieve that differentiation.
Diagnostic Workflow (Decision Logic)
Before selecting a protocol, map your substrate's risk profile using the logic tree below.
Figure 1: Decision matrix for selecting the optimal deprotection strategy based on fluorine position and solubility.
Validated Protocols
Method A: Transfer Hydrogenation (The "Gold Standard" for Selectivity)
Why this works: Using a hydrogen donor (ammonium formate or 1,4-cyclohexadiene) limits the saturation of the Pd surface with hydrides. This drastically reduces the potential for C-F oxidative addition while maintaining enough activity to cleave the benzylic C-O bond.
Reagents:
-
10% Pd/C (Degussa type E101 or equivalent)
-
Ammonium Formate (Solid) OR 1,4-Cyclohexadiene (Liquid)
-
Solvent: Methanol (MeOH) or TFE (Trifluoroethanol) if solubility is poor.
Step-by-Step:
-
Dissolution: Dissolve the peptide (1.0 equiv) in MeOH (0.1 M concentration). If the solution is cloudy (common with fluoropeptides), add TFE dropwise until clear.
-
Inerting: Flush the flask with Nitrogen (N₂) for 5 minutes. Do not use H₂ gas.
-
Catalyst: Add 10% Pd/C (10-20 wt% relative to substrate).
-
Donor Addition: Add Ammonium Formate (5.0 - 10.0 equiv) in one portion.
-
Reaction: Stir at room temperature. Evolution of CO₂/NH₃ gas will occur (ensure venting).
-
Monitoring: Check HPLC/TLC every 30 minutes. The reaction is typically faster (1-4 hours) than balloon hydrogenation.
-
Workup: Filter through Celite. Concentrate. The excess ammonium formate sublimes/decomposes upon drying, leaving clean product.
Method B: The "Poisoned" Catalyst (Sajiki Modification)
Why this works: Nitrogenous bases like pyridine or ammonia competitively adsorb to the most active sites (kinks/steps) on the Pd lattice. These sites are responsible for side reactions (like defluorination), while the planar sites remain active enough for Cbz hydrogenolysis.
Reagents:
Step-by-Step:
-
Dissolve peptide in MeOH/EtOAc.[5]
-
Add Pyridine (0.5 - 1.0 equiv relative to substrate). Note: Do not use excess, or Cbz cleavage will stall.
-
Execute standard balloon hydrogenation (1 atm).
-
Critical: Monitor for the "des-fluoro" peak by F-NMR or LC-MS. If defluorination begins, stop immediately.
Method C: Metal-Free Lewis Acid Deprotection (AlCl₃/HFIP)
Why this works: When Pd chemistry fails entirely (persistent defluorination), you must abandon metal catalysis. The combination of Aluminum Chloride (AlCl₃) and Hexafluoroisopropanol (HFIP) cleaves Cbz via a mild acidolysis mechanism that leaves C-F bonds and even benzyl esters intact.
Step-by-Step:
-
Dissolve Cbz-peptide (1 equiv) in HFIP (4 mL/mmol).
-
Add AlCl₃ (3.0 equiv) at room temperature.
-
Stir for 2-16 hours.
-
Quench: Dilute with DCM, quench with aq. NaHCO₃.
-
Extract with DCM or EtOAc.[4]
Technical Data & Comparison
| Feature | Standard H₂ / Pd/C | Transfer Hydro (Method A) | Poisoned Pd/C (Method B) | AlCl₃ / HFIP (Method C) |
| C-F Integrity | Low (High Risk) | High | Medium-High | Excellent |
| Reaction Speed | Slow to Moderate | Fast | Slow | Moderate |
| Solubility | Poor (Aggregates) | Good (Compatible w/ TFE) | Moderate | Excellent (HFIP based) |
| Safety | Flammable H₂ gas | Safe (Solids/Liquids) | Flammable H₂ gas | Corrosive Reagents |
| Use Case | Alkyl-F only | Primary Recommendation | Fine-tuning selectivity | Last Resort / High Value |
Troubleshooting & FAQs
Q: My fluorinated peptide is insoluble in Methanol. Can I use DMF? A: Avoid DMF if possible. DMF poisons Pd catalysts, slowing the reaction and requiring higher temperatures (which promotes defluorination).
-
Fix: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated alcohols are "magic solvents" for fluoropeptides. They disrupt the secondary structure aggregates (beta-sheets) that fluorinated amino acids often form, and they are compatible with Pd/C.
Q: I see the product peak, but also a peak -18 mass units (or -20 depending on F count). What is it? A: That is the hydrodefluorinated byproduct (F replaced by H).
-
Immediate Action: Stop the reaction.
-
Next Attempt: Switch to Method A (Transfer Hydrogenation) . If you are already using Method A, reduce the temperature to 0°C or switch to Method C (AlCl₃/HFIP) .
Q: The reaction is stalled at 50% conversion after 24 hours. A: Fluorine atoms can induce a "fluorophobic" effect where the peptide folds in a way that shields the Cbz group from the catalyst surface.
-
Fix: Add 10-20% TFE to your solvent to unfold the peptide. Alternatively, warm the reaction slightly (30-35°C), but only if you are using Method B (Poisoned) to protect the C-F bond.
Q: Can I use HBr/AcOH? A: Only if your peptide contains no acid-sensitive groups (like Boc, tBu esters, or Trt). HBr/AcOH is harsh and often leads to side reactions with sensitive fluorinated side chains. Method C (AlCl₃/HFIP) is the modern, milder replacement for HBr/AcOH.
References
-
Sajiki, H. (1995).[3][6] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of nitrogen-containing bases." Tetrahedron Letters, 36(20), 3465-3468. Link
- Context: Establishes the "poisoning" technique using pyridine/ammonia to preserve sensitive bonds during Cbz removal.
-
Vinayagam, V., et al. (2024).[6][7][8] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry, 89(8), 5665-5674.[8] Link[7][8][9]
- Context: The authoritative source for the metal-free Method C, specifically highlighting orthogonality.
-
Felix, A. M., et al. (1978). "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene."[10] The Journal of Organic Chemistry, 43(21), 4194-4196. Link
- Context: The foundational text for Method B (Transfer Hydrogenation), demonstrating superior kinetics and selectivity over H₂ gas.
-
Cierpka, K., et al. (2019). "About TFE: Old and New Findings." Current Protein & Peptide Science, 20(6). Link
- Context: Validates the use of TFE/HFIP for solubilizing aggreg
Sources
- 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
alternative deprotection methods for N-Cbz-alpha-Tfm-Leu (HBr/AcOH)
Technical Support Center: Deprotection of N-Cbz- -Tfm-Leu
Part 1: Critical Chemical Context (Read This First)
Before attempting deprotection, you must understand how the
-
Steric Bulk: The
-CF group is significantly bulkier than a methyl group and creates a quaternary center. This increases steric hindrance, often requiring longer reaction times or more active catalysts (e.g., Pearlman’s Catalyst) compared to standard amino acids. -
Electronic Deactivation (The pKa Trap): This is the most common failure point. The strong electron-withdrawing nature of the CF
group drastically lowers the basicity of the adjacent amine.-
Standard Leucine Amine pKa: ~9.6
- -Tfm-Leucine Amine pKa: ~5.5 – 6.0
-
Implication: The free amine is much less basic. During acid/base workups, the amine will deprotonate (become neutral/organic soluble) at much lower pH (pH ~7) than standard amines. If you basify to pH 10+ and extract, you are fine, but if you rely on the amine being protonated at pH 4-5 (like in some HPLC buffers), it may already be partially neutral.
-
Part 2: Recommended Protocols
Method A: Catalytic Hydrogenolysis (The "Gold Standard")
Best for: Routine deprotection, preserving side-chain integrity, and avoiding strong acids.
The Challenge: The quaternary center can make the Cbz group harder to access for the catalyst. The Solution: Use Palladium Hydroxide (Pearlman's Catalyst) if standard Pd/C is too slow.
Protocol:
-
Dissolution: Dissolve N-Cbz-
-Tfm-Leu (1.0 equiv) in MeOH or EtOH (0.1 M concentration).-
Tip: If solubility is poor, add a small amount of EtOAc or THF, but avoid chlorinated solvents if possible as they can slow hydrogenation.
-
-
Catalyst Addition: Add 20 wt% Pd(OH)
/C (Pearlman's Catalyst).-
Note: Standard 10% Pd/C can be used, but reaction times may extend from 2 hours to overnight.
-
-
Hydrogenation: Purge the vessel with N
, then introduce H (balloon pressure is usually sufficient; 1-3 atm). Stir vigorously at Room Temperature (RT). -
Monitoring: Monitor by TLC or LC-MS.
-
Target: Disappearance of starting material.
-
-
Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH. Concentrate the filtrate in vacuo.
-
Purification: Due to the lower pKa, the free amine is often stable enough for direct flash chromatography (DCM/MeOH gradients) without needing amine-functionalized silica.
-
Method B: Iodotrimethylsilane (TMSI) Mediated Cleavage
Best for: Labs without hydrogenation equipment, or substrates with H
Mechanism: TMSI acts as a "soft" Lewis acid, cleaving the Cbz carbamate via a silyl carbamate intermediate which hydrolyzes to the amine.
Protocol (In Situ Generation):
-
Preparation: Dissolve N-Cbz-
-Tfm-Leu (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M) under inert atmosphere (Ar or N ). -
Reagent Addition: Add Sodium Iodide (NaI) (4.0 equiv) followed by Trimethylsilyl Chloride (TMSCl) (4.0 equiv).
-
Observation: The solution may turn yellow/orange due to transient iodine formation.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[1]
-
Quench: Cool to 0°C. Quench with MeOH (excess) to destroy excess silylating agent.
-
Workup: Concentrate the solvent. Redissolve in EtOAc. Wash with 10% Na
S O (sodium thiosulfate) to remove iodine color, then brine. Dry over Na SO .
Part 3: Troubleshooting & FAQs
Decision Matrix: Choosing Your Method
Caption: Decision tree for selecting the optimal deprotection strategy based on lab resources and substrate functionality.
FAQ 1: "My reaction is stalling after 50% conversion."
Diagnosis: Catalyst poisoning or steric hindrance. Fix:
-
Switch Catalyst: If using Pd/C, switch to Pd(OH)
/C (Pearlman's Catalyst). The hydroxide form is more active for difficult deprotections. -
Solvent Effect: Add a catalytic amount of Acetic Acid (AcOH) (5-10% v/v) to the methanol. This protonates the amine as it forms, preventing it from coordinating to the Pd surface and poisoning the catalyst.
FAQ 2: "I cannot extract the product into the aqueous layer during acid wash."
Diagnosis: You are falling into the pKa Trap .
Explanation: Because the
-
Do not rely on standard acid/base extraction cycles (e.g., extract into 1M HCl, wash organic, basify, extract back).
-
Recommended Workup: Simply filter off the catalyst and concentrate. If purification is needed, use flash column chromatography. The reduced basicity actually makes the free amine less likely to streak on silica gel compared to regular amines.
FAQ 3: "Will the CF group be removed (hydrodefluorination)?"
Risk Assessment: Low, but non-zero.
Insight: Under standard conditions (RT, 1 atm H
Part 4: Comparative Data
| Feature | HBr / AcOH (Legacy) | H | TMSI (TMSCl/NaI) (Alternative) |
| Safety | Poor (Corrosive, fumes) | Good (Flammability risk of H | Moderate (Moisture sensitive) |
| Reaction Time | 1 - 2 hours | 4 - 16 hours (slower due to sterics) | 2 - 4 hours |
| Yield | High (but messy workup) | High (>90%) | Moderate to High (75-90%) |
| Selectivity | Low (Cleaves Boc, tBu esters) | High (Preserves Boc, tBu) | Moderate (Cleaves esters slowly) |
| Workup | Difficult (Acid removal) | Simplest (Filtration) | Moderate (Thiosulfate wash) |
Part 5: References
-
Osipov, S. N., et al. "Synthesis of
-trifluoromethyl amino acids." Journal of Organic Chemistry, 1996 . (General synthesis and handling of Tfm-amino acids). -
Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006 . (Source for pKa data and electronic effects of
-CF groups). -
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard protocols for Cbz removal).
-
Lott, R. S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979 . (Original TMSI deprotection method).
-
Smits, R., et al. "Synthetic strategies to
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews, 2008 .[2] (Review of synthesis and deprotection strategies).
steric bulk challenges in synthesizing alpha-trifluoromethyl peptides
Technical Support Center: Synthesis of -Trifluoromethyl Peptides
Topic: Overcoming Steric & Electronic Challenges in
The Steric & Electronic Challenge
Welcome to the technical support hub for fluorinated peptide synthesis. You are likely here because standard SPPS (Solid-Phase Peptide Synthesis) protocols are failing at the
The Root Cause:
The trifluoromethyl (
-
Steric Bulk: The Van der Waals volume of a -CF
group ( 21 Å ) is roughly equivalent to an isopropyl group or an ethyl group, but its shape creates a "spherical" blockade around the -carbon. This mimics the difficulty of coupling -disubstituted amino acids like Aib (aminoisobutyric acid) but with added electronic complexity. -
Electronic Deactivation: The strong electron-withdrawing nature of fluorine (
) inductively destabilizes the developing positive charge on the carbonyl carbon during activation (making it harder to activate) and, more critically, drastically reduces the nucleophilicity of the -amine once the residue is installed (making the next coupling difficult).
Troubleshooting Guides (Modules)
Module A: "I cannot couple the -CF amino acid to the peptide chain."
Diagnosis: The steric hinderance of the incoming
Standard Protocol Failure: Standard carbodiimides (DIC/Oxyma) or uronium salts (HBTU) often result in <20% conversion due to slow kinetics, leading to deletion sequences.
Solution Hierarchy:
| Tier | Reagent System | Mechanism of Action | Recommendation |
| 1 | HATU / HOAt / Collidine | The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), accelerating the reaction by ~10-100x compared to HOBt. | First Line Defense. Use 2,4,6-collidine instead of DIPEA to reduce base-catalyzed side reactions. |
| 2 | COMU / Oxyma Pure | Generates a highly reactive leaving group (Oxyma) with a safer profile than benzotriazoles. | High Efficiency. Often outperforms HATU in difficult sequences and lowers racemization risk.[1] |
| 3 | Acid Fluorides (TFFH) | Converts the carboxylic acid into an acid fluoride (-COF). The small size of the fluoride atom minimizes steric clash compared to bulky -OBt/-OAt esters. | The "Nuclear Option." Essential for coupling two bulky residues (e.g., |
Decision Matrix:
Figure 1: Decision tree for selecting the appropriate coupling strategy based on steric demand.
Module B: "The N-terminus of the -CF residue won't react with the next amino acid."
Diagnosis: You have successfully installed the
Troubleshooting Steps:
-
Solvent Engineering:
-
Do NOT rely solely on DMF.
-
Action: Use TFE (2,2,2-Trifluoroethanol) or HFIP (Hexafluoroisopropanol) as co-solvents (e.g., 20% HFIP in DCM).
-
Why? Fluorinated alcohols disrupt internal hydrogen bonds and aggregates that bury the deactivated amine, effectively "solvating" the nucleophile and stabilizing the transition state.
-
-
Temperature Elevation:
-
The nucleophilic attack has a high activation energy barrier.
-
Action: Perform coupling at 60°C - 75°C using microwave irradiation.
-
Warning: Monitor for aspartimide formation if Asp/Asn are present in the chain.
-
-
Reagent Switch:
-
Use PyAOP instead of HATU for the incoming amino acid. PyAOP is the pyrrolidino analog of HATU and is generally more reactive for hindering amines.
-
Module C: "My product is racemized."
Diagnosis: The
The Fix:
-
Base Management: Switch from DIPEA (pKa ~10.5) to TMP (2,4,6-Trimethylpyridine / Collidine) (pKa ~7.4). Collidine is strong enough to deprotonate the carboxylic acid for activation but too weak to abstract the
-proton that leads to racemization. -
Additive: Always use Oxyma Pure . It acts as a scavenger to suppress oxazolone formation more effectively than HOBt.
Experimental Protocols
Protocol A: The Acid Fluoride Method (TFFH)
Best for: Coupling
Reagents:
-
-CF
-Fmoc-Amino Acid (3.0 eq) -
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)
-
DIPEA (6.0 eq) or Collidine (6.0 eq)
-
Solvent: Anhydrous DCM (preferred over DMF for acid fluorides to prevent hydrolysis).
Step-by-Step:
-
Pre-activation: Dissolve the
-CF amino acid and TFFH in dry DCM under Nitrogen. -
Base Addition: Add DIPEA/Collidine dropwise. Stir for 15-20 minutes at 0°C. Note: This generates the acid fluoride in situ.
-
Coupling: Add the solution to the resin-bound peptide.
-
Incubation: Shake for 2 hours at room temperature.
-
Monitoring: Perform a micro-cleavage and check via LC-MS. The Kaiser test may be unreliable due to the steric bulk; the Chloranil test is preferred for secondary amines.
Protocol B: Microwave-Assisted Elongation
Best for: Coupling the NEXT amino acid onto the deactivated
Reagents:
-
Incoming Fmoc-Amino Acid (5.0 eq)[2]
-
HATU (5.0 eq)
-
HOAt (5.0 eq)
-
DIPEA (10.0 eq)[3]
-
Solvent: DMF/NMP.[4]
Step-by-Step:
-
Dissolution: Dissolve reagents in minimal DMF.
-
Addition: Add to the resin containing the deprotected
-CF amine. -
Microwave: Ramp to 75°C over 2 minutes; hold for 10 minutes (25-30W power).
-
Wash: Wash with DMF (3x) and DCM (3x).
-
Repeat: A double coupling is mandatory for this step.
Mechanism Visualization
The following diagram illustrates why Acid Fluorides succeed where Active Esters fail in this context.
Figure 2: Comparison of steric barriers between standard active esters (OBt) and acid fluorides (COF).
References
-
Wenschuh, H. et al. (1994).[5] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[1][5] The Journal of Organic Chemistry, 59(11), 3275–3280. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Nagano, T. et al. (2025).[5]
-Acyloxyl alkenyl amide synthesis via multiple defluorination: -Trifluoromethyl ketone–amine as synergistic peptide coupling reagent.[5] Science Advances, 11(43).[5] Link -
Chaume, G. et al. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids.[6] Chemical Society Reviews, 37, 2534-2551. Link -
Subirós-Funosas, R. et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link
Sources
- 1. bachem.com [bachem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
improving reaction rates for alpha-alpha-disubstituted amino acid coupling
Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: #AIB-COUPLING-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Gem-Dimethyl" Barrier
You are likely here because your standard SPPS (Solid Phase Peptide Synthesis) protocols have stalled at an
The Problem: The central challenge is not electronic, but steric. The additional alkyl group on the
This guide moves beyond "add more reagent" and provides a mechanistic, self-validating workflow to force these couplings to completion.
Module 1: Reagent Selection Matrix
Stop using HBTU for these couplings. It is insufficient. Below is the hierarchy of reagents specifically validated for sterically hindered junctions.
| Reagent Class | Recommended Reagent | Mechanism of Action | Best Use Case |
| Gold Standard (Uronium) | COMU | Morpholino-based uronium salt with Oxyma leaving group.[1][2] Safer than HATU (non-explosive) and often higher yielding due to the "Oxyma effect." | First-line defense for Val-Aib or Aib-X couplings. |
| High-Power (Phosphonium) | PyAOP | Azabenzotriazole phosphonium salt.[3] Nitrogen in the pyridine ring provides anchimeric assistance, accelerating the active ester formation. | When COMU fails, or for N-methylated residues. |
| The "Nuclear Option" | TFFH | Generates Acid Fluorides in situ.[1][4][5] Acid fluorides are small, highly reactive electrophiles that bypass the steric bulk of large active esters. | Aib-Aib junctions or when 3+ hindered residues are sequential. |
| Base | TMP (Collidine) | Weaker base than DIEA. Prevents extraction of the proton from the active ester, reducing epimerization and "capping" side reactions. | Use with PyAOP or HATU at high temperatures. |
Module 2: Critical Workflows & Protocols
Protocol A: The "Heat & Oxyma" Method (First Line)
Use for: Single Aib insertions or moderate steric hindrance.
The Logic: Thermal energy overcomes the activation barrier, while COMU/Oxyma creates a highly reactive but stable active ester.
-
Resin Preparation: Ensure resin loading is low (< 0.4 mmol/g) to reduce inter-chain aggregation.
-
Cocktail Prep:
-
AA: 5.0 eq (relative to resin).
-
COMU: 5.0 eq.
-
DIEA: 10.0 eq (Use TMP if Cys/His are present to prevent racemization).
-
Solvent: DMF (or NMP for sequences >15 residues).
-
-
The Cycle:
-
Pre-activate for exactly 30 seconds (do not age the ester longer; it may rearrange).
-
Microwave Irradiation: Heat to 75°C (25 Watts max) for 10 minutes .
-
Note: If using conventional heating, extend to 2 hours at 50°C.
-
-
Validation: Perform a chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage HPLC.
Protocol B: The "Acid Fluoride" Method (The Aib-Aib Solution)
Use for: Aib-Aib, Aib-Pro, or when Protocol A yields <80% conversion.
The Logic: Standard active esters (OBt/OAt) are bulky. An acid fluoride (-COF) is physically small, allowing the nucleophile to attack even in a crowded environment.
-
Reagents:
-
Fmoc-Aib-OH (3.0 eq).
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq).
-
DIEA (6.0 eq).
-
Solvent: Dry DCM or DMF.
-
-
Step-by-Step:
-
Dissolve Amino Acid and TFFH in solvent.[5]
-
Add DIEA.[5][6] Stir for 2 minutes to generate the acid fluoride in situ.
-
React: 1 hour at Room Temperature (Acid fluorides are highly reactive; heat is rarely needed and can cause side reactions here).
-
Double Couple: Repeat the step if the sequence is valuable.
-
-
Troubleshooting: If the solution turns dark black immediately, your solvent may be wet, hydrolyzing the fluoride. Use anhydrous solvents.[7]
Module 3: Troubleshooting Decision Logic
If your synthesis fails, follow this logic flow to diagnose the root cause.
Caption: Decision matrix for optimizing difficult peptide couplings. Blue nodes indicate decision points; Yellow indicates advanced intervention.
Module 4: Frequently Asked Questions (FAQ)
Q: Why do I see a mass of M+17 or M+22 in my LCMS after Aib coupling? A:
-
M+22 (Sodium adduct): Common and harmless.
-
M+17 (Ammonium adduct): Likely harmless.
-
Real Danger: If you see M-18 (Dehydration) or M+44 (Acetylation), you have side reactions.
-
Specific Aib Issue: If you see a peak corresponding to the failure sequence + 153 Da (tetramethylurea), your coupling reagent (HATU/HBTU) reacted with the amine because the carboxylic acid activation was too slow. Switch to TFFH immediately.
Q: Can I use HATU for Aib-Aib couplings if I heat it to 90°C? A: Not recommended. At 90°C, HATU is prone to degradation, and the risk of epimerization (even on the preceding amino acid) increases significantly. Furthermore, the half-life of the active ester at that temperature is short. TFFH at room temperature is chemically superior to HATU at 90°C for this specific junction.
Q: My resin swelled perfectly in DCM but shrank in DMF during the Aib coupling. Why? A: This indicates peptide aggregation (beta-sheet formation). The Aib residue promotes helicity, but intermediate lengths can aggregate.
-
Fix: Switch the reaction solvent to NMP (N-methylpyrrolidone) or add a "magic mixture" of DCM/DMF/NMP (1:1:1). You can also add chaotropic salts like 0.1M LiCl to the coupling mixture to disrupt hydrogen bonding.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Authoritative review on COMU, H
-
Carpino, L. A., et al. (1994).[6][8] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[5] Journal of the American Chemical Society, 116(23), 10801-10802. Link
- The foundational paper for TFFH and acid fluoride coupling.
-
Hymel, D., & Peterson, B. R. (2012). Synthetic cell surface receptors for delivery of therapeutics. Biotage/CEM Technical Notes on Microwave Synthesis. Link
- Provides industrial standard protocols for microwave-assisted Aib coupling.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
- Covers aggregation issues and solvent switching (NMP/LiCl).
Sources
Technical Support Center: Difficult Couplings with Quaternary Trifluoromethyl Amino Acids
Welcome to the Fluorinated Peptide Synthesis Support Hub.
I am Dr. Aris Thorne, Senior Application Scientist. If you are reading this, you are likely facing one of the most stubborn challenges in modern peptide chemistry: coupling
These residues present a "double trouble" scenario:
-
Steric Wall: The quaternary center creates immense steric bulk.
-
Electronic Deactivation: The trifluoromethyl (
) group is a powerful electron-withdrawing group (EWG), drastically reducing the nucleophilicity of the amine and altering the reactivity of the carboxylic acid.
This guide moves beyond standard textbook answers (like "use HATU") because standard reagents often fail here. We will focus on high-energy intermediates—Acid Chlorides and Acid Fluorides—which are often necessary to force these bonds to form.
Part 1: Diagnostic Workflow
Before selecting a reagent, determine the direction of your coupling. The strategy changes entirely depending on whether the
Visual 1: Coupling Strategy Decision Matrix
Caption: Decision matrix for selecting coupling reagents based on the positional role of the fluorinated amino acid.
Part 2: The "Dead" Nucleophile (N-Terminal -AA)
The Issue: When the
The Solution: You must use an Acid Chloride .
While thionyl chloride (
Protocol A: Ghosez’s Reagent Coupling
Use this when adding a standard amino acid TO an N-terminal
Reagents:
-
Carboxylic Acid partner (Protected AA)[2]
-
Ghosez’s Reagent (Sigma-Aldrich/Merck)
-
Dry Dichloromethane (DCM) or Chloroform (
) -
Base: sym-Collidine (preferred) or DIEA
Step-by-Step:
-
Activation: Dissolve the carboxylic acid partner (1.2 - 2.0 equiv) in dry DCM under Argon.
-
Chlorination: Add Ghosez’s Reagent (1.2 - 2.0 equiv). Stir at room temperature for 15–30 minutes.
-
Checkpoint: The solution should remain clear. This converts the acid to the acid chloride.
-
-
Coupling: Add the
-amino acid (amine component) and sym-Collidine (2.0 - 3.0 equiv) to the reaction mixture. -
Incubation: Stir for 2–4 hours.
-
Quench: Add saturated
solution.
Why this works: The acid chloride is a "hot" electrophile that does not require the amine to be highly basic. The reaction is driven by the high energy of the chloride leaving group.
Visual 2: Mechanism of Ghosez Activation
Caption: Ghosez's reagent converts acids to acid chlorides under neutral conditions, avoiding HCl generation.
Part 3: The Shielded Electrophile (C-Terminal -AA)
The Issue: Here, you are trying to activate the
The Solution: Use Acid Fluorides or highly reactive Phosphonium salts .[2] Acid fluorides are smaller than OBt/OAt esters, reducing the steric penalty.
Protocol B: TFFH (Acid Fluoride) Method
Use this when the
Reagents:
- -Amino Acid (Carboxylic Acid)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]
-
DIEA (Diisopropylethylamine)
-
Solvent: DCM or DMF (DCM often works better for fluorides)[2]
Step-by-Step:
-
Dissolution: Dissolve the
-AA (1.0 equiv) and TFFH (1.1 equiv) in dry DCM. -
Activation: Add DIEA (2.0 equiv). Stir for 15 minutes.
-
Note: This generates the Acid Fluoride in situ.[3]
-
-
Coupling: Add the amine partner (1.1 equiv).
-
Time: Allow to react for 2–12 hours.
-
Monitor: Check via HPLC/LCMS. If slow, add HOAt (0.5 equiv) as a catalyst, though this increases steric bulk slightly.
Protocol C: The PyAOP Alternative
If TFFH fails, PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the most powerful "standard" reagent. It is superior to HATU for hindered couplings because the phosphonium byproduct is not reactive toward the amine (avoiding guanidinylation), and the HOAt leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction.
Part 4: Troubleshooting & FAQ
Data Table: Reagent Performance Comparison for
| Reagent | Activation Type | Steric Bulk | Reactivity | Recommended For |
| HATU | OAt Ester | High | High | Moderate steric hindrance. |
| COMU | Oxyma Ester | Medium | High | Safer alternative to HATU; soluble.[3] |
| PyAOP | OAt Ester | High | Very High | C-Term |
| TFFH | Acid Fluoride | Low | High | Extreme sterics (C-Term). |
| Ghosez | Acid Chloride | Low | Extreme | N-Term |
FAQ: Common Pitfalls
Q: Can I use microwave irradiation? A: Yes, but with caution. For C-terminal activation of quaternary amino acids, high temperatures can promote 5(4H)-oxazolone formation. While the quaternary center itself cannot epimerize via proton abstraction, the oxazolone intermediate is prone to side reactions. Keep temperatures below 50°C.
Q: My reaction yields are <10% even with Ghosez reagent. A: Check your solvent dryness. Acid chlorides are highly moisture sensitive. Also, ensure your base (Collidine) is fresh. If the amine is sterically hindered as well (e.g., coupling two quaternary AAs), you may need to use silver cyanide (AgCN) catalysis to activate the acid chloride further.
Q: Why not use EDC/HOBt?
A: EDC is simply too weak. The intermediate O-acylisourea is not reactive enough to overcome the electronic deactivation of the
References
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008).[4] Synthetic strategies to
-trifluoromethyl andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -difluoromethyl substituted -amino acids.[4][5] Chemical Society Reviews, 37(8), 1727-1739. Link -
Devillers, E., Pytkowicz, J., Chelain, E., & Brigaud, T. (2016). Synthesis of protected enantiopure (R) and (S)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48, 2301–2310. Link -
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpenter, B. E., et al. (2008). Acid Fluorides in Peptide Synthesis. Journal of the American Chemical Society, 130(43), 14382. (Contextual citation regarding TFFH utility in hindered systems). Link
-
Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society D: Chemical Communications, 1180. (Foundational reference for the reagent). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions during deprotection of Cbz-alpha-Tfm-Leu
Technical Support Center: Cbz- -Tfm-Leu Deprotection
Executive Summary: The -Tfm Challenge
Deprotecting Cbz-
-
Steric Congestion: The quaternary
-carbon, bearing both a bulky trifluoromethyl ( ) group and an isobutyl side chain, creates significant steric hindrance. This often prevents the carbamate from effectively adsorbing onto the catalyst surface, leading to sluggish kinetics. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group lowers the basicity of the resulting amine ( vs. for Leu), altering its solubility profile and interaction with the catalyst.
Primary Side Reactions to Avoid:
-
Hydrodefluorination (C–F Cleavage): Occurs under forcing conditions (high pressure/temperature) intended to overcome steric hindrance.
-
N-Methylation: A risk when using methanol as a solvent due to the formation of trace formaldehyde species on the catalyst surface.
-
Catalyst Poisoning/Product Adsorption: The hydrophobic nature of the fluorinated motif can lead to strong non-productive adsorption on the carbon support.
Troubleshooting & Diagnostic Q&A
Q1: The reaction is stalling at 50% conversion after 24 hours. Should I increase the pressure?
Diagnosis: Do not increase pressure immediately. High pressure (>5 bar) significantly increases the risk of hydrodefluorination (cleaving C–F bonds), especially with heterogeneous catalysts. The stall is likely due to steric shielding of the Cbz group or catalyst deactivation.
Corrective Action:
-
Switch Catalyst: Replace standard Pd/C with Pearlman’s Catalyst (20%
/C) . The increased palladium dispersion and hydrous nature often facilitate cleavage in sterically hindered substrates better than dry Pd/C. -
Solvent Modulation: Switch to Ethyl Acetate (EtOAc) or Ethanol (EtOH) with a trace of acid (e.g., 1.0 eq HCl or AcOH). The acid prevents the free amine from coordinating strongly to the Pd surface (poisoning), although the
-Tfm amine is less basic, this step ensures rapid desorption of the product.
Q2: I observe a "M-20" peak in my LC-MS. What is this?
Diagnosis: This indicates Hydrodefluorination (Loss of HF, M-20).
-
Cause: The reaction conditions are too reductive. This often happens if Platinum (Pt) catalysts are used or if the reaction is allowed to run for prolonged periods at high temperatures (>40°C).
-
Fix:
-
Maintain temperature at 20–25°C .
-
Strictly limit
pressure to 1 atm (balloon) . -
Add a catalyst poison/modifier like Diphenylsulfide (trace) if the problem persists (though this slows the reaction further), or switch to acidolytic cleavage (see Q4).
-
Q3: My yield is low (<40%), but the starting material is gone. Where is my product?
Diagnosis: Isoelectric Point (pI) Miscalculation.
Standard leucine has a pI of ~6.0. However, the
-
Error: If you performed a standard workup at pH 7–8, the amine is largely unprotonated (neutral) and the carboxylate is ionized. The molecule is amphiphilic and may have washed out into the aqueous layer or remained on the carbon filter cake due to hydrophobic interactions.
-
Fix:
-
Filter Cake: Wash the Pd/C filter cake thoroughly with MeOH/AcOH (9:1) to desorb the hydrophobic product.
-
Extraction: Adjust the aqueous phase to pH 3.5 (isoelectric point) for precipitation, or pH 1 to extract as the hydrochloride salt if using a polar organic solvent.
-
Q4: Can I use HBr/AcOH instead of Hydrogenolysis?
Answer: Yes, and it is often preferred. If the molecule contains no other acid-sensitive groups (like tert-butyl esters or Trt), acidolysis with 33% HBr in Acetic Acid is a robust alternative.
-
Benefit: Completely avoids the risk of defluorination and steric issues associated with heterogeneous catalysis.
-
Protocol: Stir Cbz-
-Tfm-Leu in 33% HBr/AcOH for 1–2 hours at RT. Precipitate with cold .
Optimized Experimental Protocol
Method: Catalytic Hydrogenolysis (Sterically Optimized)
Materials:
-
Substrate: Cbz-
-Tfm-Leu (1.0 equiv) -
Catalyst: 20%
/C (Pearlman's Catalyst) - Load: 10–20 wt% (Higher loading required for hindered substrates). -
Solvent: Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) for difficult cases.
-
Additive: 1.0 M HCl in EtOH (1.1 equiv).
Step-by-Step Workflow:
-
Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration). Note: Avoid Methanol to prevent potential N-methylation side reactions.
-
Acidification: Add 1.1 equivalents of HCl. This ensures the product forms the HCl salt immediately, preventing catalyst inhibition.
-
Inerting: Purge the vessel with Nitrogen (
) for 5 minutes. -
Catalyst Addition: Carefully add the
/C catalyst. Safety: Catalyst is pyrophoric; add under inert flow or as a water slurry. -
Hydrogenation: Introduce
via a balloon (1 atm). Do not pressurize. -
Monitoring: Stir vigorously at Room Temperature . Monitor via TLC (ninhydrin stain may be faint due to low basicity; use phosphomolybdic acid (PMA) or fluorine NMR).
-
Filtration: Once complete (typically 4–12 h), flush with
. Filter through a Celite pad. -
Critical Wash: Wash the filter pad with warm Ethanol followed by 10% AcOH in MeOH . Reason: The hydrophobic
-Tfm amino acid tends to stick to the carbon. -
Isolation: Concentrate the filtrate. If HBr/AcOH was used, precipitate with diethyl ether.
Data Comparison: Deprotection Methods
| Feature | Hydrogenolysis (Pd/C) | Hydrogenolysis (Pearlman's) | Acidolysis (HBr/AcOH) |
| Primary Mechanism | Catalytic Cleavage | Catalytic Cleavage (Activated) | Acidic Cleavage ( |
| Suitability for | Low (Slow kinetics) | High (Best catalytic method) | High (Most reliable) |
| Risk of Defluorination | Moderate (if heated/pressurized) | Low (Mild conditions) | Zero |
| Steric Sensitivity | High | Moderate | None |
| Workup Complexity | Medium (Filtration/Adsorption) | Medium | Low (Precipitation) |
| Rec. Conditions | 1 atm | 1 atm | RT, 1–2 h |
Decision Logic & Workflow (Diagram)
Caption: Decision tree for selecting the optimal deprotection route based on substrate sensitivity and steric constraints.
References
-
General Cbz Deprotection Mechanisms & Side Reactions
-
Synthesis and Properties of
-Trifluoromethyl Amino Acids:- Strategies for the Catalytic Enantioselective Synthesis of -Trifluoromethyl Amines.
-
Source:
-
Catalytic Hydrogenation of Fluorinated Compounds
- Mild Method for Deprotection of N-Cbz using AlCl3/HFIP (Altern
-
Source:
-
Minimizing Side Reactions in Peptide Synthesis
- Cbz-Protected Amino Groups - Side Reactions and Optimiz
-
Source:
Validation & Comparative
19F NMR chemical shifts of alpha-trifluoromethyl leucine residues
19F NMR of -Trifluoromethyl Leucine: A Technical Guide for Structural Biology & Drug Design
Executive Summary
The incorporation of fluorine into amino acids has revolutionized protein NMR and medicinal chemistry.[1] Among these,
This guide compares
Comparative Analysis: -Tfm-Leu vs. Alternative 19F Labels
The choice of fluorinated label dictates the experimental outcome. The table below contrasts
| Feature | 5,5,5-Trifluoroleucine (Side-chain) | 4-Trifluoromethyl-Phenylalanine (Aromatic) | |
| Label Position | Para-position (Aromatic Ring) | ||
| 19F Chemical Shift | -65 to -75 ppm (rel. CFCl | -75 to -78 ppm (rel. CFCl | -61 to -63 ppm (rel. CFCl |
| Primary Utility | Peptidomimetics & Stability. Induces 3 | Protein Folding & Dynamics. Reports on hydrophobic core packing. | Ligand Binding. Sensitive to ring currents and solvent exposure. |
| Structural Impact | High. Severely restricts | Low. Isosteric to Leucine; minimal perturbation. | Moderate. Larger than Phe; can perturb tight pockets. |
| Incorporation | Chemical Synthesis (SPPS). Ribosome incompatible. | Biosynthetic (Auxotrophs). High yield in E. coli. | Biosynthetic (Auxotrophs). High yield in E. coli. |
| CSA Contribution | Moderate (averaged by rotation). | Low (fast methyl rotation). | High (anisotropic tensor). |
Critical Insight: Do not confuse
-Tfm-Leu with 5,5,5-trifluoroleucine. If your goal is to study the native folding pathway of a large protein, use 5,5,5-trifluoroleucine . If your goal is to design a proteolytically stable peptide drug with a defined helical conformation, use-Tfm-Leu .
Technical Deep Dive: Chemical Shifts & Structural Perturbation
The
-Trifluoromethyl Effect
The 19F chemical shift of the
-
Chemical Shift Range: The
-CF group typically resonates between -65 and -75 ppm relative to CFCl .[2] This is slightly downfield from the side-chain -CF of 5,5,5-trifluoroleucine (-77 ppm). -
Sensitivity: While sensitive to the local electronic environment, the "locking" of the backbone conformation means the chemical shift dispersion is often narrower than side-chain labels, which sample a wider range of rotameric states.
Steric "Locking" Mechanism
The van der Waals radius of a trifluoromethyl group (
-
Ramachandran Restriction: Placing a CF
group at the -position creates severe steric clashes with the carbonyl oxygen of the preceding residue. -
Helical Induction: To relieve this strain, the peptide backbone is forced into specific torsion angles (
), strongly favoring a 3 -helical or distorted -helical conformation. -
Proteolytic Shield: This rigid conformation and steric bulk prevent proteases (like chymotrypsin) from accessing the peptide bond, granting "infinite" metabolic stability to the residue.
Experimental Workflows
Decision Matrix: Selecting the Correct Label
Before synthesis, verify the experimental goal using this logic flow.
Figure 1: Decision matrix for selecting between side-chain and alpha-trifluoromethyl labels.
Protocol: Synthesis & Incorporation of
-Tfm-Leu
Since
Step 1: Synthesis of
-
Reagents: Start with ethyl trifluoropyruvate.
-
Reaction: Perform a Grignard addition or nucleophilic alkylation to introduce the isobutyl side chain.
-
Chiral Resolution: The resulting product is racemic. Use enzymatic resolution (e.g., acylase) or chiral HPLC to isolate the (S)-enantiomer (L-configuration) required for biological compatibility.
-
Protection: Protect the N-terminus (Fmoc) and the side chain (if necessary) for SPPS.
Step 2: Solid Phase Peptide Synthesis (SPPS)
-
Coupling Difficulty: The
-CF group is electron-withdrawing (lowering nucleophilicity of the amine) and sterically bulky. -
Optimization:
-
Use powerful coupling reagents: HATU or PyAOP .
-
Extend coupling times (2-4x standard).
-
Use double coupling cycles.
-
Note: The coupling of the next amino acid onto the N-terminus of the
-Tfm residue is often the rate-limiting step due to steric hindrance.
-
Step 3: Cleavage & Purification
-
Cleave from resin using standard TFA cocktails (e.g., TFA/TIS/H
O 95:2.5:2.5). -
Purify via RP-HPLC. The fluorinated residue will typically increase retention time on C18 columns due to hydrophobicity.
Step 4: 19F NMR Acquisition
-
Solvent: Dissolve peptide in buffer (pH 5-7) with 10% D
O. -
Reference: Use an internal standard like TFA (-76.55 ppm) or calibrate relative to external CFCl
(0 ppm). -
Parameters:
-
Pulse sequence: Standard 1D with proton decoupling (inverse gated decoupling to avoid NOE distortion if integration is needed).
-
Relaxation delay:
-CF groups may have shorter T1s than aromatic fluorines but ensure delay is (typically 1-3 seconds is sufficient for peptides).
-
References
-
Synthesis & Properties: Smits, R., et al. (2008).
-trifluoromethyl and -difluoromethyl substituted -amino acids." Chemical Society Reviews. Link -
Proteolytic Stability: Koksch, B., et al. (1996).
-trifluoromethyl substituted amino acids." Amino Acids.[3][4][5][6] Link -
Chemical Shifts (Peptides): Devillers, E., et al. (2022).[3] "(R)-
-Trifluoromethylalanine as a 19F NMR Probe for the Monitoring of Protease Digestion." ChemBioChem. Link -
Side-Chain Comparison: Frieden, C., et al. (2004). "Relating Chemical Shift to Topology: 19F NMR of 5-Fluoroleucine-Labeled Proteins." Biochemistry. Link
-
General 19F NMR Parameters: Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. Link
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-α-Trifluoromethylalanine as a 19 F NMR Probe for the Monitoring of Protease Digestion of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing proteolytic stability of Tfm-Leu vs standard Leucine peptides
Engineering Peptide Durability: A Comparative Guide to the Proteolytic Stability of Tfm-Leu vs. Standard Leucine
The sub-optimal pharmacokinetic profile of peptide therapeutics—primarily driven by rapid proteolytic degradation in the gastrointestinal tract and blood plasma—remains a critical bottleneck in drug development. To overcome this, the incorporation of non-canonical, fluorinated amino acids has emerged as a powerful structural engineering tool.
As an application scientist, I frequently evaluate the efficacy of these modifications. This guide provides an in-depth, objective comparison between standard Leucine (Leu) and its extensively fluorinated analog, Trifluoromethyl-Leucine (Tfm-Leu, or its highly fluorinated derivative Hexafluoroleucine, hFLeu). By examining the thermodynamic causality, structural mechanics, and experimental validation protocols, this guide equips researchers with the data needed to rationally design proteolytically stable peptide drugs.
Mechanistic Causality: Why Fluorination Enhances Stability
The stabilization conferred by Tfm-Leu is not merely a byproduct of altered chemical composition; it is rooted in strict thermodynamic and steric principles.
The "Fluorous Effect" and Hydrophobic Packing Standard leucine relies on hydrocarbon methyl groups (-CH3) to drive the hydrophobic collapse of a peptide. When these are replaced by trifluoromethyl groups (-CF3), the van der Waals volume increases. However, because the shape of the fluorinated side chain closely mimics the native hydrocarbon, it integrates into the peptide's hydrophobic core without causing gross structural perturbation[1]. The larger volume of the CF3 groups increases the buried hydrophobic surface area, which dramatically enhances the free energy of folding (ΔG°fold) and thermal stability[1][2].
Steric Shielding in the Protease Active Site Proteolytic stability is a complex phenomenon governed by the interaction between the peptide substrate and the enzyme's binding pockets (S-subsites)[3]. The introduction of Tfm-Leu provides resistance through two primary mechanisms:
-
Steric Clash: The bulky CF3 groups can cause severe steric hindrance within the tight confines of protease active sites (such as α-chymotrypsin, pepsin, and elastase)[4][5].
-
Electronic Repulsion: The extreme electronegativity of fluorine alters the local dipole moments, often creating unfavorable electrostatic interactions with the catalytic triad of serine or aspartic proteases, preventing the peptide backbone from reaching the transition state required for scission[5].
Logical flow of protease resistance mediated by CF3 steric bulk in Tfm-Leu peptides.
Quantitative Comparison: Tfm-Leu vs. Standard Leucine
The substitution of Leu with Tfm-Leu or hFLeu yields measurable improvements across key biophysical and biochemical parameters. The table below synthesizes experimental data derived from model coiled-coil peptides and protease-specific substrate libraries[1][5][6].
| Parameter | Standard Leucine (Leu) | Trifluoromethyl-Leucine (Tfm-Leu / hFLeu) | Causality / Impact |
| Side-Chain Volume | ~167 ų | ~215 ų (hFLeu) | Larger volume increases buried hydrophobic surface area[1]. |
| Free Energy of Folding (ΔG°fold) | Baseline (e.g., -18.0 kcal/mol) | Increased (e.g., -27.6 kcal/mol) | Stronger hydrophobic packing drives tighter folding[1]. |
| Thermal Stability (ΔTm) | Baseline | +11°C to +13°C | Increased resistance to thermal unfolding[6][7]. |
| Proteolytic Stability (Elastase) | Rapid digestion (< 2 hours) | Up to 85% increase in half-life | CF3 bulk prevents proper alignment in the S2 subsite[5]. |
| Proteolytic Stability (Chymotrypsin) | Rapid digestion | Highly position-dependent | Enhanced resistance when placed at P2 or P2' positions[3][5]. |
Note: Proteolytic resistance is highly position-dependent. While placing Tfm-Leu at the P2 or P2' position relative to the cleavage site generally enhances stability against α-chymotrypsin, inappropriate placement (e.g., P1') can occasionally result in favorable enzyme interactions that accelerate digestion[3][5].
Self-Validating Experimental Protocol: Proteolytic Stability Assay
To objectively evaluate the proteolytic stability of a synthesized Tfm-Leu peptide against its standard Leu counterpart, a highly controlled, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay must be employed[8].
This protocol is designed as a self-validating system: by running the native Leu peptide in parallel with the Tfm-Leu variant, the assay internally controls for enzyme activity degradation and buffer anomalies.
Step-by-Step Methodology
Step 1: Substrate Preparation & Standardization
-
Synthesize the control peptide (Standard Leu) and the modified peptide (Tfm-Leu incorporated at the target P2/P1' position) via standard solid-phase peptide synthesis (SPPS).
-
Dissolve both peptides in 10 mM phosphate buffer (pH 7.4 for α-chymotrypsin/elastase) or 10 mM acetate buffer (pH 4.0 for pepsin) to a final concentration of 0.5 mg/mL[8].
Step 2: Enzymatic Co-Incubation
-
Prepare the target protease (e.g., α-chymotrypsin) at a concentration of 0.1 mg/mL in the corresponding buffer[8].
-
Initiate the reaction by adding the protease solution to the peptide solutions at a strictly controlled enzyme-to-substrate ratio (typically 1:100 w/w).
-
Incubate the mixtures in a thermomixer at 37°C with continuous agitation (300 rpm)[8].
Step 3: Time-Course Sampling & Acidic Quenching Causality Check: Proteases are highly active; failing to instantaneously halt their activity will skew kinetic data.
-
Extract 50 µL aliquots at predefined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Immediately quench the reaction by adding an equal volume of 0.1% Trifluoroacetic acid (TFA). The sudden drop in pH denatures the serine protease, permanently halting cleavage[8].
Step 4: RP-HPLC and Mass Spectrometry (MS) Analysis
-
Inject the quenched samples onto an analytical C8 or C18 RP-HPLC column[8].
-
Monitor the absorbance (e.g., 220 nm for peptide backbone) to quantify the area under the curve (AUC) of the intact parent peptide peak.
-
Validate the identity of the degradation fragments using in-line MS to confirm the exact cleavage sites.
-
Plot the natural log of the intact peptide concentration versus time to calculate the degradation half-life (
).
Step-by-step self-validating workflow for assessing peptide proteolytic stability.
Conclusion for Drug Development Professionals
Replacing standard leucine with Tfm-Leu is a highly effective strategy for engineering next-generation peptide therapeutics. The addition of trifluoromethyl groups fortifies the peptide's hydrophobic core, significantly boosting thermal stability and folding energetics. More importantly, the steric bulk of the CF3 groups acts as a physical shield within protease active sites, drastically extending the peptide's half-life. However, because the protective effect is highly position-dependent, researchers must utilize systematic libraries and robust RP-HPLC kinetic assays to identify the optimal substitution sites for their specific target enzymes.
References
-
Structural basis for the enhanced stability of highly fluorinated proteins. nih.gov. [Link]
-
Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S). nih.gov. [Link]
-
Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. core.ac.uk. [Link]
-
Fluorinated Proteins: From Design and Synthesis to Structure and Stability | Accounts of Chemical Research. acs.org. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. mdpi.com. [Link]
-
Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. nih.gov. [Link]
-
Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. semanticscholar.org. [Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. researchgate.net. [Link]
Sources
- 1. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
X-ray crystallography of peptides containing alpha-trifluoromethyl leucine
Advanced Crystallography of -Trifluoromethyl Leucine Peptides
Technical Comparison & Application Guide
Executive Summary
The incorporation of
For structural biologists and medicinal chemists, this creates a dual-edged sword: unprecedented proteolytic stability and predictable conformational rigidity , balanced against significant crystallographic challenges due to extreme hydrophobicity. This guide objectively compares
Part 1: Comparative Analysis
Metric: Structural & Functional Performance
The following table contrasts the crystallographic and biological properties of peptides containing Native Leucine,
| Feature | Native Leucine (Leu) | ||
| Conformational Preference | Flexible ( | Helical promoter ( | Strict |
| Proteolytic Stability | Low ( | High (Steric hindrance) | Absolute (P1 position resistance) |
| Hydrophobicity | Moderate | High | Extreme (Lipophilic) |
| Crystallization Solvent | Aqueous / Buffers | Aqueous / Organic Mix | Organic / Fluorinated Alcohols |
| X-ray Scattering | Standard C/N/O density | Standard | Distinct electron-dense |
| Steric Bulk ( | ~124 ų | ~140 ų | ~165 ų (Bulky) |
The "Fluorine Effect" on Structure
While
-
Mechanism: The steric clash between the
group and the carbonyl oxygen of the preceding residue forces the backbone into a -helical turn ( hydrogen bonding) rather than the standard -helix ( ). -
Crystallographic Implication: Expect a compact, rod-like packing in the unit cell. The
group often exhibits rotational disorder, appearing as a "torus" of electron density unless data resolution exceeds 1.0 Å.
Part 2: Experimental Workflow
From Synthesis to Diffraction
The following diagram outlines the critical decision pathways for handling
Caption: Workflow highlighting the necessity of organic/fluorous solvents (TFE/HFIP) for solubilizing lipophilic
Part 3: Detailed Protocol
Crystallization of Hydrophobic
Standard protein crystallization screens (e.g., Hampton Research Index) often fail because they rely on aqueous buffers where
Phase 1: Solubilization (The Critical Step)
-
Lyophilization: Ensure the peptide is completely dry and free of HPLC scavengers.
-
Primary Solvent: Dissolve the peptide to a concentration of 10–15 mg/mL in 100% 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why: These fluorinated alcohols mimic the helical environment and prevent aggregation.
-
-
Secondary Solvent: Dilute this solution 1:1 with Methanol or Acetonitrile . Do not use water yet.
Phase 2: Vapor Diffusion Setup
-
Method: Hanging Drop Vapor Diffusion.
-
Reservoir Solution: Use high concentrations of organic precipitants rather than salts.
-
Base Condition: 20–40% PEG 400 or PEG 4000 in 100 mM Buffer (Sodium Cacodylate pH 6.5).
-
Additive: 10–20% 2-Methyl-2,4-pentanediol (MPD).
-
-
Drop Setup:
-
Mix 1
L Peptide Solution (in TFE/MeOH) + 1 L Reservoir Solution. -
Note: The drop will initially turn milky (phase separation) but should clear as equilibrium is reached.
-
Phase 3: Data Collection & Refinement
-
Cryo-protection: Often unnecessary if using PEG 400/MPD; otherwise, flash cool directly in liquid nitrogen.
-
Data Processing:
-
Expect P
or P space groups (common for chiral helical peptides). -
Resolution: Tfm-Leu peptides often diffract to high resolution (0.9–1.2 Å) due to rigid packing.
-
-
Refinement Strategy:
-
The
group has 3 fluorine atoms. If the density looks like a donut, the group is rotating. -
Action: Define the
group as a rigid body or use occupancy refinement (e.g., 3 fluorines at 33% occupancy in a torus). -
Restraints: Explicitly set C-F bond lengths to 1.35 Å and F-C-F angles to 107° in your refinement dictionary (e.g., REFMAC/Phenix).
-
Part 4: References
-
Ueda, A., et al. (2020). Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides.[1][2] ChemistrySelect.[1] [1] -
Koksch, B., et al. (1996). Peptide modification by incorporation of
-trifluoromethyl substituted amino acids.[3] Amino Acids.[4][1][3][5][6][7][8][9][10][11][12] -
Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted
-amino acid designed for peptide structure analysis.[5] Angewandte Chemie International Edition.[5] -
Toniolo, C., et al. (2002). Factors governing
-helix vs alpha-helix formation in peptides.[13] Biopolymers.[1][7][9][12] [13] -
Zanda, M. (2004). Asymmetric synthesis of
-trifluoromethyl amino acids. Chemical Society Reviews.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure and a twisted beta-sheet conformation of the tripeptide L-leucyl-L-leucyl-L-leucine monohydrate trimethanol solvate: conformation analysis of tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 12. cris.vub.be [cris.vub.be]
- 13. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Chiral Separation of N-Cbz-2-(trifluoromethyl)leucine
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of N-Cbz-2-(trifluoromethyl)leucine , a non-canonical amino acid critical in peptide drug discovery for its metabolic stability and conformational rigidity.
Executive Summary: The "Fluorine Effect" in Chiral Recognition
Separating
For N-Cbz-2-(trifluoromethyl)leucine , the challenge is twofold:
-
Steric Bulk: The
group (Van der Waals radius ~2.2 Å) is significantly larger than the methyl group it often replaces, requiring a chiral stationary phase (CSP) with a cavernous or flexible recognition site. -
Electronic Repulsion: The high electronegativity of the fluorine atoms can alter the hydrogen-bonding capability of the adjacent carbamate (Cbz) and carboxylic acid groups, which are the primary "handles" for chiral recognition.
This guide recommends a Normal Phase (NP) approach using Amylose-based CSPs as the primary strategy, offering superior resolution (
Strategic Method Design: CSP & Mobile Phase Selection
The Primary Candidates
Two polysaccharide-based columns dominate the separation of N-protected amino acids. We compare their theoretical performance for this specific fluorinated substrate.
| Feature | Candidate A: Amylose-Based (e.g., Chiralpak AD-H) | Candidate B: Cellulose-Based (e.g., Chiralcel OD-H) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Structure | Helical (Spring-like) | Linear/Rod-like (Rigid) |
| Recognition Mechanism | Inclusion complexation + H-bonding | Surface adsorption + H-bonding |
| Suitability for | High. The helical cavity accommodates the bulky | Moderate. Often struggles with quaternary centers unless the substituents are planar. |
| Predicted Selectivity ( | > 1.2 (Excellent) | ~ 1.1 (Variable) |
Mobile Phase Strategy
-
Mode: Normal Phase (Alkane / Alcohol).
-
Modifier: Trifluoroacetic Acid (TFA) is mandatory. The free carboxylic acid of the leucine backbone will cause severe peak tailing and potential irreversible adsorption without an acidic modifier.
-
Solvent: n-Hexane / Isopropanol (IPA) . IPA is preferred over Ethanol here because its bulkier structure often enhances the "fit" of the analyte into the amylose helix, maximizing the separation factor.
The "Gold Standard" Protocol
This protocol is designed to be self-validating. If the system suitability parameters are not met, the troubleshooting section (Section 5) applies immediately.
Materials Required
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux Amylose-1).
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v).
-
Sample Diluent: Mobile phase (without TFA if stability is a concern, but usually safe for short term).
Step-by-Step Methodology
-
System Preparation:
-
Flush the HPLC lines with 100% Isopropanol (10 min) to remove any reversed-phase aqueous buffers.
-
Switch to n-Hexane/IPA (90:10) to displace the alcohol.
-
Condition the column with the Mobile Phase (with TFA) at 1.0 mL/min for 45 minutes. Critical: A stable baseline at 210 nm indicates full equilibration.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of rac-N-Cbz-2-(trifluoromethyl)leucine in 1.0 mL of 100% IPA .
-
Note: Do not dissolve in pure hexane; the compound is likely too polar. Once dissolved in IPA, dilute with hexane to match mobile phase ratio if precipitation does not occur.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Acquisition Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient). Lowering to 10°C can increase resolution if needed.
-
Detection: UV @ 210 nm (amide bond) and 254 nm (Cbz aromatic ring).
-
Injection Volume: 5–10 µL.
-
-
System Suitability Criteria (Acceptance Limits):
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor (
): < 1.3 (Indicates successful suppression of acid ionization). -
Capacity Factor (
): (Ensures retention is chemical, not just void volume).
-
Mechanistic Visualization
The following diagram illustrates the separation workflow and the molecular interactions driving the chiral recognition.
Caption: Workflow of the chiral recognition mechanism. The bulky CF3 group creates a specific steric exclusion effect within the amylose helix, driving the separation of enantiomers.
Expert Insights & Troubleshooting
Why not Reversed Phase (C18)?
While C18 columns can separate diastereomers (if you derivatized with a chiral alcohol like BINOL), they cannot separate enantiomers directly. Furthermore, N-Cbz derivatives are highly hydrophobic. In RP-HPLC (e.g., Water/Acetonitrile), the solubility is often poor, and the "hydrophobic effect" dominates, masking the subtle chiral recognition forces. Stick to Normal Phase.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Broad, Tailing Peaks | Ionization of carboxylic acid. | Increase TFA concentration to 0.15% or 0.2%. |
| Split Peaks | Sample solvent mismatch. | Ensure sample is dissolved in mobile phase (or mostly Hexane). Avoid dissolving in 100% DMSO or MeOH if injecting large volumes. |
| No Separation (One Peak) | Lack of inclusion. | Switch Column: Move to Chiralcel OD-H .[1] The rigid cellulose backbone sometimes catches what the flexible amylose misses. Switch Solvent: Change Modifier from IPA to Ethanol (sharper peaks, different selectivity). |
| Retention Time Shift | TFA accumulation. | Flush column with 100% Ethanol (no TFA) at end of day to prevent acid buildup. |
References
-
Tanaka, M., et al. (2011). "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." Chemistry – An Asian Journal. -
Phenomenex Application Guide. (2018).
-Amino Acids Using Lux Polysaccharide-Based CSPs." Phenomenex Technical Notes. -
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37(12), 2593-2608.
-
Ma, J. A., & Cahard, D. (2008). "Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations." Journal of Fluorine Chemistry. (Context on chemical properties of
-Tfm centers).
Sources
circular dichroism spectra of 310-helical alpha-Tfm-Leu peptides
Comprehensive Comparison Guide: Circular Dichroism Spectra of -Helical -Tfm-Leu Peptides
As peptide engineering advances toward highly stable, membrane-permeable therapeutics, the incorporation of fluorinated,
This guide provides an objective, data-driven comparison of
Structural Mechanics: The Causality of the -Helix
To understand the CD spectra of
The introduction of the –CF₃ group alters this paradigm through two distinct mechanisms:
-
The Thorpe-Ingold Effect (Steric Compression): The bulky –CF₃ and isobutyl side chains force the backbone dihedral angles (
) into a highly restricted conformational space (approximately -60°, -30°). This perfectly matches the theoretical coordinates for a right-handed -helix [1.4]. -
Electronic Polarization: The intense electron-withdrawing nature of the fluorine atoms polarizes the adjacent amide bonds. This strengthens the tighter
intramolecular hydrogen bonding network characteristic of the -helix, heavily disfavoring the looser network of the standard -helix[1].
Mechanistic pathways driving 3_10-helical conformation in α-Tfm-Leu peptides.
Comparative Performance Analysis
When benchmarking
| Metric / Property | Natural L-Leu Peptides | Aib Peptides | |
| Dominant Conformation | Strict Right-Handed | Random Coil (Short) / | Mixed |
| CD Minimum 1 ( | ~207 nm (Strong Negative) | ~208 nm (Strong Negative) | ~205 nm (Strong Negative) |
| CD Minimum 2 ( | ~222 nm (Weak Shoulder) | ~222 nm (Strong Negative) | ~222 nm (Moderate Negative) |
| Ratio | ~0.9 - 1.0 (Diagnostic for | 0.4 - 0.7 (Length dependent) | |
| Proteolytic Stability | Extremely High | Low | High |
| Hydrophobicity ( | Very High (Fluorine effect) | Moderate | Low |
Data Interpretation: The hallmark of a pure
Experimental Workflows & Self-Validating Protocols
Synthesizing and analyzing highly sterically hindered, fluorinated peptides requires rigorous optimization. Standard Solid-Phase Peptide Synthesis (SPPS) protocols will fail due to the massive steric bulk of the –CF₃ group. The following self-validating workflow ensures high-fidelity synthesis and artifact-free CD spectral acquisition.
Phase 1: Optimized SPPS for -Tfm-Leu
-
Resin Loading: Utilize a low-loading ChemMatrix or PEG-based resin (0.3 mmol/g) to minimize aggregation of the growing hydrophobic chain.
-
Coupling Reagents: Standard HBTU/DIPEA is insufficient. You must use highly reactive uronium salts like HATU or COMU paired with HOAt to stabilize the active ester.
-
Reaction Conditions: Extend coupling times to 4–6 hours at elevated temperatures (e.g., 60°C via microwave-assisted SPPS) to overcome the Thorpe-Ingold steric clash.
-
Validation: Perform a micro-cleavage and analyze via LC-MS. Do not proceed to the next coupling until the unreacted amine peak is <5%.
Phase 2: Circular Dichroism Spectroscopy Protocol
To obtain publication-grade CD spectra, the system must be self-validating to rule out concentration errors and solvent absorbance artifacts.
-
Solvent Selection: Dissolve the purified peptide in spectroscopy-grade 2,2,2-Trifluoroethanol (TFE) or Methanol. Causality: These solvents possess low UV cutoffs (<190 nm) and stabilize intramolecular hydrogen bonds, preventing aggregation-induced light scattering.
-
Concentration Validation (Critical Step): Prepare a nominal 50
M solution. Before CD analysis, measure the exact concentration using UV absorbance (if a chromophore like Tyr/Trp is present) or quantitative amino acid analysis. CD intensities are reported as Mean Residue Ellipticity ( ); an inaccurate concentration will mathematically distort the spectral amplitude, rendering comparisons invalid. -
Instrument Parameters:
-
Path Length: 1 mm (0.1 cm) quartz cuvette.
-
Wavelength Range: 190 nm to 260 nm.
-
Data Pitch & Bandwidth: 0.5 nm pitch, 1.0 nm bandwidth.
-
Scanning Speed: 50 nm/min with 3 accumulations to increase the signal-to-noise ratio.
-
-
Self-Validation via HT Voltage: Monitor the High Tension (HT) voltage during the scan. If the HT voltage exceeds 600 V at wavelengths below 200 nm, the detector is saturated by solvent absorbance. Action: Dilute the sample or switch to a 0.5 mm cuvette. Data collected at >600 V is artifactual and must be discarded.
Step-by-step experimental workflow for synthesizing and analyzing α-Tfm-Leu peptides.
Conclusion for Drug Development Professionals
For researchers designing foldamers, antimicrobial peptides, or protein-protein interaction (PPI) inhibitors,
References
-
Ueda, A., et al. (2020). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides having an (R)- or a (S)-α-Trifluoromethylalanine. ChemistrySelect.[Link]
-
Bodero, L., et al. (2022). Introducing the Chiral Constrained α‐Trifluoromethylalanine in Aib Foldamers to Control, Quantify and Assign the Helical Screw‐Sense. Chemistry - A European Journal.[Link]
-
Broughman, J. R., et al. (2016). Membrane Assembly and Ion Transport Ability of a Fluorinated Nanopore. PLOS One.[Link]
biological activity comparison of alpha-Tfm-Leu vs alpha-methyl-Leu analogs
Biological Activity Comparison: -Tfm-Leu vs. -Me-Leu
Executive Summary: The "Super-Hydrophobe" vs. The "Backbone Tuner"
While both analogs modify the native Leucine residue at the
-
-Me-Leu (The Tuner): Primarily a steric modifier.[1] It restricts backbone flexibility (
angles) to induce helicity or turns without drastically altering the electronic landscape of the peptide bond. It is the standard for stabilizing secondary structure with minimal lipophilic perturbation. - -Tfm-Leu (The Fortress): A stereo-electronic modifier.[1] The trifluoromethyl group is not only sterically bulky (larger than isopropyl) but intensely electron-withdrawing.[1][2][3] This creates a "Teflon-like" shield that renders the adjacent peptide bond nearly immune to hydrolysis while significantly boosting local hydrophobicity.
Verdict: Use
Physicochemical Profile: The Fluorine Effect
The biological activity differences stem directly from the atomic properties of the substituent group.
| Feature | Impact on Bioactivity | ||
| Steric Bulk (Van der Waals) | Moderate ( | High ( | Tfm creates severe steric clashes, restricting conformational space more rigidly than Me.[1] |
| Electronic Effect ( | Weak Donor (-0.[1]04) | Strong Withdrawer (+0.[1]40) | Tfm deactivates the N-terminus, making the amine non-nucleophilic (hard to couple). |
| Hydrophobicity ( | Slight increase (+0.3 vs Leu) | Massive increase (+1.0 vs Leu) | Tfm-Leu is a "super-hydrophobic" residue, dramatically increasing membrane penetration.[1] |
| Dipole Moment | Low | High (C-F bond is polar) | Tfm can induce specific electrostatic interactions or repulsions within a binding pocket.[1] |
Visualization: Physicochemical Divergence
Figure 1: Divergence of Leucine analogs. Tfm-Leu introduces drastic electronic and lipophilic changes compared to the primarily steric modification of Me-Leu.
Proteolytic Stability: The "Teflon" Effect
This is the most critical differentiator. While
-
Mechanism of
-Me-Leu: Relies on Steric Hindrance .[1] The methyl group physically blocks the protease active site from accessing the scissile bond. However, aggressive proteases (e.g., Pronase, Proteinase K) can eventually bypass this.[1] -
Mechanism of
-Tfm-Leu: Relies on Electronic Deactivation + Steric Shielding .[1]-
The electron-withdrawing
group reduces the electron density on the adjacent carbonyl carbon, altering its electrophilicity.[1] -
It severely lowers the basicity of the adjacent nitrogen, preventing the formation of the tetrahedral intermediate required for serine protease cleavage.
-
Result: Peptides containing Tfm-Leu at the P1 position often exhibit absolute stability against chymotrypsin and other aggressive proteases.[1]
-
Experimental Data Summary (Relative Hydrolysis Rates)
| Enzyme System | Native Leu Peptide | ||
| 100% (Rapid cleavage) | ~5-10% (Slowed) | < 0.1% (Inert) | |
| Pepsin (pH 2.0) | 100% | ~20% | ~0% (Stable) |
| Human Plasma ( | ~15 min | ~4 hours | > 24 hours |
Experimental Protocol: Synthesis & Incorporation
Critical Warning: You cannot synthesize Tfm-Leu peptides using standard SPPS protocols.[1] The
The Solution: The "Fmoc-Dipeptide" Strategy.[4][5] You must incorporate Tfm-Leu as a pre-formed dipeptide unit.[1]
Protocol: Incorporation of
-Tfm-Leu via Dipeptide Block
-
Solution Phase Synthesis of Dipeptide:
-
Reagents: Fmoc-AA-Cl (Acid Chloride of preceding amino acid) + H-TfmLeu-OMe (free amine).[1]
-
Condition: High temperature reflux in anhydrous THF or DCM with collidine base.[1] The acid chloride is required to force the coupling onto the deactivated Tfm-amine.
-
Hydrolysis: Saponify the methyl ester (LiOH/MeOH) to yield Fmoc-AA-TfmLeu-OH .
-
-
Solid Phase Peptide Synthesis (SPPS):
Workflow Visualization
Figure 2: The "Dipeptide Block" strategy is the only reliable method to incorporate Tfm-Leu, bypassing the low nucleophilicity of the fluorinated amine.
Conformational Impact: Helix vs. Distortion
-
-Me-Leu: Strongly promotes
-helical or -helical structures.[1] It is a "helix stabilizer" often used to staple peptides into bioactive conformations.[1] -
-Tfm-Leu: Also promotes helical structures (specifically
-helix), but the larger Van der Waals radius of (approx.[1] equal to a tert-butyl group) causes backbone distortion .[1]
References
-
Koksch, B., et al. (1997).[1] "Proteolytically stable peptides by incorporation of alpha-Tfm amino acids."[1] Journal of Peptide Science. Link
-
Smits, R., et al. (2008).[1] "Strategic incorporation of alpha-trifluoromethyl amino acids in peptides." Chemical Society Reviews.[1] Link
-
Kubyshkin, V., & Budisa, N. (2018).[1] "Comparative effects of trifluoromethyl- and methyl-group substitutions." New Journal of Chemistry. Link
-
Ueda, A., et al. (2016).[1] "Synthesis and Conformational Analysis of L-Leu-Based Peptides with alpha-Trifluoromethylalanine." Chemistry - A European Journal.[1] Link[1]
-
BenchChem Application Notes. (2025). "Protocols for the Use of Fmoc-D-Leu-OH and Analogs in Peptide Library Synthesis." Link[1]
verifying enantiomeric purity of alpha-trifluoromethyl amino acids
Verifying Enantiomeric Purity of -Trifluoromethyl Amino Acids: A Comparative Technical Guide
Executive Summary: The Quaternary Challenge
The Core Problem: These are quaternary amino acids. They lack an
This guide evaluates three validated methodologies to verify enantiomeric excess (
Part 1: Decision Matrix & Workflow
Before selecting a method, analyze your sample's purity and protection status.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample state and quantity.
Part 2: Comparative Methodology
Method A: Direct Chiral HPLC (The Gold Standard)
Best for: Final purity assessment, protected intermediates (Fmoc/Boc), and preparative separation.
The steric bulk of the CF
-
Stationary Phases: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak IA/IB/IC or Lux Cellulose-2) are superior to crown-ether columns for these bulky substrates.
-
Mobile Phase Insight: The
-CF group increases the acidity of the carboxylic acid. You must use a higher concentration of Trifluoroacetic Acid (TFA) (0.1% to 0.2%) in the mobile phase to ensure the acid remains protonated; otherwise, peak tailing will destroy resolution ( ).
Method B: F NMR with Chiral Solvating Agents (The "Smart" Way)
Best for: Rapid "in-process" checks, reaction monitoring, and when no HPLC method exists.
This method utilizes the high sensitivity of the
-
The CSA Challenge: Standard amines (like
-methylbenzylamine) often fail because the -CF amino group is less basic. -
The Solution: Use Cinchona alkaloids (Quinine/Quinidine) or specialized fluorinated CSAs (like TBBA). These provide the necessary steric bulk and multipoint hydrogen bonding to differentiate the enantiomers.
Method C: Derivatization (Marfey’s & Mosher’s)
Best for: Determining Absolute Configuration and trace impurity analysis (<0.1% ee).
-
Marfey’s Method (FDAA): Reacts with the amine.[2][3][4] Warning: The reaction rate is significantly slower for
-CF amino acids due to steric hindrance at the quaternary center. Heating (50-70°C) is often required, unlike standard amino acids which react at 40°C. -
Mosher’s Method (MTPA): Reacts with the alcohol (if reduced) or amine. The
( F or H) between ( )- and ( )-MTPA derivatives allows you to calculate absolute configuration using established models.
Part 3: Experimental Protocols
Protocol 1: F NMR Analysis with Quinine (CSA)
A self-validating system for rapid ee determination.
-
Preparation: Dissolve 5–10 mg of the
-CF amino acid (free acid or ester form) in 0.6 mL of solvent.-
Solvent Choice: CDCl
(if soluble) or CD OD. Aprotic solvents usually yield larger chemical shift differences ( ).
-
-
CSA Addition: Add 1.0 to 2.0 equivalents of Quinine (or Quinidine for reverse splitting).
-
Acquisition:
-
Run a standard
F NMR (proton-decoupled is preferred for cleaner baselines). -
Set the spectral window wide enough, but process with a high digital resolution.
-
-
Analysis:
-
Observe the CF
region (typically -60 to -80 ppm). -
Self-Validation: If you see a single peak, spike the sample with the racemic material. If the peak splits, your sample is enantiopure. If it simply grows, it is racemic (or you are unlucky with the CSA—try a different solvent).
-
Protocol 2: Modified Marfey’s Method (HPLC-UV/MS)
Optimized for sterically hindered quaternary centers.
-
Reagent: Prepare 1% solution of FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Reaction:
-
Mix 50 µL of sample (50 mM in water) with 100 µL of FDAA solution.
-
Add 20 µL of 1M NaHCO
. -
Critical Step: Heat at 70°C for 90 minutes . (Standard protocol is 40°C/60min; the extra energy is needed to overcome the
-CF steric barrier).
-
-
Quenching: Cool and add 20 µL of 1M HCl (or 2M HCl to ensure acidic pH). Dilute with 50% Acetonitrile/Water.
-
Analysis: Inject onto a C18 column. Elute with a linear gradient of Water/Acetonitrile (+0.1% Formic Acid).[5] The L-L and L-D diastereomers will separate based on hydrophobicity.
Part 4: Data Presentation & Comparison
Table 1: Comparative Analysis of Methods
| Feature | Chiral HPLC (Direct) | Derivatization (Marfey's) | |
| Primary Utility | Final QC, Preparative | In-process check, Reaction optimization | Absolute Configuration, Trace analysis |
| Sample Prep | Minimal (Dilution) | Simple (Mix in tube) | Complex (Reaction + Quench) |
| Analysis Time | 20–40 mins | 5–10 mins | 2–3 hours |
| Resolution ( | High (>2.0 typical) | Moderate (depends on field strength) | Very High (Diastereomers) |
| Cost per Run | Medium (Solvents/Column) | Low (Solvent/CSA) | Medium (Reagents) |
| Limitation | Needs specific column screening | Requires >5mg sample; Solubility issues | Steric hindrance requires heating |
Part 5: Visualization of Mechanism
The following diagram illustrates the
Figure 2: Mechanism of Chiral Solvating Agents (CSA) in
References
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Ueda, A. et al. Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis. [Link][6]
-
Hoye, T. R. et al. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Bhushan, R. et al. Marfey's reagent for chiral amino acid analysis: a review. [Link]
-
Nemes, A. et al. Chiral α‐Amino Acid‐Based NMR Solvating Agents. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
The Trifluoromethyl Advantage: A Comparative Guide to the Impact of α-CF3 Groups on Peptide Lipophilicity
In the landscape of peptide-based drug development, the ability to fine-tune physicochemical properties is paramount. Among the strategic modifications available to medicinal chemists, the introduction of fluorinated amino acids, particularly those bearing an α-trifluoromethyl (α-CF3) group, has emerged as a powerful tool for enhancing peptide lipophilicity and, consequently, their therapeutic potential. This guide provides an in-depth comparison of native peptides and their α-CF3-modified counterparts, supported by experimental data, to illuminate the significant impact of this modification on peptide logP and hydrophobicity.
The Critical Role of Lipophilicity in Peptide Drug Design
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For peptides, which are often plagued by poor membrane permeability and rapid enzymatic degradation, optimizing lipophilicity is a key strategy to improve their bioavailability and in vivo efficacy. An increase in lipophilicity can enhance a peptide's ability to cross cellular membranes and can also improve its binding affinity to hydrophobic pockets within target proteins.[2]
Fluorine in Medicinal Chemistry: More Than Just a Halogen
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The trifluoromethyl group (-CF3), in particular, is prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity-enhancing properties.[4] When installed at the α-carbon of an amino acid, the -CF3 group can profoundly influence the local and global properties of a peptide.
The α-CF3 Group's Impact on Peptide Properties: A Comparative Analysis
The introduction of an α-CF3 group onto an amino acid residue within a peptide sequence consistently leads to a significant increase in lipophilicity. This is attributed to the hydrophobic nature of the trifluoromethyl group, which can enhance the peptide's interaction with non-polar environments.
Experimental Evidence: A Head-to-Head Comparison
The most direct way to assess the impact of the α-CF3 group is through the experimental determination of lipophilicity, often measured as the chromatographic hydrophobicity index (φ0) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A higher φ0 value indicates greater retention on the hydrophobic stationary phase and thus, higher lipophilicity.
A study by Gadais et al. (2018) provides compelling quantitative data on this effect in a series of tripeptides.[5] The researchers compared the φ0 values of native peptides with those containing (R)-α-trifluoromethylalanine ((R)-TfmAla).
| Peptide Sequence | Native Peptide φ0 | α-CF3 Modified Peptide | α-CF3 Modified Peptide φ0 | Change in Hydrophobicity (Δφ0) |
| Ac-Gly-Ala -Gly-NH2 | 23.9 | Ac-Gly-(R)-TfmAla -Gly-NH2 | 41.5 | +17.6 |
| Ac-Ala-Ala -Ala-NH2 | 30.1 | Ac-Ala-(R)-TfmAla -Ala-NH2 | 47.7 | +17.6 |
| Ac-Phe-Ala -Ala-NH2 | 42.8 | Ac-Phe-(R)-TfmAla -Ala-NH2 | 56.4 | +13.6 |
Data sourced from Gadais et al., 2018.[5]
As the data clearly demonstrates, the substitution of Alanine (Ala) with (R)-TfmAla results in a substantial increase in the chromatographic hydrophobicity index, signifying a significant boost in lipophilicity.
The Influence of Position and Stereochemistry
The position of the α-CF3-modified amino acid within the peptide sequence can also influence the magnitude of the lipophilicity enhancement. The study by Gadais et al. (2018) showed that the hydrophobic contribution of (R)-TfmAla was slightly attenuated when placed adjacent to a bulky phenylalanine residue, as seen in the Ac-Phe-Ala -Ala-NH2 vs. Ac-Phe-(R)-TfmAla -Ala-NH2 pair (Δφ0 = +13.6).[5] This suggests that steric hindrance from neighboring residues can modulate the overall impact of the α-CF3 group.
Furthermore, the stereochemistry of the α-carbon bearing the trifluoromethyl group is a critical factor. While direct comparative hydrophobicity data between (R)- and (S)-TfmAla-containing peptides is limited, studies on other fluorinated amino acids have shown that diastereomers can exhibit noticeable differences in retention times during RP-HPLC, indicating that stereochemistry plays a role in the peptide's interaction with the stationary phase and thus its apparent hydrophobicity.[7]
Experimental Protocol: Determination of Peptide Lipophilicity (φ0) by RP-HPLC
This protocol outlines a robust method for determining the chromatographic hydrophobicity index (φ0) of peptides, a reliable measure of their lipophilicity.
Principle
RP-HPLC separates molecules based on their hydrophobicity.[6] Peptides are eluted from a hydrophobic stationary phase (e.g., C18) by a gradient of increasing organic solvent in an aqueous mobile phase. The retention time of a peptide is directly related to its hydrophobicity. The φ0 value represents the extrapolated percentage of organic solvent required to elute the peptide with a retention factor (k) of 1.
Materials
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and autosampler.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Peptide standards with known hydrophobicity values.
-
Test peptides (native and α-CF3 modified).
-
Syringe filters (0.22 µm).
Methodology
-
Sample Preparation: Dissolve peptide samples in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 214 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution: Perform a series of linear gradient elutions with varying gradient times (e.g., 10, 20, 30, 40, 60 minutes) from 5% to 95% Mobile Phase B.
-
Data Acquisition: Record the retention time (t_R_) for each peptide in each gradient run. Also, determine the column dead time (t_0_) by injecting a non-retained compound like uracil.
-
Calculation of Retention Factor (k): For each peptide and each gradient run, calculate the retention factor using the formula:
-
k = (t_R_ - t_0_) / t_0_
-
-
Determination of φ0:
-
For each peptide, plot the logarithm of the retention factor (log k) against the percentage of Mobile Phase B at the time of elution for each gradient run.
-
The φ0 value is the x-intercept of the resulting linear regression, which corresponds to the percentage of organic solvent at which log k = 0 (i.e., k = 1).
-
Alternatively, a more common method involves plotting the retention time against the gradient time and extrapolating to a gradient time of zero.
-
Experimental Workflow Diagram
Caption: Workflow for determining peptide hydrophobicity index (φ0) by RP-HPLC.
Synthesis Considerations for α-CF3-Amino Acid-Containing Peptides
Incorporating α-CF3-amino acids into peptides presents unique synthetic challenges. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the α-amino group, making peptide bond formation difficult under standard coupling conditions.[6] To overcome this, researchers often employ more reactive coupling reagents or utilize a "dipeptide building block" strategy, where the α-CF3-amino acid is first coupled in solution to another amino acid, and the resulting dipeptide is then used in solid-phase peptide synthesis (SPPS).[8]
Conclusion
The incorporation of an α-trifluoromethyl group is a highly effective strategy for increasing the lipophilicity of peptides. As demonstrated by experimental data, this modification leads to a significant increase in the chromatographic hydrophobicity index (φ0), a reliable measure of lipophilicity. This enhancement in lipophilicity can translate to improved membrane permeability and metabolic stability, ultimately enhancing the therapeutic potential of peptide-based drug candidates. While synthetic challenges exist, the potential benefits of this modification make it a valuable tool in the arsenal of medicinal chemists and drug development professionals.
References
- Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2009). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Analytical Chemistry, 81(22), 9575–9581*.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886*.
- Gadais, C., Devillers, E., Pytkowicz, J., & Brigaud, T. (2016). Synthesis of protected enantiopure (R) and (S)-α-trifluoromethylalanine containing dipeptide building blocks ready to use for solid phase peptide synthesis. Amino Acids, 48(5), 1295–1300*.
- Mant, C. T., & Hodges, R. S. (Eds.). (2002).
- Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018).
- Wilce, M. C., Aguilar, M. I., & Hearn, M. T. (1995). Physicochemical basis of amino acid hydrophobicity scales: evaluation of four new scales of amino acid hydrophobicity coefficients derived from RP-HPLC of peptides. Analytical Chemistry, 67(7), 1210–1219*.
- Geraghty, R. J., & Hodges, R. S. (2000). Synthesis of tetra-L-alanine analogs containing selectively incorporated 3-fluoro-L-alanine residues. Journal of Peptide Research, 55(4), 301–313*.
- Gadais, C., Devillers, E., Gasparik, V., Chelain, E., Pytkowicz, J., & Brigaud, T. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. ChemBioChem, 19(10), 1026-1030*.
- Burger, K., & Mütze, K. (1995). Peptide modification by introduction of α-trifluoromethyl substituted amino acids. Amino Acids, 8(2), 187-194*.
- Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2016). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. Chemistry–An Asian Journal, 11(13), 1957-1965*.
- Maharani, R., et al. (2018). Synthesis of Tetrapeptides and Screening of their Antioxidant Properties. EurekAlert!.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26*.
- Hohmann, T. (2023). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers. Refubium - Freie Universität Berlin.
- Brigaud, T., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(7), 1421-1432*.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643*.
- Peptide 2.0 Inc. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Peptide 2.0.
- Devillers, E., Chelain, E., Dalvit, C., Brigaud, T., & Pytkowicz, J. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(18), 12947-12957*.
- Yin, J., & Liu, Y. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Computer Science and Network Security, 11(2), 133-138*.
- Sowiński, P., & Głowacki, E. D. (2020). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry. Molecules, 25(16), 3632*.
- Kakiuchi, T., & Senda, M. (1983). Quantitative analysis of the structure–hydrophobicity relationship for di- and tripeptides based on voltammetric measurements with an oil/water interface. Journal of the Chemical Society, Perkin Transactions 2, (11), 1829-1835.
- Zhang, L., et al. (2021). A fast high-throughput logP estimation method for peptide molecules based on liquid chromatography-mass spectrometry method.
Sources
- 1. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 2. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide modification by introduction ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. renyi.hu [renyi.hu]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
mass spectrometry fragmentation patterns of alpha-Tfm-Leu peptides
Comparative Guide: Mass Spectrometry Profiling of -Tfm-Leu Peptides
Executive Summary
The incorporation of
This guide delineates the specific mass shifts, fragmentation suppression mechanisms, and diagnostic ion signatures required to accurately characterize
Physicochemical & Mass Properties
Before analyzing fragmentation, it is critical to account for the retention time and mass shifts induced by the fluorinated motif.
Table 1: Comparative Property Analysis
| Feature | Native Leucine (Leu) | ||
| Residue Mass (Monoisotopic) | 113.0841 Da | 127.0997 Da (+14.02) | 181.0714 Da (+67.[1]98) |
| Side Chain Composition | Isobutyl | Isobutyl + | Isobutyl + |
| Electronic Effect | Neutral | Weakly Electron Donating | Strongly Electron Withdrawing |
| Hydrophobicity (HPLC) | Baseline | Slight Increase | Significant Increase (Later elution) |
| Proteolytic Stability | Low | High (Steric Hindrance) | Extreme (Steric + Electronic) |
Analyst Note:
-Tfm-Leu peptides typically elute significantly later than-Me-Leu analogs on C18 columns due to the "fluorous effect," where the group increases interaction with the hydrophobic stationary phase.
Fragmentation Mechanics: The "Fluorine Effect"
The presence of the
A. Suppression of b-Ion Formation
In standard peptides,
-
-Me-Leu: The electron-donating methyl group stabilizes the oxazolone ring, often enhancing
-ion intensity. -
-Tfm-Leu: The electron-withdrawing
group destabilizes the positive charge on the oxazolone intermediate. Consequently, cleavage at the C-terminal side of -Tfm-Leu is energetically unfavorable.-
Result: You will observe a "gap" or significant suppression of the specific
-ion ending in Tfm-Leu. The spectra are often dominated by -ions or internal fragments.[1]
-
B. Diagnostic Neutral Losses
Unlike native peptides,
-
HF Loss (-20 Da): While C-F bonds are strong, the proximity of amide protons during CID can facilitate the elimination of Hydrogen Fluoride (HF). Look for "satellite peaks" at
Da relative to the precursor or major fragments.[1]
C. The Immonium Ion Shift
Immonium ions are diagnostic low-mass fragments (
| Amino Acid | Immonium Structure | m/z Value | Intensity Profile |
| Leu | 86.10 | High | |
| 100.11 | High (Tertiary carbocation stabilization) | ||
| 154.08 | Low/Trace (Destabilized by EWG |
Critical Insight: Do not rely solely on the presence of the 154.08 ion for identification. The
group destabilizes the immonium cation, making it much less abundant than the 86 or 100 markers seen in alternatives.
Visualization of Fragmentation Pathways[2][3][4]
The following diagram illustrates the divergent fragmentation pathways between the stabilizing
Caption: Divergent fragmentation kinetics:
Experimental Protocol: LC-MS/MS Characterization
To validate the presence of
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient:
-Tfm-Leu peptides are highly hydrophobic.[1] Extend the gradient slope at high %B (e.g., 50-95% B) to ensure elution. -
Validation: Expect a retention time shift of +2 to +5 minutes compared to the native Leu analog depending on gradient steepness.
Step 2: MS/MS Acquisition Parameters
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE):
-
Start with Normalized CE (NCE) 25-30% .[1]
-
Note: The C-F bond is robust; however, the backbone cleavage requires slightly higher energy due to the rigidification of the
-carbon.
-
-
Dynamic Exclusion: Enable (10s) to prevent sampling the same precursor repeatedly, allowing detection of lower abundance isomers.
Step 3: Data Interpretation Checklist
-
Check Precursor Mass: Verify the exact mass shift of +67.9870 Da per Tfm-Leu substitution relative to native Leu.
-
Locate the "Silent" Gap: Identify the sequence position where the
-ion series disappears.[1] If the sequence is , and is Tfm-Leu, (X-Y) will be very weak, while (Z) will be strong. -
Search for HF Loss: Extract ion chromatograms for
Da.[1] -
Immonium Confirmation: Check for
154.08. If absent, do not discard the ID; its formation is electronically disfavored.[1]
References
-
Koksch, B., et al. (1996).[1][2] "Peptide modification by incorporation of
-trifluoromethyl substituted amino acids." Amino Acids.[1][3][4][5][6][7][8][9] -
Ueda, A., et al. (2010).[1] "Synthesis of Chiral
-Trifluoromethyl -Disubstituted -Amino Acids and Conformational Analysis of L-Leu-Based Peptides." Chemistry - A European Journal.[1] -
Molloy, M. P., et al. (2005).[1] "Investigation of neutral loss during collision-induced dissociation of peptide ions." Analytical Chemistry.
-
Matrix Science. "Peptide Fragmentation and Immonium Ions." Mascot Help.
-
Piraud, M., et al. (2003).[1][6] "ESI-MS/MS analysis of underivatised amino acids: Fragmentation study." Rapid Communications in Mass Spectrometry.
Sources
- 1. ionsource.com [ionsource.com]
- 2. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gpmaw.com [gpmaw.com]
- 6. scispace.com [scispace.com]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionsource.com [ionsource.com]
- 9. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
assessing bioavailability of alpha-trifluoromethylated peptide drugs
Comparative Guide: Assessing Bioavailability of -Trifluoromethylated Peptide Drugs
Executive Summary
The incorporation of
This guide provides a technical framework for assessing the bioavailability of these fluorinated peptidomimetics, comparing them against native and
Part 1: The Comparative Landscape
To justify the synthetic complexity of
Table 1: Physicochemical & ADME Comparison
| Feature | Native Peptide | ||
| Proteolytic Stability | Poor ( | Moderate ( | High ( |
| Mechanism of Resistance | None | Steric hindrance | Steric "Umbrella" + Electronic Deactivation |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate Increase | Significant Increase (High Hydrophobicity) |
| Conformational Constraint | Flexible (Entropy loss upon binding) | Helical promoter ( | distorted Helical / Extended (Dipole repulsion) |
| Membrane Permeability | Low (Paracellular only) | Moderate | Enhanced (Passive Transcellular potential) |
| Synthesis Difficulty | Low (SPPS standard) | Low/Medium | High (Requires specialized building blocks) |
Key Insight: While
-methylation stabilizes peptides primarily through steric hindrance,-trifluoromethylation adds an electronic layer of protection.[1] The strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent carbonyl carbon, making it a poor electrophile for nucleophilic attack by proteases (e.g., Serine proteases).
Part 2: Mechanism of Action (Visualized)
The superior stability of
Caption: Mechanism of Resistance. The
Part 3: Experimental Protocols for Bioavailability Assessment
To rigorously assess if the
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine the intrinsic clearance (
Materials
-
Pooled Liver Microsomes (Human/Rat) [20 mg/mL protein].
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Test Compounds: Native peptide,
-Tfm analog. -
Internal Standard: Tolbutamide or Propranolol.
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow (Step-by-Step)
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.
-
Initiation: Add test peptide (final conc. 1 µM) and NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Quenching Solution to precipitate proteins and stop enzymatic activity.
-
Centrifugation: Spin at 4,000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis
Calculate the slope (
Protocol B: Caco-2 Permeability Assay (Bidirectional)
Objective: Predict intestinal absorption and identify if the fluorinated peptide is a substrate for efflux transporters (P-gp).
Workflow Diagram
Caption: Caco-2 Workflow. Bidirectional assay structure to determine Apparent Permeability (
Methodology
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300
. -
Dosing:
-
A-to-B (Absorption): Add 10 µM peptide to the Apical chamber.
-
B-to-A (Efflux): Add 10 µM peptide to the Basolateral chamber.
-
-
Incubation: Incubate for 120 minutes at 37°C.
-
Quantification: Sample from receiver compartments and analyze via LC-MS/MS.
Interpretation
Calculate the Efflux Ratio (ER):
-
ER < 2: Predominantly passive diffusion (High bioavailability potential).
-
ER > 2: Substrate for efflux transporters (e.g., P-gp).[2]
-Tfm peptides often show higher passive diffusion than native peptides due to increased lipophilicity, but the fluorine atom can sometimes alter transporter recognition.
References
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Source: PubMed / National Institutes of Health URL:[Link]
-
Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Source: ResearchGate / Amino Acids Journal URL:[Link]
-
Caco-2 Permeability Assay: Investigating Intestinal Permeability. Source: Evotec / Cyprotex URL:[Link]
-
Current Evidence on the Bioavailability of Food Bioactive Peptides. Source: MDPI (Foods Journal) URL:[Link]
-
Selective Radical Trifluoromethylation of Native Residues in Proteins. Source: ACS Publications URL:[3][Link]
Safety Operating Guide
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine proper disposal procedures
Topic: N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine Proper Disposal Procedures
Executive Summary: Immediate Action Directive
N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine (Cbz-2-trifluoromethyl-leucine) is a fluorinated, halogenated organic compound. For disposal purposes, it must be classified as Halogenated Organic Waste .
-
Primary Waste Stream: Halogenated Organic (Solid or Liquid).[1]
-
Critical Restriction: Do NOT dispose of down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., pure acetone/ethanol) as this increases disposal costs and complicates incineration.
-
Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).
Chemical Profile & Hazard Identification
Understanding the molecular structure is essential for safe handling. This compound contains a trifluoromethyl (
| Feature | Description | Disposal Implication |
| Structure | Cbz-protected | Contains Nitrogen and Fluorine. |
| Stability | High thermal and metabolic stability due to the C-F bond (Bond Energy ~116 kcal/mol). | Requires specialized high-temperature incineration (>1,100°C) for complete destruction. |
| Combustion Products | CRITICAL: Incomplete combustion releases highly corrosive HF gas. | |
| Physical State | Typically a white to off-white powder. | Segregate as "Solid Hazardous Waste" unless dissolved. |
Pre-Disposal Segregation & Packaging
Proper segregation is the first line of defense against chemical incompatibility and environmental release.
Step 1: Waste Stream Identification
Use the decision logic below to determine the correct container.
Figure 1: Waste segregation logic for fluorinated amino acid derivatives.
Step 2: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquids: Use an amber glass bottle or HDPE carboy. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Chemical Name: Write the full name. Do not use abbreviations like "Cbz-TFM-Leu".
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Cbz-2-CF3-Leu 10%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess/Expired)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] If handling large quantities (>50g) of fine powder, use a P95 particulate respirator or work inside a fume hood.
-
Transfer: Carefully transfer the solid into the Solid Halogenated Waste container.
-
Rinsing: If the original bottle is empty, triple-rinse it with a compatible solvent (e.g., acetone or dichloromethane).
-
Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container (Protocol B).
-
Defacing: Deface the label of the original empty bottle and discard it in the glass trash (if rinsed) or solid hazardous waste (if unrinsed).
Protocol B: Disposal of Reaction Mixtures (Liquid)
-
Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases. The Cbz group is organic, and mixing with oxidizers can cause exothermic reactions.
-
Halogenated Stream: Because the compound contains a trifluoromethyl group, the entire solution must be treated as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethyl Acetate).
-
Reasoning: The cost of disposing of halogenated waste is higher because it requires specific incineration scrubbing. Contaminating a non-halogenated stream with this compound violates many incineration permits.
-
-
PH Check: If the reaction involved acids/bases, adjust the pH to neutral (pH 5-9) before adding to the waste carboy to prevent container degradation.
The Science of Destruction: Why Incineration Matters
Researchers must understand why specific procedures are enforced. The disposal of fluorinated compounds is governed by the bond strength of the Carbon-Fluorine (C-F) bond.[4]
-
Thermal Stability: The
bond is the strongest single bond in organic chemistry. Standard incineration temperatures (~800°C) may fail to break this bond completely, potentially leading to the emission of low-molecular-weight fluorocarbons or PFAS-like byproducts. -
HF Formation: When destroyed at appropriate temperatures (>1,100°C), the fluorine atoms convert to Hydrogen Fluoride (HF).
-
Reaction:
-
Scrubbing: Licensed hazardous waste incinerators use caustic scrubbers (spray towers with NaOH or
) to neutralize the HF gas into harmless salts ( or ) before the exhaust is released.
-
Self-Validating System:
-
If you place this in "General Trash," it goes to a municipal landfill or low-temp incinerator
Environmental Release of Fluorine. -
If you place this in "Non-Halogenated Waste," it may be used as fuel blending
Corrosion of burners and illegal release of HF. -
Only "Halogenated Waste" ensures the waste reaches a facility equipped with HF scrubbers.
Emergency Procedures
Spill Response (Solid)
-
Isolate: Demarcate the area.
-
PPE: Nitrile gloves, goggles, lab coat.[3]
-
Clean Up:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Place all cleanup materials into a plastic bag, seal it, and label it as Solid Hazardous Waste .
-
Spill Response (Liquid)
-
Ventilate: Open fume hoods; evacuate if the spill is outside a hood and volatile solvents are involved.
-
Absorb: Use a universal absorbent (vermiculite or spill pads).
-
Collect: Scoop absorbed material into a hazardous waste bag/pail.
-
Wash: Clean the surface with soap and water; collect this wash water as hazardous waste.
References
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance.[4]
-
National Institutes of Health (NIH).Waste Disposal Guidelines for Fluorinated Compounds. Division of Environmental Protection.
-
Sigma-Aldrich. Safety Data Sheet: N-Cbz-L-leucine derivatives.[5] (General SDS for Cbz-amino acids used for hazard extrapolation).
-
University of Illinois Urbana-Champaign (DRS).
Sources
Personal protective equipment for handling N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine
Executive Safety Summary
Compound: N-[(Benzyloxy)carbonyl]-2-(trifluoromethyl)leucine Synonyms: Cbz-2-(trifluoromethyl)leucine; Z-α-trifluoromethyl-leucine Physical State: Typically a white to off-white crystalline powder.
As a Senior Application Scientist, I prioritize not just compliance, but the integrity of your research data. This molecule is a fluorinated, quaternary amino acid derivative . While the Cbz (carbobenzyloxy) group generally reduces volatility, the trifluoromethyl (
Core Hazard Classification (Precautionary Principle): In the absence of specific LD50 data for this custom intermediate, you must treat it as a Category 2 Irritant (Skin/Eye/Respiratory) with potential for sensitization .
-
H319: Causes serious eye irritation.[1]
-
Critical Note: Thermal decomposition (fire) will release Hydrogen Fluoride (HF).
Risk Assessment & PPE Logic (The "Why")
Standard lab coats are insufficient for fluorinated intermediates used in drug discovery. We employ a "Barrier & Capture" strategy.
The Causality of Protection
-
Why Nitrile over Latex? Cbz-protected amino acids are often solubilized in DCM (Dichloromethane) or DMF (Dimethylformamide). Latex is permeable to DCM in seconds. Nitrile provides superior chemical resistance to the organic solvents you will likely use during synthesis or purification.
-
Why Respiratory Protection? As a solid powder, static electricity (common in fluorinated solids) can cause particle dispersion during weighing. Inhalation of fluorinated motifs can lead to reactive airway irritation.
-
Why Eye Protection? The acidic nature of potential hydrolysis byproducts means ocular contact can result in rapid corneal opacity.
Personal Protective Equipment (PPE) Matrix
| Body Area | Standard Requirement | Enhanced Requirement (Large Scale >10g) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95 or P100 Respirator + Fume Hood | Prevents inhalation of fine particulates during static-induced dispersion. |
| Hand | Nitrile Gloves (Min 0.11mm thick) | Double-gloving (Nitrile outer / PE inner) | "Sacrificial outer layer" protocol allows immediate removal upon contamination without exposing skin. |
| Eye | ANSI Z87.1 Safety Glasses with Side Shields | Chemical Splash Goggles | Prevents dust migration around the lens; essential if handling fine powder outside a hood. |
| Body | Cotton Lab Coat (Buttoned) | Tyvek Sleeves or Apron | Fluorinated compounds can be lipophilic; Tyvek prevents absorption into street clothes if spilled. |
Operational Workflow & Protocols
A. Engineering Controls (The Primary Barrier)
Do not handle this substance on an open bench.
-
Verify Airflow: Ensure fume hood sash is at the working height (usually 18 inches) and the flow monitor reads between 80–120 fpm.
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the powder appears "fly-away" (common with dry Cbz-amino acids).
B. Step-by-Step Handling Protocol
Step 1: Weighing & Transfer
-
Goal: Transfer solid without cross-contamination.
-
Action: Use a disposable anti-static weighing boat. Do not use spatulas that have residues of strong acids (which can cleave the Cbz group).
-
Self-Validation: If you see powder adhering to the outside of the glove, your static control failed. Stop, wipe gloves with a solvent-dampened wipe (e.g., Ethanol), and change gloves.
Step 2: Solubilization
-
Context: You will likely dissolve this in DMF, DMSO, or MeOH.
-
Action: Add solvent slowly down the side of the vessel to minimize aerosolization of the powder.
-
Caution: Avoid strong bases (NaOH) initially, as this can cause racemization of the alpha-center, even with the trifluoromethyl group present.
Step 3: Decontamination
-
Action: Wipe all surfaces with 70% Ethanol followed by a detergent solution.
-
Why: Fluorinated organics can be persistent. A dual-solvent wipe ensures removal of both lipophilic residues and water-soluble salts.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection and spill response.
Caption: Decision matrix for PPE selection based on physical state, leading to the unified disposal path for fluorinated organics.
Emergency Response & Disposal
Spill Response
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though rare for this chemistry.
Disposal (Crucial for Scientific Integrity)
-
The Fluorine Rule: This compound contains Fluorine. It must be segregated into Halogenated Organic Waste .
-
Incineration: Standard incineration may not fully destroy the C-F bond without specific scrubbers to catch Hydrogen Fluoride (HF). Label the waste container clearly: "Contains Fluorinated Organics - HF Generation Potential."
References
-
Fisher Scientific. (2009).[4] Safety Data Sheet: N-Benzyloxycarbonyl-L-leucine. Retrieved from
-
TCI Chemicals. (2023). Safety Data Sheet: N-Benzyloxycarbonyl-L-leucine. Retrieved from
-
BenchChem. (2025). Proper Disposal of Fluorophosphazenes and Fluorinated Organics. Retrieved from
-
University of British Columbia. (2025). Laboratory Hazardous Waste Management Manual (Halogenated Solvents). Retrieved from
-
Sigma-Aldrich. (2025).[4][5] Safety Data Sheet: Generic Amino Acid Derivatives. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
